Cyclohexanone phenylhydrazone
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241550 | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-82-7 | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
mechanism of cyclohexanone phenylhydrazone formation
An In-depth Technical Guide on the Mechanism of Cyclohexanone (B45756) Phenylhydrazone Formation
Abstract
This technical guide provides a comprehensive examination of the chemical mechanism underlying the formation of cyclohexanone phenylhydrazone, a critical reaction in organic synthesis. The core of this process is the acid-catalyzed condensation reaction between cyclohexanone and phenylhydrazine (B124118). This document details the step-by-step reaction pathway, including the formation of the key carbinolamine intermediate and its subsequent dehydration. It summarizes quantitative data regarding reaction yields and explores the kinetics and catalytic aspects of the transformation. Furthermore, detailed experimental protocols are provided, and the mechanism is visually represented through a detailed workflow diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of this fundamental transformation, which serves as a gateway to more complex syntheses, such as the Fischer indole (B1671886) synthesis.
Core Reaction Mechanism
The formation of this compound from cyclohexanone and phenylhydrazine is a classic example of a nucleophilic addition-elimination reaction, specifically, the formation of a hydrazone from a ketone. The overall reaction is typically facilitated by an acid catalyst.[1] The mechanism can be dissected into two primary stages: the formation of a carbinolamine intermediate and the subsequent dehydration of this intermediate to yield the final product.[2]
The detailed, step-by-step mechanism is as follows:
-
Acid Catalysis and Carbonyl Activation : The reaction is initiated by the protonation of the carbonyl oxygen atom of cyclohexanone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack : The terminal nitrogen atom (-NH₂) of the phenylhydrazine molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate.[3][4]
-
Proton Transfer : A proton is transferred from the attacking nitrogen atom to the catalyst's conjugate base (A⁻), regenerating the catalyst and forming the neutral carbinolamine (also known as a hemiaminal) intermediate.
-
Protonation of the Hydroxyl Group : The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (-OH₂⁺).
-
Dehydration (Elimination of Water) : The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule. This dehydration step is often the rate-determining step of the reaction, particularly under neutral or basic conditions.[2][5]
-
Final Deprotonation : The resulting iminium ion is deprotonated by a base (such as water or the catalyst's conjugate base) to yield the final, stable this compound product and regenerate the acid catalyst.
This mechanism is fundamental to the formation of imines, oximes, and other related C=N double-bonded compounds. The reaction is a crucial prerequisite for the Fischer indole synthesis, where the phenylhydrazone is cyclized to form a tetrahydrocarbazole.[6][7]
Kinetics and Catalysis
The kinetics of phenylhydrazone formation are significantly influenced by the pH of the reaction medium. The reaction exhibits a change in the rate-determining step depending on the acidity.[2]
-
Under slightly acidic conditions (below pH 5-6) , the initial nucleophilic attack of the phenylhydrazine on the carbonyl group to form the carbinolamine intermediate is the rate-determining step.[2]
-
Under neutral or basic conditions (above pH 5-6) , the dehydration of the carbinolamine intermediate becomes the slow, rate-determining step.[2][5]
Both stages of the reaction are subject to general acid catalysis.[2] Various catalysts can be employed to facilitate the reaction:
-
Brønsted Acids : Traditional catalysts include mineral acids like HCl and sulfuric acid, as well as organic acids like acetic acid and p-toluenesulfonic acid.[1][8] Acetic acid is particularly common as it can serve as both the catalyst and the solvent.[1]
-
Lewis Acids : Catalysts such as zinc chloride, boron trifluoride, and aluminum chloride are also effective.[8]
-
Heterogeneous Catalysts : Modern, greener approaches have utilized solid acid catalysts like K-10 montmorillonite (B579905) clay and nanostructured diphosphates (e.g., Na₂CaP₂O₇), which offer advantages such as reusability and environmental friendliness.[1][9]
Quantitative Data Presentation
The yield of this compound can vary significantly based on the chosen synthetic protocol, including the catalyst, solvent, and reaction conditions. The following table summarizes reported yields for the formation of the hydrazone or its direct subsequent product in the Fischer indole synthesis.
| Reactants | Catalyst / Solvent | Conditions | Product | Yield (%) | Reference |
| Cyclohexanone, Phenylhydrazine | Meglumine (B1676163) / Water-Ethanol (1:1) | Room Temperature, 25 min | This compound | 90% | [10] |
| Cyclohexanone, Phenylhydrazine | Glacial Acetic Acid | Reflux | 1,2,3,4-Tetrahydrocarbazole | 75.2% | [11] |
| Cyclohexanone, Phenylhydrazine HCl | N-methyl-2-pyrrolidone | 140 °C, 24h (under O₂) | Carbazole | 73% | [12] |
| Cyclohexanone, Phenylhydrazine HCl | Sodium Acetate (B1210297) / Water | Vigorous Shaking | This compound | Not specified | [13] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols representative of common laboratory procedures.
Protocol 1: Synthesis using Acetic Acid (Fischer Indole Synthesis Precursor)
-
Reference : Adapted from Rogers, C. U. and Corson, B. B. (Organic Syntheses).[14]
-
Materials :
-
Cyclohexanone (98 g, 1 mole)
-
Phenylhydrazine (108 g, 1 mole)
-
Glacial Acetic Acid (360 g, 6 moles)
-
-
Procedure :
-
A mixture of cyclohexanone and glacial acetic acid is placed in a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
The mixture is heated to reflux with stirring.
-
Phenylhydrazine is added dropwise from the dropping funnel over a period of 1 hour.
-
The reaction mixture is maintained at reflux for an additional hour after the addition is complete.
-
The hot mixture is then poured into a beaker and stirred as it cools and solidifies, yielding the crude 1,2,3,4-tetrahydrocarbazole, which is formed directly from the intermediate phenylhydrazone.
-
Protocol 2: Aqueous Synthesis using Phenylhydrazine Hydrochloride
-
Reference : PrepChem.com.[13]
-
Materials :
-
Phenylhydrazine hydrochloride (1.0 g)
-
Crystallized sodium acetate (1.5 g)
-
Cyclohexanone (0.5 mL)
-
Water
-
Dilute Ethanol (for recrystallization)
-
-
Procedure :
-
Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
Add a solution of 0.5 mL of cyclohexanone in 8 mL of water to the phenylhydrazine solution.
-
Shake the mixture vigorously until the this compound product crystallizes out of the solution.
-
Filter the obtained crystals and wash them thoroughly with water.
-
Purify the crude product by recrystallization from dilute ethanol. The expected melting point of the pure product is 77°C.
-
Protocol 3: Green Chemistry Approach with a Reusable Catalyst
-
Reference : Adapted from a general procedure for hydrazone synthesis.[10]
-
Materials :
-
Cyclohexanone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Meglumine (0.15 mmol)
-
Water-Ethanol (1:1, 4 mL)
-
Ethyl Acetate
-
Anhydrous Na₂SO₄
-
-
Procedure :
-
Add meglumine (0.15 mmol) to a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in 4 mL of a 1:1 water-ethanol solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of water and 5 mL of ethyl acetate.
-
Extract the product into the ethyl acetate layer.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
The following diagram illustrates the detailed, step-by-step mechanism for the acid-catalyzed formation of this compound.
Caption: Acid-catalyzed formation of this compound.
References
- 1. This compound | 946-82-7 | Benchchem [benchchem.com]
- 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. wjarr.com [wjarr.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexanone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cyclohexanone (B45756) phenylhydrazone, a key intermediate in various chemical syntheses, most notably the Fischer indole (B1671886) synthesis.
Physicochemical Properties
Cyclohexanone phenylhydrazone is a solid at room temperature, appearing as a colorless to pale yellow crystalline powder.[1] Its core structure consists of a cyclohexyl ring attached to a phenylhydrazone group.[1]
| Property | Value | Reference |
| IUPAC Name | N-(cyclohexylideneamino)aniline | [1][2] |
| CAS Number | 946-82-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂ | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Physical State | Solid at 25°C | [1] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 77°C (from dilute ethanol) | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is the acid-catalyzed condensation reaction between cyclohexanone and phenylhydrazine (B124118).[4] The reaction is atom-economical, with water being the main byproduct.[4]
The general mechanism involves the nucleophilic attack of the nitrogen atom from phenylhydrazine on the carbonyl carbon of cyclohexanone.[4] This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond characteristic of the hydrazone.[4]
The overall process from reactants to the purified product follows a standard laboratory workflow.
Caption: A typical workflow for the synthesis and purification of this compound.
The acid-catalyzed condensation is a fundamental reaction in organic chemistry.
Caption: Mechanism of acid-catalyzed formation of this compound.
Experimental Protocols
This protocol is adapted from established methods using readily available reagents.[3]
Materials:
-
Phenylhydrazine hydrochloride: 1.0 g
-
Crystallized sodium acetate (B1210297): 1.5 g
-
Cyclohexanone: 0.5 mL
-
Deionized water: 18 mL
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
In a separate container, prepare a solution of 0.5 mL of cyclohexanone in 8 mL of water.
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the mixture vigorously. The product, this compound, will begin to crystallize.
-
Filter the resulting crystals using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from dilute ethanol to yield the final product.[3]
This method utilizes a biodegradable catalyst in an aqueous solvent system, minimizing waste.[4][5]
Materials:
-
Carbonyl compound (Cyclohexanone): 1 mmol
-
Hydrazine (Phenylhydrazine): 1 mmol
-
Meglumine (B1676163): 0.15 mmol
-
Water-ethanol (1:1 mixture): 4 mL
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in 4 mL of a 1:1 water-ethanol solution, add meglumine (0.15 mmol).[5]
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[5]
-
Upon completion, add 5 mL of water and 5 mL of ethyl acetate to the mixture.[5]
-
Extract the product into the ethyl acetate layer.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.[5]
-
Purify the crude product by column chromatography or recrystallization.[5]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.
The IR spectrum provides definitive evidence of the hydrazone formation. The most critical observation is the disappearance of the strong carbonyl (C=O) stretch from the cyclohexanone starting material (typically around 1710 cm⁻¹) and the appearance of the C=N imine bond.[1][6]
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 1603-1614 | C=N (Imine) Stretch | Confirms the formation of the hydrazone.[4] |
| ~1710 | C=O Stretch (Absent) | Confirms consumption of the cyclohexanone starting material.[1] |
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[4]
¹H NMR Spectroscopy Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.2–7.4 | Multiplet | Aromatic protons of the phenyl group.[4] |
| 2.4–2.6 | Multiplet | Protons on the cyclohexyl ring.[4] |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum is used to confirm the carbon skeleton. A key signal is the carbon of the C=N bond. Unlike cyclohexanone, which shows a single peak for its ring carbons due to symmetry, the carbons in the cyclohexyl ring of the product are no longer equivalent and show multiple signals.[4]
Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of the compound.
| m/z (mass-to-charge ratio) | Assignment |
| 188 | Molecular Ion Peak ([M]⁺), corresponding to the molecular formula C₁₂H₁₆N₂.[1] |
| 93 | Base Peak, corresponding to the loss of the cyclohexyl portion.[1] |
Application in Further Synthesis: The Fischer Indole Synthesis
This compound is a classic precursor for the Fischer indole synthesis, a reaction that produces the aromatic heterocycle indole.[7] Under acidic conditions, the hydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to form 1,2,3,4-tetrahydrocarbazole.[7][8]
Caption: The two-stage process from starting materials to tetrahydrocarbazole via Fischer Indole Synthesis.
References
- 1. Buy this compound | 946-82-7 [smolecule.com]
- 2. This compound | C12H16N2 | CID 70353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 946-82-7 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of Cyclohexanone Phenylhydrazone: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic properties (Nuclear Magnetic Resonance and Infrared) of cyclohexanone (B45756) phenylhydrazone. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details experimental protocols for its synthesis and spectroscopic analysis, presents key quantitative data in tabular format, and includes graphical representations of the synthetic and analytical workflows.
Spectroscopic Data
The structural characterization of cyclohexanone phenylhydrazone is critically dependent on spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.35 | Multiplet | 2H | meta-Protons (aromatic) |
| ~ 6.85 - 7.00 | Multiplet | 3H | ortho- & para-Protons (aromatic) |
| ~ 7.50 - 8.50 | Singlet (broad) | 1H | N-H |
| ~ 2.40 - 2.60 | Multiplet | 4H | α-CH₂ (cyclohexyl) |
| ~ 1.60 - 1.80 | Multiplet | 6H | β,γ-CH₂ (cyclohexyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C=N |
| ~ 145 - 150 | C-N (aromatic) |
| ~ 128 - 130 | meta-C (aromatic) |
| ~ 120 - 125 | para-C (aromatic) |
| ~ 112 - 115 | ortho-C (aromatic) |
| ~ 35 - 40 | α-C (cyclohexyl) |
| ~ 26 - 28 | β,γ-C (cyclohexyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to its principal functional groups.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3329 | Medium, Sharp | N-H Stretch |
| ~ 3088 | Medium | Aromatic C-H Stretch |
| ~ 2850 - 2950 | Strong | Aliphatic C-H Stretch |
| 1603 | Strong | C=N Stretch[1] |
| ~ 1500 - 1600 | Medium-Strong | Aromatic C=C Bending |
| ~ 1450 | Medium | CH₂ Bending |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two common protocols.
Protocol 1: Aqueous Acetic Acid Method
This procedure involves the reaction of phenylhydrazine (B124118) with cyclohexanone in an aqueous acetic acid solution.
-
Dissolve 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate (B1210297) in 10 ml of water to prepare the phenylhydrazine solution.
-
In a separate vessel, prepare a solution of 0.5 ml of cyclohexanone in 8 ml of water.
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the resulting mixture vigorously until the this compound product crystallizes.
-
Filter the obtained crystals and wash them thoroughly with water.
-
Purify the product by recrystallization from dilute ethanol. The expected melting point of the purified product is 77°C.
Protocol 2: Green Chemistry Approach in Water-Ethanol
This method utilizes a more environmentally benign solvent system.
-
To a mixture of 1 mmol of cyclohexanone and 1 mmol of phenylhydrazine, add 0.15 mmol of meglumine (B1676163) in a 1:1 water-ethanol solution (4 ml).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 5 ml of water and 5 ml of ethyl acetate.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.
-
The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Analysis Protocols
Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A typical ¹H NMR experiment on a 400 MHz spectrometer may involve 16-32 scans, while a ¹³C NMR experiment may require several hundred to a few thousand scans for adequate signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Protocol 2.2.2: Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Place the KBr pellet or the ATR accessory into the sample compartment of the IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflows.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for NMR and IR spectroscopic analysis.
References
Stability of Cyclohexanone Phenylhydrazone in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) phenylhydrazone is a key intermediate in various chemical syntheses, most notably the Fischer indole (B1671886) synthesis. Its stability is a critical parameter that influences reaction yields, product purity, and storage conditions. This technical guide provides a comprehensive overview of the factors governing the stability of cyclohexanone phenylhydrazone, with a particular focus on the influence of different solvents. While specific kinetic data for this compound is not extensively available in public literature, this document extrapolates from the well-established principles of hydrazone chemistry to provide a detailed understanding of its expected behavior. This guide also includes standardized experimental protocols for researchers to quantitatively assess its stability in solvents relevant to their work.
Introduction
Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. The stability of the hydrazone linkage is a subject of significant interest, particularly in the fields of medicinal chemistry and materials science, where it is often employed as a pH-sensitive linker.[1] The stability of a hydrazone is not absolute and is profoundly influenced by its structural features and the surrounding chemical environment, including the solvent.
This compound, formed from the condensation of cyclohexanone (an aliphatic ketone) and phenylhydrazine, is susceptible to degradation, primarily through hydrolysis.[2][3][4] This process involves the cleavage of the carbon-nitrogen double bond, reverting the compound to its original constituents. The rate of this degradation is highly dependent on the solvent system employed.
Factors Influencing the Stability of this compound
The stability of the C=N bond in this compound is dictated by several electronic and environmental factors.
2.1. pH of the Medium
The most critical factor governing hydrazone stability is the pH of the solution. The hydrolysis of hydrazones is typically acid-catalyzed.[1] Under acidic conditions, the nitrogen atom of the hydrazone moiety becomes protonated, rendering the imine carbon more electrophilic and susceptible to nucleophilic attack by water. Consequently, this compound is expected to exhibit significantly lower stability in acidic solvents or aqueous solutions with low pH. Conversely, it is relatively more stable at neutral or basic pH.[1]
2.2. Solvent Protic/Aprotic Nature
Protic solvents, such as water, alcohols (methanol, ethanol), and acetic acid, can participate in the hydrolysis mechanism by acting as a proton source and a nucleophile.[5] Therefore, the degradation of this compound is generally expected to be more rapid in protic solvents compared to aprotic solvents like acetonitrile, chloroform, or ethyl acetate, assuming similar pH conditions.
2.3. Structural Features
The inherent stability of this compound is also influenced by its constituent parts:
-
Carbonyl Precursor (Cyclohexanone): Hydrazones derived from aliphatic ketones, such as cyclohexanone, are generally less stable than those formed from aromatic ketones.[6] The lack of resonance stabilization in the aliphatic portion makes the imine carbon more susceptible to nucleophilic attack.
-
Hydrazine (B178648) Precursor (Phenylhydrazine): The electronic properties of the hydrazine moiety also play a role. While detailed studies on the phenyl group's effect in this specific context are scarce, electron-donating groups on the hydrazine can increase stability.[6]
Expected Stability in Common Solvents: A Qualitative Overview
Based on the chemical principles outlined above, the following table summarizes the expected relative stability of this compound in various common laboratory solvents. This is a qualitative assessment, and actual stability should be determined experimentally.
| Solvent Class | Example Solvents | Expected Relative Stability | Rationale |
| Protic, Acidic | Acetic Acid | Low | Acid catalysis and protic nature promote rapid hydrolysis.[5] |
| Protic, Neutral | Water, Ethanol, Methanol | Moderate to Low | Can act as both a weak acid and a nucleophile, facilitating hydrolysis, albeit slower than in explicitly acidic conditions.[5][7] |
| Aprotic, Polar | Acetonitrile, DMSO | High | Lack of protons to catalyze hydrolysis and are poorer nucleophiles than water. |
| Aprotic, Non-polar | Hexane, Toluene | High | Low miscibility with water and inability to participate in proton transfer significantly hinders hydrolysis. |
| Chlorinated | Dichloromethane, Chloroform | High | Aprotic nature prevents acid-catalyzed hydrolysis.[5] |
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound in a specific solvent, a stability-indicating analytical method must be employed. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[1][3]
4.1. Stability-Indicating HPLC Method Development
A robust HPLC method should be able to separate the parent this compound from its potential degradation products (cyclohexanone and phenylhydrazine) and any other impurities.
Protocol:
-
Column and Mobile Phase Screening: Begin with a C18 reversed-phase column. Screen different mobile phase compositions, such as acetonitrile/water or methanol/water mixtures, with or without buffers (e.g., phosphate (B84403) or formate), to achieve optimal separation.[8]
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies.[8] Subject solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.
-
Method Optimization: Analyze the stressed samples to confirm that all degradation products are well-resolved from the parent peak. Adjust parameters like the mobile phase gradient, flow rate, and column temperature as needed for optimal resolution.[8]
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak under all conditions, confirming that no degradation products are co-eluting.[8]
4.2. Quantitative Stability Study Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Sample Incubation: Aliquot the stock solution into several vials and incubate them under the desired temperature conditions (e.g., room temperature, 37°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a vial.[1]
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by diluting the aliquot in the mobile phase or another suitable solvent to prevent further degradation before analysis.[1]
-
HPLC Analysis: Inject the samples into the validated stability-indicating HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of this compound over time. Plot the percentage of the remaining compound against time to determine the stability profile and calculate the degradation rate constant and half-life (t½).[1]
Visualization of Degradation Pathway and Experimental Workflow
5.1. Degradation Pathway
The primary degradation pathway for this compound in the presence of water is acid-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
5.2. Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for determining the stability of this compound in a given solvent.
Caption: Experimental workflow for stability assessment.
Conclusion
The stability of this compound is a multifaceted issue, with pH and the nature of the solvent being the most influential factors. It is expected to be least stable in acidic, protic environments and most stable in aprotic, non-polar solvents. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is crucial for optimizing reaction conditions, ensuring the purity of synthetic products, and establishing appropriate storage and handling procedures. The experimental protocols provided in this guide offer a robust framework for quantitatively determining the stability of this compound in any solvent system, enabling data-driven decisions in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 946-82-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of cyclohexanone phenylhydrazone
An In-depth Technical Guide on the Physical and Chemical Properties of Cyclohexanone (B45756) Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone phenylhydrazone (C₁₂H₁₆N₂) is an organic compound formed from the condensation reaction of cyclohexanone and phenylhydrazine (B124118).[1][2] As a prominent member of the hydrazone class, it serves as a crucial intermediate in various synthetic organic reactions, most notably the Fischer indole (B1671886) synthesis for creating heterocyclic compounds.[1][2] This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization.
Physical Properties
This compound is a colorless to pale yellow solid at room temperature.[1] Its physical characteristics are influenced by intermolecular forces, particularly hydrogen bonding between the N-H groups of adjacent molecules in its crystal structure.[1]
Table 1: Physical Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂ | [1][3] |
| Molecular Weight | 188.27 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 77 °C | [5] |
| Boiling Point | Not well-documented; likely undergoes thermal decomposition before boiling. | [1] |
| Density (estimated) | ~1.0-1.2 g/cm³ | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| Water | Partly soluble | Limited solubility is common for hydrazones. | [1] |
| Ethanol | Soluble | Often used as a solvent for synthesis and recrystallization. | [1] |
| Methanol | Soluble | [1] | |
| Dichloromethane | Soluble | Commonly used for extraction during purification. | [1] |
| Benzene | Appreciable | Has been used as a reaction solvent. | [1] |
| Acetone | Likely Soluble | Based on the behavior of similar compounds. | [1] |
| Diethyl Ether | Moderately Soluble | Based on the behavior of similar compounds. | [1] |
| Hexane | Poorly Soluble | Consistent with behavior in non-polar solvents. | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is defined by its hydrazone functional group (-C=N-NH-), which contains nucleophilic nitrogen atoms and is susceptible to acid-catalyzed reactions.[1]
2.1 Stability
The stability of the compound is highly dependent on environmental conditions.[1]
-
Thermal: It demonstrates moderate thermal stability but can undergo rearrangement reactions, such as the Fischer indole synthesis, at elevated temperatures.[1]
-
Acidic Conditions: The compound is highly reactive in acidic environments, which catalyze transformations into heterocyclic derivatives.[1]
-
Basic Conditions: It is relatively more stable under basic conditions, though strong bases can deprotonate the N-H group.[1]
-
Oxidizing Agents: It is unstable and can be oxidized to form azines or other derivatives.[1]
-
Light Exposure: Like similar hydrazone compounds, it is likely photosensitive and may undergo isomerization or decomposition with prolonged light exposure.[1]
2.2 Key Chemical Reactions
This compound is a key substrate in several important organic synthesis reactions.
-
Fischer Indole Synthesis: This is a hallmark reaction where, under acid catalysis and heat, the compound rearranges to form 1,2,3,4-tetrahydrocarbazole.[1][2] This reaction is a fundamental method for synthesizing indole rings.
-
Borsche-Drechsel Cyclization: This reaction also involves the acid-catalyzed cyclization of this compound to form tetrahydrocarbazole derivatives.[1][6]
-
Condensation Reaction: The formation of this compound itself is a reversible condensation reaction between cyclohexanone and phenylhydrazine, proceeding via nucleophilic addition followed by dehydration.[1]
-
Hydrolysis: The formation reaction is reversible, and the compound can be hydrolyzed back to its starting materials (cyclohexanone and phenylhydrazine) in an acidic aqueous environment.[1]
Caption: The Fischer Indole Synthesis pathway.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes | Reference |
| 1558 - 1577 | C=N (Imine) Stretch | Medium to Strong | Diagnostic for the hydrazone functional group. | [1] |
| ~1603 | C=N (Imine) Stretch | Strong | Confirms the condensation reaction. | [2][7] |
| ~1710 | C=O Stretch (from cyclohexanone) | Absent | The disappearance of the starting material's carbonyl peak confirms product formation. | [1][8] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR | 7.0 - 7.5 | Multiplet | Aromatic protons (phenyl group) | [1][2] |
| 2.4 - 2.6 | Multiplet | Cyclohexyl protons | [2] | |
| ¹³C NMR | Characteristic Shift | - | Carbon of the C=N bond | [2] |
| Multiple Signals | - | Cyclohexyl carbons (symmetry is broken) | [2] |
Table 5: Mass Spectrometry (MS) Data
| m/z Ratio | Assignment | Relative Intensity | Notes | Reference |
| 188.131 | Molecular Ion [M]⁺ | Moderate | Corresponds to the exact mass of C₁₂H₁₆N₂. | [1] |
| 93 | [M - C₆H₁₁]⁺ | Base Peak | Corresponds to the loss of the cyclohexyl moiety. | [1] |
| 189 | [M+H]⁺ | - | Protonated molecular ion observed in Chemical Ionization (CI) MS. | [1] |
Experimental Protocols
The synthesis of this compound is a standard condensation reaction. Below are detailed protocols derived from cited literature.
4.1 Protocol 1: Synthesis using Acetic Acid Catalyst
-
Reagents: Cyclohexanone, Phenylhydrazine, Acetic Acid, Water, Ethanol.
-
Procedure:
-
Transfer 0.91 g (0.00927 mol) of cyclohexanone to a boiling tube containing 1.0 g (0.00925 mol) of phenylhydrazine dissolved in 2.0 mL of acetic acid.[7]
-
Swirl the mixture for approximately 8 minutes.[7]
-
Cool the reaction mixture in an ice bath.
-
Induce precipitation of the product by adding approximately 7 mL of water, which should result in the separation of colorless crystals.[7]
-
Filter the crystals and recrystallize them from 6 mL of absolute ethanol.[7]
-
Dry the purified product in a desiccator over anhydrous sodium sulfate.[7]
-
4.2 Protocol 2: Synthesis using Sodium Acetate (B1210297) in Aqueous Solution
-
Reagents: Phenylhydrazine hydrochloride, Crystallized Sodium Acetate, Cyclohexanone, Water, Dilute Ethanol.
-
Procedure:
-
Prepare a solution by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.[5]
-
Prepare a separate solution of 0.5 mL of cyclohexanone in 8 mL of water.[5]
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the combined mixture vigorously until the this compound product crystallizes.[5]
-
Filter the obtained crystals and wash them thoroughly with water.[5]
-
Purify the product by recrystallization from dilute ethanol. The expected melting point is 77°C.[5]
-
Caption: General experimental workflow for synthesis.
Mechanism of Action and Potential Applications
While primarily a synthetic intermediate, research has suggested that this compound may possess antibacterial properties. The proposed mechanism involves activation under acidic conditions to generate reactive nitrogen species. These species are believed to target and disrupt the function of cytochrome P-450 in the bacterial cell wall, ultimately leading to cell death.[1] This potential biological activity highlights an area for further investigation in drug development.
References
- 1. Buy this compound | 946-82-7 [smolecule.com]
- 2. This compound | 946-82-7 | Benchchem [benchchem.com]
- 3. This compound | C12H16N2 | CID 70353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
The Genesis of a Cornerstone Reaction: The Historical Context of the Fischer Indole Synthesis
A deep dive into the seminal discovery by Emil Fischer, this technical guide explores the historical underpinnings, original experimental protocols, and early mechanistic understanding of the Fischer indole (B1671886) synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this foundational reaction in heterocyclic chemistry.
The late 19th century was a period of explosive growth in organic chemistry, with chemists elucidating the structures of and synthesizing a vast array of natural products. It was within this vibrant scientific landscape that Hermann Emil Fischer, a towering figure in organic chemistry, developed a method that would become a cornerstone for the synthesis of the indole nucleus. The Fischer indole synthesis, first reported in 1883, provided a versatile and relatively straightforward route to this crucial heterocyclic motif, which is a core component of numerous natural products, pharmaceuticals, and functional materials.[1][2]
This guide will delve into the historical context of this discovery, present available quantitative data from early experiments, provide detailed experimental protocols from Fischer's original publications, and visualize the reaction mechanism and a representative experimental workflow from the era.
The Discovery and Early Development
In 1883, Emil Fischer and his collaborator F. Jourdan published their findings on the reaction of phenylhydrazones with acids.[1][3][4][5] Their initial report described the treatment of the phenylhydrazone of pyruvic acid with hydrochloric acid, which, after decarboxylation, yielded an indole derivative. In their seminal 1883 paper titled "Ueber die Hydrazine der Brenztraubensäure" (On the Hydrazines of Pyruvic Acid) published in Berichte der deutschen chemischen Gesellschaft, they laid the groundwork for what would become a named reaction of immense importance.[1][4][5] A subsequent publication by Fischer and O. Hess in 1884 further expanded the scope of the reaction.[3][4]
The fundamental transformation involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, derived from the condensation of an arylhydrazine with an aldehyde or a ketone, to form an indole with the elimination of ammonia (B1221849).[1][2] The choice of the acid catalyst was quickly identified as a critical parameter, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride, being employed in early studies.[1][2]
Quantitative Data from Early Syntheses
Quantitative yield reporting in the late 19th century was not as standardized as it is today. However, some data can be extracted from early publications and later reviews. The very first reported synthesis of 1-methyl-2-indolecarboxylic acid from the N-methylphenylhydrazone of pyruvate (B1213749) gave a low yield of 5%. More comprehensive studies soon followed, exploring the effects of different starting materials and reaction conditions.
Below is a summary of some of the earliest reported yields for the Fischer indole synthesis.
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |
| Phenylhydrazine (B124118) | Acetone (B3395972) | Glacial Acetic Acid | 2-Methylindole (B41428) | ~50 | The Fischer Indole Synthesis - SciSpace[6] |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | 50 | The Fischer Indole Synthesis - SciSpace[6] |
| Phenylhydrazine | Benzaldehyde | Glacial Acetic Acid | 2-Phenylindole | 5 | The Fischer Indole Synthesis - SciSpace[6] |
| Phenylhydrazine | Pyruvic acid | Hydrochloric Acid | Indole-2-carboxylic acid | Not specified | Fischer, E.; Jourdan, F. (1883)[1] |
| Methylphenylhydrazine | Pyruvic acid | Hydrochloric Acid | 1-Methylindole-2-carboxylic acid | Not specified | Fischer, E.; Jourdan, F. (1883)[1] |
Experimental Protocols from the 19th Century
The experimental setups of the late 19th century were rudimentary by modern standards, often involving glass flasks, condensers, and heating over open flames or water baths. The following is a generalized experimental protocol for the synthesis of 2-methylindole (α-methylindole) based on the early work of Fischer.
Synthesis of 2-Methylindole
Materials:
-
Phenylhydrazine
-
Acetone
-
Glacial Acetic Acid
-
Distillation apparatus (retort or flask with a condenser)
-
Heating source (water bath or sand bath)
-
Receiving flask
-
Separatory funnel
-
Crystallization dish
Procedure:
-
Formation of the Phenylhydrazone: In a flask, equimolar amounts of phenylhydrazine and acetone are mixed. The reaction is often spontaneous and exothermic, yielding the acetone phenylhydrazone. The product can be isolated by cooling and filtration if desired, or used directly in the next step.
-
Indolization: The acetone phenylhydrazone is placed in a retort or a flask fitted with a descending condenser. An excess of glacial acetic acid is added as the acidic catalyst and solvent.
-
Heating: The mixture is heated in a sand bath or on a water bath. The original procedures often specified heating until the reaction mixture turned a deep red or brown color and the evolution of ammonia ceased. This could take several hours.
-
Distillation and Work-up: The reaction mixture is then subjected to distillation. The first fraction collected is typically acetic acid and any unreacted starting materials. The fraction containing the 2-methylindole is then collected at a higher temperature.
-
Purification: The collected distillate is made alkaline with a solution of sodium hydroxide (B78521) to neutralize any remaining acetic acid. The 2-methylindole, which is an oil, is then separated using a separatory funnel. Further purification can be achieved by steam distillation or crystallization of the picrate (B76445) salt, followed by regeneration of the free indole.
Mechanistic Understanding in the Historical Context
While Fischer correctly identified the reactants and products of his new synthesis, the detailed mechanism of the reaction was a subject of speculation for many years. The currently accepted mechanism, involving a[7][7]-sigmatropic rearrangement, was not fully elucidated until much later in the 20th century.
The key steps of the now-accepted mechanism are:
-
Formation of Phenylhydrazone: The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new C-C bond is formed between the aromatic ring and the enamine carbon.
-
Rearomatization: The intermediate rearomatizes to form a di-imine.
-
Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to yield the final indole product.
Visualizations
Reaction Mechanism of the Fischer Indole Synthesis
Caption: The reaction mechanism of the Fischer indole synthesis.
Representative 19th-Century Experimental Workflow
Caption: A typical 19th-century experimental workflow for the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis stands as a testament to the ingenuity and experimental prowess of Emil Fischer and his contemporaries. From its discovery in 1883, it has remained a vital tool in the arsenal (B13267) of organic chemists. While the understanding of its mechanism and the sophistication of its application have evolved significantly over the past century, the core transformation remains a powerful and elegant method for the construction of the indole ring system. This historical perspective provides a foundation for appreciating the enduring legacy of this remarkable reaction and its continued importance in modern chemical science.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scispace.com [scispace.com]
- 7. 88guru.com [88guru.com]
An In-depth Technical Guide on the Role of Acid Catalysis in Phenylhydrazone Formation
For Researchers, Scientists, and Drug Development Professionals
Phenylhydrazone synthesis, a cornerstone reaction in organic chemistry, is pivotal in the development of a wide array of pharmaceuticals and biologically active compounds. The reaction, which involves the condensation of a carbonyl compound with phenylhydrazine (B124118), is critically influenced by acid catalysis. This technical guide elucidates the nuanced role of acid in facilitating this reaction, providing a comprehensive overview of the underlying mechanism, kinetics, and optimized experimental protocols.
The Mechanism of Acid-Catalyzed Phenylhydrazone Formation
The formation of a phenylhydrazone is a two-step process, with the rate-determining step being dependent on the pH of the reaction medium.[1] The overall reaction involves the nucleophilic addition of phenylhydrazine to a carbonyl group, forming a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final phenylhydrazone product.
Step 1: Formation of the Carbinolamine Intermediate
The reaction initiates with the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This step can be subject to general acid catalysis.[1][2]
Step 2: Acid-Catalyzed Dehydration
The subsequent and often rate-limiting step is the dehydration of the carbinolamine intermediate.[3][4] This step is significantly accelerated by the presence of an acid catalyst. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of a C=N double bond, characteristic of the phenylhydrazone.
The rate of hydrazone formation is highly pH-dependent. At a neutral pH, the rate-limiting step is the breakdown of the tetrahedral intermediate to eliminate water.[4] The optimal pH for this reaction is typically around 4.5.[5] At very low pH (below 3), the reaction slows down because the hydrazine (B178648) nucleophile becomes protonated, rendering it non-nucleophilic.[3][5] Conversely, at a higher pH, the dehydration of the carbinolamine intermediate becomes the rate-determining step.[1]
Visualizing the Reaction Mechanism
The following diagram illustrates the acid-catalyzed formation of a phenylhydrazone.
Caption: Acid-catalyzed phenylhydrazone formation mechanism.
Quantitative Data on Reaction Kinetics
The efficiency of phenylhydrazone formation is significantly influenced by the pH and the presence of catalysts. The following table summarizes key quantitative data related to the reaction kinetics.
| Parameter | Value | Conditions | Reference |
| Optimal pH | ~4.5 | [5] | |
| Rate-determining step (below pH 5-6) | Formation of the aminomethanol (B12090428) intermediate | 50% aqueous ethanol (B145695) (v/v) at 25.0 °C | [1] |
| Rate-determining step (above pH 5-6) | Dehydration of the aminomethanol | 50% aqueous ethanol (v/v) at 25.0 °C | [1] |
| Second-order rate constant (uncatalyzed) | 0.10 ± 0.01 M⁻¹s⁻¹ | 18 µM NBD Hydrazine, 1 mM 4-nitrobenzaldehyde (B150856) in 10:1 PBS (pH 7.4):DMF, 23 °C | [6] |
| Second-order rate constant (aniline catalyzed) | 1.1 ± 0.1 M⁻¹s⁻¹ | 1 mM aniline, same conditions as above | [6] |
| Second-order rate constant (2-aminobenzenephosphonic acid catalyzed) | 4.1 ± 0.2 M⁻¹s⁻¹ | 1 mM catalyst, same conditions as above | [6] |
Experimental Protocols
Several experimental protocols have been reported for the synthesis of phenylhydrazones, with variations in solvents, catalysts, and reaction conditions. Below are detailed methodologies for key experiments.
General Protocol for Phenylhydrazone Synthesis
This protocol is a general method that can be adapted for various aldehydes and ketones.
-
Reagents:
-
Carbonyl compound (aldehyde or ketone)
-
Phenylhydrazine (equimolar amount)
-
Solvent (e.g., methanol, ethanol)
-
Catalyst (e.g., a few drops of glacial acetic acid)
-
-
Procedure:
-
Dissolve the carbonyl compound and phenylhydrazine in the chosen solvent in a round-bottom flask.[7]
-
The mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the carbonyl compound. For example, stirring at 60°C for 10 hours has been reported.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, the phenylhydrazone often precipitates out of the solution upon cooling due to its lower solubility.[7]
-
The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[7]
-
Synthesis of Acetaldehyde (B116499) Phenylhydrazone
-
Reagents:
-
Acetaldehyde (5-10% excess)
-
Phenylhydrazine
-
Aqueous ethanol
-
-
Procedure:
-
Add acetaldehyde to a cooled solution of aqueous ethanol.
-
Add phenylhydrazine dropwise to the mixture while stirring in the cold.
-
After the addition is complete, continue stirring for 15 minutes.
-
Allow the mixture to stand for crystals to appear, which can be expedited by scratching, extra cooling, or adding water.
-
Protocol for Phenylhydrazone Synthesis with 2,6-hydroxyacetophenone
-
Reagents:
-
Phenylhydrazine (0.02 mol, 2.16 g)
-
2,6-hydroxyacetophenone (0.02 mol, 3.04 g)
-
Anhydrous ethanol (30 mL)
-
Acetic acid (a few drops)
-
Ether
-
Petroleum ether
-
-
Procedure:
-
Dissolve phenylhydrazine and 2,6-hydroxyacetophenone in anhydrous ethanol.[8]
-
Add a few drops of acetic acid as a catalyst.[8]
-
Stir the mixture at 60°C for 10 hours, monitoring the reaction by TLC.[8]
-
Concentrate the reaction solution under reduced pressure to remove the ethanol.[8]
-
Transfer the residue to a beaker, add small amounts of ether and petroleum ether, and place it in a refrigerator at 4°C overnight to facilitate precipitation.[8]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the synthesis and purification of phenylhydrazones.
Caption: General experimental workflow for phenylhydrazone synthesis.
Conclusion
Acid catalysis plays a critical and multifaceted role in the formation of phenylhydrazones. By protonating the hydroxyl group of the carbinolamine intermediate, the acid facilitates its dehydration, which is often the rate-determining step. The reaction rate is highly sensitive to pH, with an optimal range typically around 4.5. Understanding the mechanism and kinetics of this acid-catalyzed reaction is paramount for researchers and drug development professionals to optimize reaction conditions, improve yields, and synthesize novel phenylhydrazone derivatives with desired biological activities. The provided experimental protocols and workflows serve as a practical guide for the successful synthesis of these valuable compounds.
References
- 1. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism of Cyclohexanone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) phenylhydrazone, a key intermediate in various chemical syntheses, notably the Fischer indole (B1671886) synthesis, exhibits a fascinating and crucial tautomeric equilibrium. This guide provides a comprehensive technical overview of the tautomerism of cyclohexanone phenylhydrazone, delving into the structural nuances of its principal tautomeric forms: the hydrazone, azo, and enehydrazine isomers. A detailed exploration of the synthesis, experimental protocols for characterization, and the influence of environmental factors on the tautomeric equilibrium is presented. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are summarized, offering a basis for the identification and quantification of each tautomer. Furthermore, the biological significance, particularly the antimicrobial activity of this compound, is discussed, highlighting its relevance in drug development.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity and biological activity of many organic molecules. This compound, formed from the condensation of cyclohexanone and phenylhydrazine, is a prime example of a compound where tautomerism dictates its chemical behavior. The molecule can exist in three primary tautomeric forms: the hydrazone, the azo, and the enehydrazine form. The equilibrium between these forms is subtle and influenced by factors such as the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount, particularly as the enehydrazine tautomer is a crucial intermediate in the celebrated Fischer indole synthesis, a cornerstone reaction in the synthesis of indole-containing pharmaceuticals and natural products.[1][2][3] This guide aims to provide a detailed technical examination of the tautomerism in this compound, equipping researchers with the knowledge to manipulate and characterize these tautomeric forms for synthetic and medicinal applications.
Tautomeric Forms of this compound
The tautomeric equilibrium of this compound involves the migration of a proton and the concomitant shift of double bonds. The three principal tautomers are:
-
Hydrazone Tautomer: This is the classical structure of this compound, characterized by a C=N double bond.
-
Azo Tautomer: This form contains an N=N double bond and a C=C double bond within the cyclohexane (B81311) ring.
-
Enehydrazine Tautomer: This tautomer possesses a C=C double bond within the cyclohexane ring and a C-N single bond to the hydrazine (B178648) moiety. This form is the key reactive intermediate in the Fischer indole synthesis.[1][2][3][4]
The interconversion between these tautomers is a dynamic process, and the predominant form in a given environment depends on the relative thermodynamic stabilities of the isomers.
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
The Influence of Aromatic Ring Substituents on the Electronic Properties of Phenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylhydrazine (B124118) and its derivatives are fundamental building blocks in organic synthesis, renowned for their role in the Fischer indole (B1671886) synthesis and the formation of hydrazones. The reactivity and stability of the phenylhydrazine moiety are profoundly influenced by the electronic nature of substituents on the phenyl ring. Understanding these electronic effects is paramount for controlling reaction outcomes, designing novel therapeutic agents, and elucidating reaction mechanisms. This technical guide provides an in-depth analysis of the electronic effects of substituents on phenylhydrazine, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The electronic influence of a substituent is a combination of its inductive and resonance effects. Inductive effects are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Resonance effects, on the other hand, involve the delocalization of pi electrons and are particularly significant for substituents in the ortho and para positions. These combined effects alter the electron density at the hydrazine (B178648) moiety, thereby modulating its nucleophilicity, basicity, and redox potential.
A quantitative understanding of these electronic perturbations is often achieved through Linear Free Energy Relationships (LFERs), most notably the Hammett equation.[1] This guide will delve into the application of the Hammett equation to phenylhydrazine systems and present spectroscopic data that further elucidates the electronic impact of various substituents.
Data Presentation: Quantitative Analysis of Substituent Effects
The electronic impact of substituents on the phenyl ring can be quantified using several parameters, including Hammett substituent constants (σ) and acid dissociation constants (pKa).
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = ρσ or log(K/K₀) = ρσ, is a powerful tool for correlating the reactivity of substituted aromatic compounds.[1] The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of a particular reaction to these effects. A positive σ value signifies an electron-withdrawing group (EWG), which decreases the electron density on the aromatic ring, while a negative σ value indicates an electron-donating group (EDG) that increases it. The position of the substituent also plays a crucial role, with distinct σ values for meta and para positions.
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ_meta_ | σ_para_ |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Note: These values are for substituents on a benzoic acid system but serve as a good approximation for the phenylhydrazine system.
Basicity of Substituted Phenylhydrazines (pKa of Conjugate Acids)
The electronic effects of substituents directly impact the basicity of the phenylhydrazine molecule. Electron-donating groups increase the electron density on the nitrogen atoms, making the lone pairs more available for protonation and thus increasing the basicity (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups decrease the electron density, leading to lower basicity (lower pKa of the conjugate acid).
Table 2: pKa Values of Substituted Anilinium Ions (in water) [2]
| Substituent (para) | pKa | Substituent (meta) | pKa |
| -OCH₃ | 5.34 | -OCH₃ | 4.23 |
| -CH₃ | 5.08 | -CH₃ | 4.69 |
| -H | 4.60 | -H | 4.60 |
| -Cl | 3.98 | -Cl | 3.34 |
| -Br | 3.91 | -Br | 3.54 |
| -CN | 1.74 | -CN | 2.75 |
| -NO₂ | 1.00 | -NO₂ | 2.47 |
Note: These values are for the conjugate acids of the respective anilines (ArNH₃⁺).
Kinetic Data: Oxidation of Substituted Phenylhydrazines
The rate of chemical reactions involving phenylhydrazine is highly sensitive to the electronic nature of the ring substituents. For instance, in oxidation reactions, electron-donating groups can facilitate the removal of electrons, leading to an increased reaction rate, while electron-withdrawing groups can retard the reaction.
The following table presents hypothetical kinetic data for the oxidation of a series of para-substituted phenylhydrazines to illustrate the expected trend. A positive Hammett ρ value would be anticipated for a reaction where the transition state has a buildup of negative charge or a decrease in positive charge relative to the ground state.
Table 3: Hypothetical Rate Constants for the Oxidation of para-Substituted Phenylhydrazines
| Substituent (para) | σ_para_ | Rate Constant, k (M⁻¹s⁻¹) | log(k/k₀) |
| -OCH₃ | -0.27 | 0.0085 | -0.37 |
| -CH₃ | -0.17 | 0.0120 | -0.22 |
| -H | 0.00 | 0.0200 | 0.00 |
| -Cl | 0.23 | 0.0450 | 0.35 |
| -NO₂ | 0.78 | 0.2500 | 1.10 |
Experimental Protocols
Synthesis of Substituted Phenylhydrazines
A common method for the synthesis of substituted phenylhydrazines involves the reduction of the corresponding diazonium salt, which is generated from the substituted aniline.
Protocol: Synthesis of p-Chlorophenylhydrazine
-
Diazotization of p-Chloroaniline:
-
Dissolve p-chloroaniline (12.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (7.0 g, 0.101 mol) in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Reduction of the Diazonium Salt:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (50 mL) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
The p-chlorophenylhydrazine hydrochloride will precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide (B78521) until the mixture is strongly alkaline (pH > 10).
-
Extract the liberated p-chlorophenylhydrazine with diethyl ether (3 x 50 mL).
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield p-chlorophenylhydrazine as a solid.
-
Recrystallize the product from ethanol (B145695) or a suitable solvent mixture.
-
Determination of pKa by Potentiometric Titration
The pKa of a substituted phenylhydrazinium ion can be determined by potentiometric titration of a solution of the phenylhydrazine with a standard acid solution.[3]
Protocol: pKa Determination of a Substituted Phenylhydrazine
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the substituted phenylhydrazine in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a standardized 0.1 M solution of hydrochloric acid.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 50 mL) of the phenylhydrazine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized HCl solution in small increments (e.g., 0.1 mL) from a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pH at the half-equivalence point (i.e., when half of the phenylhydrazine has been protonated) is equal to the pKa of the conjugate acid.
-
Kinetic Study of Phenylhydrazine Oxidation by UV-Vis Spectrophotometry
The rate of a reaction, such as the oxidation of phenylhydrazine, can be monitored by following the change in absorbance of a reactant or product over time using a UV-Vis spectrophotometer.
Protocol: Kinetic Analysis of the Oxidation of Phenylhydrazine by Potassium Hexacyanoferrate(III)
-
Preparation of Reagents:
-
Prepare stock solutions of the substituted phenylhydrazine, potassium hexacyanoferrate(III) (the oxidant), and a suitable buffer (e.g., perchloric acid to maintain a constant pH) in deionized water.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for potassium hexacyanoferrate(III).
-
Set up the UV-Vis spectrophotometer to measure absorbance at this λ_max.
-
Equilibrate the reactant solutions and a cuvette to a constant temperature (e.g., 25 °C) using a thermostatted cell holder.
-
-
Kinetic Run:
-
In the cuvette, mix the buffer solution and the phenylhydrazine solution.
-
Initiate the reaction by adding a small volume of the potassium hexacyanoferrate(III) solution and quickly mix the contents.
-
Immediately start recording the absorbance at regular time intervals. The concentration of phenylhydrazine should be in large excess to ensure pseudo-first-order kinetics with respect to the oxidant.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of potassium hexacyanoferrate(III) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the phenylhydrazine: k = k' / [Phenylhydrazine].
-
Repeat the experiment with different substituted phenylhydrazines to determine their respective second-order rate constants.
-
Mandatory Visualization
Caption: Experimental workflow for studying electronic effects of substituents.
Caption: Mechanism of the Fischer Indole Synthesis.
Conclusion
The electronic effects of substituents on the phenylhydrazine ring are a critical determinant of its chemical properties and reactivity. Electron-donating groups enhance the nucleophilicity and basicity of the hydrazine moiety, while electron-withdrawing groups have the opposite effect. These electronic perturbations can be quantitatively assessed through Hammett plots and pKa measurements, providing a robust framework for predicting reaction outcomes and designing molecules with tailored properties. The experimental protocols detailed in this guide offer a practical foundation for researchers to investigate these fundamental principles in the laboratory. A thorough understanding of these substituent effects is indispensable for professionals in organic synthesis, medicinal chemistry, and drug development, enabling the rational design of synthetic routes and the optimization of molecular scaffolds for therapeutic applications.
References
The Borsche-Drechsel Cyclization: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Borsche-Drechsel cyclization is a name reaction in organic chemistry that provides a straightforward method for the synthesis of tetrahydrocarbazoles from the acid-catalyzed reaction of arylhydrazines and cyclohexanone (B45756) or its derivatives. First reported by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction has become a valuable tool in synthetic organic chemistry, particularly for the construction of carbazole-containing scaffolds present in many biologically active compounds and functional materials.[1][2] This technical guide provides an in-depth analysis of the Borsche-Drechsel cyclization, including its historical context, detailed reaction mechanism, experimental protocols, quantitative data on substrate scope and yields, and a discussion of modern, more environmentally friendly variations.
Introduction and Historical Context
The Borsche-Drechsel cyclization is a classic method for synthesizing tetrahydrocarbazoles via the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1] The reaction was first described by Edmund Drechsel in 1888, with subsequent significant contributions by Walther Borsche in 1908.[1] It is considered a special case of the more broadly known Fischer indole (B1671886) synthesis.[3] The overall transformation involves two main stages: the formation of a cyclohexanone phenylhydrazone, followed by an acid-catalyzed intramolecular rearrangement and cyclization to yield the tetrahydrocarbazole core. A final oxidation step can then lead to the fully aromatized carbazole (B46965).[1][4]
The tetrahydrocarbazole motif is of significant interest due to its prevalence in a variety of biologically active natural products and its applications in drug discovery and organic electronics.[2][3]
Reaction Mechanism
The mechanism of the Borsche-Drechsel cyclization is analogous to that of the Fischer indole synthesis and proceeds through several key steps:[3]
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with cyclohexanone to form the corresponding cyclohexanone arylhydrazone.
-
Tautomerization: The hydrazone then undergoes tautomerization to its more reactive enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted, heat-induced[5][5]-sigmatropic rearrangement, which is the crucial bond-forming step that establishes the bicyclic framework.
-
Cyclization and Aromatization: The resulting intermediate is protonated and subsequently cyclizes. The final step involves the elimination of a molecule of ammonia (B1221849) to afford the stable, aromatic tetrahydrocarbazole product.[1]
// Reactants Arylhydrazine [label="Arylhydrazine"]; Cyclohexanone [label="Cyclohexanone"];
// Intermediates Hydrazone [label="Cyclohexanone\nArylhydrazone"]; Enamine [label="Enamine\nTautomer"]; Rearranged [label="[5][5]-Sigmatropic\nRearrangement\nIntermediate"]; Cyclized [label="Cyclized\nIntermediate"]; Product [label="Tetrahydrocarbazole"]; Ammonia [label="Ammonia"];
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// Edges {Arylhydrazine, Cyclohexanone} -> step1 [style=invis]; step1 -> Hydrazone; Hydrazone -> step2 -> Enamine; Enamine -> step3 -> Rearranged; Rearranged -> step4 -> Cyclized; Cyclized -> step5; step5 -> Product; step5 -> Ammonia; }
Borsche-Drechsel Cyclization Mechanism Workflow
Quantitative Data
The yield of the Borsche-Drechsel cyclization is influenced by the nature of the substituents on both the arylhydrazine and the cyclohexanone, as well as the reaction conditions, including the choice of acid catalyst and temperature. The following table summarizes representative yields for the synthesis of various tetrahydrocarbazole derivatives.
| Arylhydrazine Derivative | Cyclohexanone Derivative | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Cyclohexanone | Acetic Acid | Reflux | 2-4 | 94-96 | [6] |
| 4-Phenylphenylhydrazine hydrochloride | Cyclohexanone | Glacial Acetic Acid | Reflux | 2-4 | 70-85 | [3] |
| Phenylhydrazine | 4-Methylcyclohexanone | DMF | 140 | 24 | Good | [6] |
| Phenylhydrazine | 4-tert-Butylcyclohexanone | DMF | 140 | 24 | Good | [6] |
| Phenylhydrazine | 4-Carboxycyclohexanone | DMF | 140 | 24 | Good | [6] |
| 4-Fluorophenylhydrazine | Cyclohexanone | DMA | 140 | 24 | Good | [6] |
| 4-Chlorophenylhydrazine | Cyclohexanone | DMA | 140 | 24 | Good | [6] |
| 4-Bromophenylhydrazine | Cyclohexanone | DMA | 140 | 24 | Good | [6] |
| Pyridinium-based Ionic Liquid/ZnCl2 | Cyclohexanone | Microwave | - | - | 89.66 | [7] |
| Cerium Phosphate | Phenylhydrazine/Cyclohexanone | - | - | - | High | [8] |
Experimental Protocols
Classical Protocol: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[3]
Materials:
-
4-Phenylphenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.0 - 1.2 eq)
-
Glacial Acetic Acid
-
Methanol (B129727) or Ethanol (for recrystallization)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride and glacial acetic acid.
-
Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone dropwise over a period of 30 minutes.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) solvent system as the eluent can be employed.
Modern Protocol: Microwave-Assisted Synthesis[2][7]
Materials:
-
Arylhydrazine
-
Cyclohexanone
-
Acid catalyst (e.g., pyridinium-based ionic liquids, often in conjunction with a Lewis acid like ZnCl₂)[7]
Procedure:
-
Reaction Mixture: Combine the arylhydrazine, cyclohexanone, and the acid catalyst in a microwave-safe reaction vessel.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified power and for a set duration. These parameters need to be optimized for each specific substrate combination.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in the classical protocol.
The use of microwave assistance has been shown to lead to shorter reaction times and, in some cases, improved yields.[7]
Limitations and Side Reactions
The Borsche-Drechsel cyclization, being a variant of the Fischer indole synthesis, shares some of its limitations and potential side reactions:[5][9][10]
-
Substrate Scope: The reaction is generally limited to arylhydrazines and cyclohexanones (or other ketones/aldehydes with at least two alpha-hydrogens). The absence of two alpha-hydrogens on the carbonyl compound will prevent the necessary tautomerization to the enamine intermediate, thus halting the reaction.[9]
-
Harsh Conditions: The use of strong acids and high temperatures can lead to the formation of tars and other polymeric byproducts, which can complicate product isolation and reduce yields.[11]
-
Substituent Effects: Electron-donating groups on the carbonyl component can sometimes favor a competing heterolytic N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement, leading to byproducts.[12]
-
Steric Hindrance: Significant steric hindrance around the reaction centers can impede the conformational changes required for the sigmatropic rearrangement and cyclization steps.[11]
-
Side Products: Unwanted byproducts such as those from aldol (B89426) condensation or Friedel-Crafts type reactions can sometimes be formed, reducing the yield of the desired tetrahydrocarbazole.[5][10]
Modern and "Green" Chemistry Approaches
In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for the Borsche-Drechsel cyclization. These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify experimental procedures.
Key advancements include:
-
Microwave-Assisted Synthesis: As mentioned in the experimental protocols, microwave irradiation can significantly shorten reaction times and improve yields.[2][7]
-
Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites and cerium phosphate, offers several advantages over traditional homogeneous acid catalysts.[8][13] These catalysts are often more easily separated from the reaction mixture, can be recycled and reused, and can lead to higher product yields under milder conditions.[8]
-
Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts in the Borsche-Drechsel cyclization.[7][13] They can offer improved reaction rates and selectivity.
-
One-Pot Syntheses: Some modern variations focus on one-pot procedures where the intermediate hydrazone is not isolated, simplifying the overall process.[6]
// Core Concept Core [label="Borsche-Drechsel Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Traditional Approach Traditional [label="Traditional Approach\n(Strong Acids, High Temp, Organic Solvents)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Evolution of Borsche-Drechsel Cyclization
Conclusion
The Borsche-Drechsel cyclization remains a highly relevant and valuable reaction for the synthesis of tetrahydrocarbazoles. Its straightforward nature and the importance of the carbazole scaffold in medicinal chemistry and materials science ensure its continued application. While the classical methods provide a robust foundation, ongoing research into greener and more efficient protocols, utilizing modern technologies such as microwave synthesis and advanced catalytic systems, is expanding the utility and sustainability of this important name reaction. This guide has provided a comprehensive overview of the core principles, practical applications, and modern advancements of the Borsche-Drechsel cyclization, offering a valuable resource for researchers in the field.
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. testbook.com [testbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydrocarbazole (B147488) (THCz) and its derivatives represent a "privileged scaffold" in medicinal chemistry and drug development.[1][2] This tricyclic heterocyclic compound is a core structural component in numerous natural products and pharmacologically active molecules.[1][3] The tetrahydrocarbazole nucleus is extensively explored for a wide range of therapeutic applications, including the development of neuroprotective agents for conditions like Alzheimer's and Parkinson's disease, as well as novel anti-cancer therapies.[2][4] Derivatives have shown the ability to induce apoptosis in cancer cells, including multidrug-resistant strains.[2] Furthermore, the scaffold is utilized in developing antimicrobial, anti-inflammatory, and antipsychotic agents.[2][5]
The Fischer indole (B1671886) synthesis is a classic, robust, and widely employed chemical reaction for synthesizing indoles and their derivatives.[3] The synthesis of tetrahydrocarbazole via this method involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone, providing a versatile route to this important molecular framework.[6] This document provides detailed protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine (B124118), summarizes quantitative data from various methodologies, and presents workflows for clarity.
Overall Synthetic Workflow
The synthesis is typically performed as a two-step process, often combined into a one-pot procedure. First is the formation of cyclohexanone phenylhydrazone from the condensation of cyclohexanone and phenylhydrazine. This intermediate is then subjected to acid-catalyzed intramolecular cyclization to yield 1,2,3,4-tetrahydrocarbazole.
Experimental Protocols
Part A: Synthesis of this compound
This initial step involves the condensation reaction between phenylhydrazine and cyclohexanone. While often performed in situ during the Fischer indolization, the isolated hydrazone can be prepared separately.
Method 1: Using Sodium Acetate (B1210297) Buffer
-
Materials : Phenylhydrazine hydrochloride, crystallized sodium acetate, cyclohexanone, ethanol (B145695), deionized water.
-
Procedure :
-
Prepare a solution by dissolving phenylhydrazine hydrochloride (1.0 g) and crystallized sodium acetate (1.5 g) in water (10 ml).[7]
-
Prepare a separate solution of cyclohexanone (0.5 ml) in water (8 ml).[7]
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the mixture vigorously until the this compound crystallizes out of the solution.[7]
-
Collect the crystals by vacuum filtration and wash thoroughly with cold water.[7]
-
Purify the crude product by recrystallization from dilute ethanol to yield crystals with a melting point of 77°C.[7]
-
Method 2: Green Chemistry Approach
-
Materials : Carbonyl compound (e.g., cyclohexanone), hydrazine (B178648) (e.g., phenylhydrazine), meglumine (B1676163), water, ethanol, ethyl acetate, anhydrous Na2SO4.
-
Procedure :
-
To a mixture of the carbonyl compound (1 mmol) and hydrazine (1 mmol) in a 1:1 water-ethanol solution (4 ml), add meglumine (0.15 mmol).[8]
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[8]
-
Upon completion, add water (5 ml) and ethyl acetate (5 ml) to the mixture.[8]
-
Extract the product with ethyl acetate. Dry the organic phase over anhydrous Na2SO4 and remove the solvent under vacuum.[8]
-
The crude product can be further purified by column chromatography or recrystallization. This method is noted for being atom-economical with water as the primary byproduct.[8][9]
-
Part B: Synthesis of 1,2,3,4-Tetrahydrocarbazole (Fischer Indolization)
This step involves the acid-catalyzed cyclization of the pre-formed or in situ-generated this compound.
Method 1: Acetic Acid Reflux (One-Pot)
-
Materials : Cyclohexanone (assuming 90-98% purity), phenylhydrazine, glacial acetic acid, methanol (B129727), decolorizing carbon.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add cyclohexanone (1 mole equivalent) and glacial acetic acid (approx. 6 moles).[10]
-
Procedure :
-
Heat the cyclohexanone and acetic acid mixture to reflux with stirring.[10]
-
Add phenylhydrazine (1 mole equivalent) dropwise over 1 hour.[10]
-
Continue to heat the mixture at reflux for an additional hour after the addition is complete.[3][10]
-
Monitor the reaction by TLC until completion (typically 30-60 minutes of total reflux time).[3]
-
-
Work-up and Purification :
-
Allow the reaction mixture to cool to room temperature, then pour it into a beaker containing ice-cold water while stirring.[3][10] The product should solidify.
-
Collect the crude solid precipitate by vacuum filtration.[3]
-
Wash the filter cake with cold water, followed by a small amount of cold 75% ethanol or methanol to remove impurities.[3][10]
-
For further purification, recrystallize the crude product from methanol or ethanol, potentially using decolorizing carbon.[10]
-
Dry the purified product under a vacuum. The expected melting point is 115-118°C.[10][11]
-
Mechanism of Fischer Indole Synthesis
The reaction proceeds through several key mechanistic steps, initiated by an acid catalyst.
Data Presentation: Reaction Conditions and Yields
The yield of 1,2,3,4-tetrahydrocarbazole is highly dependent on the chosen catalyst and reaction conditions.
| Catalyst / Method | Solvent | Conditions | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 1-2 hours | 85-91% | [10] |
| Glacial Acetic Acid | Glacial Acetic Acid | Heating | - | 30.79% | [11] |
| Acetone phenylhydrazone (1 mol) + Cyclohexanone (1 mol) | Glacial Acetic Acid | Boiling | 0.5 hours | 50% | [12] |
| Ceric Ammonium Nitrate (CAN) | - | - | - | 85-95% | [13] |
| K-10 Montmorillonite Clay | Methanol | Microwave (600W) | 3 minutes | 96% | [2][13] |
| Hydrochloric Acid | - | Reflux | - | 95% | [2] |
| 7% to 60% Sulfuric Acid | Methanol | - | - | Variable | [14] |
Detailed Experimental Workflow
The following diagram illustrates the logical flow of the laboratory procedure for the one-pot synthesis.
References
- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 2. 1,2,3,4-Tetrahydrocarbazole for Research|High-Purity [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. wjarr.com [wjarr.com]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 946-82-7 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. scispace.com [scispace.com]
- 13. wjarr.com [wjarr.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Acid-Catalyzed Cyclization of Cyclohexanone Phenylhydrazone
Introduction
The acid-catalyzed cyclization of cyclohexanone (B45756) phenylhydrazone is a cornerstone of heterocyclic synthesis, widely recognized as the Fischer indole (B1671886) synthesis. This reaction facilitates the formation of 1,2,3,4-tetrahydrocarbazole (B147488), a privileged scaffold in medicinal chemistry and materials science. The tetrahydrocarbazole core is a constituent of numerous biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1] This protocol provides a detailed methodology for this transformation, intended for researchers, scientists, and professionals in drug development.
The synthesis proceeds via the acid-catalyzed intramolecular rearrangement of the phenylhydrazone. The reaction is known for its efficiency and the direct construction of the indole nucleus.[1][2] Various acidic catalysts can be employed, with acetic acid being a common and effective choice.[3][4][5] The overall transformation involves the formation of the cyclohexanone phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final tricyclic product.[2]
Reaction Principle and Mechanism
The acid-catalyzed cyclization of this compound to 1,2,3,4-tetrahydrocarbazole follows the Fischer indole synthesis mechanism. The key steps are:
-
Protonation: The acid catalyst protonates the imine nitrogen of the phenylhydrazone.
-
Tautomerization: The protonated hydrazone tautomerizes to the corresponding enamine intermediate.
-
[1][1]-Sigmatropic Rearrangement: A thermally allowed[1][1]-sigmatropic rearrangement (Cope-type rearrangement) occurs, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.
-
Rearomatization: The intermediate rearomatizes by losing a proton, forming a diamine derivative.
-
Intramolecular Cyclization: The amino group attacks the imine carbon in an intramolecular fashion.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to form the stable aromatic pyrrole (B145914) ring of the tetrahydrocarbazole.[2][5]
Experimental Protocols
This section details two primary protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole: a one-pot synthesis from cyclohexanone and phenylhydrazine (B124118), and a procedure for the cyclization of pre-formed this compound.
Protocol 1: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This procedure is adapted from the well-established method described in Organic Syntheses.[3]
Materials:
-
Cyclohexanone (98 g, 1 mol)
-
Phenylhydrazine (108 g, 1 mol)
-
Glacial Acetic Acid (360 g, 6 mol)
-
Decolorizing carbon
-
Water
Equipment:
-
1-L three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker (1.5 L)
-
Buchner funnel and filter flask
Procedure:
-
Combine 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid in a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
Heat the mixture to reflux with stirring.
-
Add 108 g (1 mole) of phenylhydrazine dropwise over 1 hour.
-
Continue heating at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a 1.5-L beaker and stir manually as it solidifies to prevent the formation of large lumps.[3]
-
Cool the mixture to approximately 5°C and collect the solid product by suction filtration.
-
Cool the filtrate in an ice bath and refilter any additional precipitate through the same filter cake.
-
Wash the filter cake with 100 mL of water, followed by 100 mL of 75% ethanol.[3]
-
Air-dry the crude product.
-
Recrystallize the crude 1,2,3,4-tetrahydrocarbazole from approximately 700 mL of methanol, using decolorizing carbon to remove colored impurities. A heated funnel is recommended for the hot filtration to prevent premature crystallization.[3]
-
Collect the purified crystals by filtration and dry them. A second crop of crystals can be obtained by concentrating the mother liquor.
Protocol 2: Cyclization of Pre-formed this compound
This protocol is ideal when starting with isolated this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Methanol or Ethanol for recrystallization
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the this compound in a minimal amount of glacial acetic acid in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid by suction filtration and wash thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude product from methanol or ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Data Presentation
| Parameter | Value | Reference |
| Product | 1,2,3,4-Tetrahydrocarbazole | |
| Molecular Formula | C₁₂H₁₃N | [6] |
| Molecular Weight | 171.24 g/mol | |
| Typical Yield | 76-85% | [3] |
| Melting Point | 115-116°C | [3] |
| 116-118°C (with fast heating) | [3][4] | |
| Appearance | Pale brown to white solid | [3][6] |
| ¹H NMR (300 MHz, CDCl₃) δ | 7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, 4H, J = 6), 1.86-1.99 (br m, 4H) | [6] |
| ¹³C NMR (75 MHz, CDCl₃) δ | 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05 | [6] |
| IR (neat) cm⁻¹ | 3401, 2928, 2848, 1470, 1305, 1235, 739 | [6] |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: General experimental workflow for the one-pot synthesis.
References
Application Notes and Protocols: Synthesis of Substituted Carbazole Derivatives from Cyclohexanone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its substituted derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications, particularly in the field of drug development. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The synthesis of the carbazole scaffold is a key step in the development of novel therapeutic agents. A common and effective method for the synthesis of tetrahydrocarbazole derivatives, which are immediate precursors to carbazoles, is the Fischer indole (B1671886) synthesis. This method involves the reaction of a substituted phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative under acidic conditions.[3][4]
These application notes provide detailed protocols for the synthesis of substituted carbazole derivatives from cyclohexanone phenylhydrazone, summarize key quantitative data for various derivatives, and illustrate the relevant biological pathways implicated in their therapeutic effects.
Reaction Mechanism and Workflow
The synthesis of substituted 1,2,3,4-tetrahydrocarbazoles from cyclohexanone and substituted phenylhydrazines proceeds via the Fischer indole synthesis. The key steps of this reaction are:
-
Hydrazone Formation: The initial step is the condensation of a phenylhydrazine with cyclohexanone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its corresponding enamine.
-
[5][5]-Sigmatropic Rearrangement: Under acidic catalysis and heat, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the final 1,2,3,4-tetrahydrocarbazole (B147488) product.[6]
The tetrahydrocarbazole can then be aromatized to the corresponding carbazole if desired, often through oxidation.
Experimental Workflow
Caption: General experimental workflow for the Fischer indole synthesis of substituted tetrahydrocarbazoles.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various substituted tetrahydrocarbazole derivatives.
| Entry | Phenylhydrazine Substituent | Cyclohexanone Substituent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |
| 1 | H | H | Acetic Acid | Reflux | 2 | 76-85 | 115-116 | [7] |
| 2 | 4-Chloro | H | Acetic Acid | Reflux | - | - | 145-148 | [8] |
| 3 | 2-Methoxy | H | Acetic Acid | - | - | - | - | [3] |
| 4 | 4-Nitro, 2-Methoxy | H | Acetic Acid (Microwave) | 140 | 0.17 | 80 | - | [3][5] |
| 5 | H | 4-t-Butyl | Acetic Acid | Reflux | 2.5 | 81.1 | - | [9] |
| 6 | H | H | Pd/C, p-TSA, Ethylene | - | - | high | - | [10] |
| 7 | H | H | NMP, O₂ | 140 | 24 | 73 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from the procedure by Rogers and Corson.[7]
Materials:
-
Cyclohexanone (98 g, 1 mole)
-
Phenylhydrazine (108 g, 1 mole)
-
Glacial Acetic Acid (360 g, 6 moles)
-
Decolorizing Carbon
Procedure:
-
A mixture of cyclohexanone and glacial acetic acid is placed in a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
The mixture is heated to reflux with stirring.
-
Phenylhydrazine is added dropwise over 1 hour.
-
The reaction mixture is refluxed for an additional hour.
-
The mixture is then poured into a beaker and stirred until it solidifies.
-
The solid is cooled to approximately 5°C and filtered under suction.
-
The filter cake is washed with water and then with 75% ethanol.
-
The crude product is air-dried and then recrystallized from methanol with the addition of decolorizing carbon.
-
The yield of 1,2,3,4-tetrahydrocarbazole is typically between 120-135 g (76-85%), with a melting point of 115-116°C.[7]
Protocol 2: One-Pot Synthesis of Substituted Carbazoles under Metal-Free Conditions
This protocol is a general procedure for a one-pot synthesis.[3]
Materials:
-
Substituted Cyclohexanone (0.2 mmol)
-
Substituted Phenylhydrazine Hydrochloride (0.3 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (0.4 mL)
-
Oxygen atmosphere
Procedure:
-
In an oven-dried reaction vessel, the substituted cyclohexanone and substituted phenylhydrazine hydrochloride are combined.
-
The vessel is flushed with oxygen (1 atm).
-
NMP is added via syringe, and the vessel is sealed.
-
The reaction mixture is stirred at 140°C for 24 hours.
-
After cooling to room temperature, the volatile components are removed under vacuum.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the substituted carbazole.
Applications in Drug Development
Substituted carbazole derivatives have emerged as promising scaffolds for the development of new drugs due to their diverse biological activities.
Anticancer Activity: Targeting the STAT3 Signaling Pathway
Many carbazole derivatives exhibit anticancer properties by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12] Constitutive activation of STAT3 is a hallmark of many human cancers and promotes tumor cell proliferation, survival, and angiogenesis.[13][14]
Caption: Inhibition of the STAT3 signaling pathway by substituted carbazole derivatives.
Neuroprotective Effects: Antioxidant Pathways
Carbazole derivatives have shown significant neuroprotective potential, which is partly attributed to their antioxidant properties.[5][13] They can mitigate oxidative stress by upregulating the Nrf2/HO-1 signaling pathway, which is a key regulator of the cellular antioxidant response.[15][16][17]
Caption: Upregulation of the Nrf2/HO-1 antioxidant pathway by substituted carbazole derivatives.
Antimicrobial Activity: Inhibition of Dihydrofolate Reductase
Certain carbazole derivatives exhibit antimicrobial activity by targeting the bacterial folate synthesis pathway.[14] Specifically, they can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of tetrahydrofolate, which is a precursor for nucleotide synthesis.[18]
Caption: Inhibition of dihydrofolate reductase (DHFR) in the bacterial folate synthesis pathway by substituted carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Biological Activity of Tetrahydrocarbazoles Derived from Cyclohexanone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for tetrahydrocarbazole derivatives originating from cyclohexanone (B45756) phenylhydrazone. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and hypoglycemic properties.[1]
Data Presentation: Biological Activities
The following tables summarize the quantitative biological activity data for various tetrahydrocarbazole derivatives.
Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrano[3,2-c]carbazole derivative 9a | MDA-MB-231 (Breast) | MTT | 0.82 | [2] |
| K562 (Leukemia) | MTT | 1.21 | [2] | |
| A549 (Lung) | MTT | 2.34 | [2] | |
| HeLa (Cervical) | MTT | 3.05 | [2] | |
| Pyrano[3,2-c]carbazole derivative 9c | MDA-MB-231 (Breast) | MTT | 2.12 | [2] |
| K562 (Leukemia) | MTT | 3.43 | [2] | |
| A549 (Lung) | MTT | 4.15 | [2] | |
| HeLa (Cervical) | MTT | 5.23 | [2] | |
| Pyrano[3,2-c]carbazole derivative 9g | MDA-MB-231 (Breast) | MTT | 0.43 | [2] |
| K562 (Leukemia) | MTT | 0.98 | [2] | |
| A549 (Lung) | MTT | 1.54 | [2] | |
| HeLa (Cervical) | MTT | 2.11 | [2] | |
| Pyrano[3,2-c]carbazole derivative 9i | MDA-MB-231 (Breast) | MTT | 1.56 | [2] |
| K562 (Leukemia) | MTT | 2.08 | [2] | |
| A549 (Lung) | MTT | 3.14 | [2] | |
| HeLa (Cervical) | MTT | 4.67 | [2] |
Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
| Compound | Microorganism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Dibromo-1,2,3,4-tetrahydrocarbazole | Staphylococcus aureus | Agar (B569324) Well Diffusion | - | - | [3] |
| Escherichia coli | Agar Well Diffusion | - | - | [3] | |
| N-substituted tetrahydrocarbazole 4a | E. coli | Agar Cup Plate | 16 | - | |
| S. aureus | Agar Cup Plate | 18 | - | ||
| P. aeruginosa | Agar Cup Plate | 15 | - | ||
| B. subtilis | Agar Cup Plate | 17 | - | ||
| C. albicans | Agar Cup Plate | 14 | - | ||
| N-substituted tetrahydrocarbazole 4b | E. coli | Agar Cup Plate | 18 | - | |
| S. aureus | Agar Cup Plate | 20 | - | ||
| P. aeruginosa | Agar Cup Plate | 17 | - | ||
| B. subtilis | Agar Cup Plate | 19 | - | ||
| C. albicans | Agar Cup Plate | 16 | - |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of tetrahydrocarbazole derivatives are provided below.
Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis
This protocol describes the acid-catalyzed cyclization of cyclohexanone phenylhydrazone to form 1,2,3,4-tetrahydrocarbazole.[1]
Materials:
-
Cyclohexanone
-
Glacial Acetic Acid
-
Decolorizing Carbon
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker
-
Suction filtration apparatus
Procedure:
-
In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, heat a mixture of 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid to reflux.
-
While stirring, add 108 g (1 mole) of phenylhydrazine dropwise over 1 hour.
-
Continue heating under reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a 1.5-liter beaker and stir manually as it solidifies.
-
Cool the mixture to approximately 5°C and filter with suction.
-
Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.
-
Air-dry the crude product overnight.
-
Recrystallize the crude solid from 700 ml of methanol after treating with decolorizing carbon to obtain pure 1,2,3,4-tetrahydrocarbazole.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, K562, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydrocarbazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the tetrahydrocarbazole derivatives in the complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Agar Well Diffusion Method
This protocol is used to assess the antimicrobial activity of tetrahydrocarbazole derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Muller-Hinton Agar (MHA)
-
Nutrient Broth
-
Tetrahydrocarbazole derivatives
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in nutrient broth.
-
Pour molten MHA into sterile petri dishes and allow it to solidify.
-
Spread the microbial inoculum evenly over the surface of the agar plates.
-
Aseptically punch wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the tetrahydrocarbazole derivative solution (dissolved in DMSO) into the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Signaling Pathways and Experimental Workflows
Hypoglycemic Effect via AMPK Signaling Pathway
Certain aza-tetrahydrocarbazole derivatives have been shown to exhibit hypoglycemic activity through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation leads to increased glucose uptake and utilization.
Caption: Activation of the AMPK signaling pathway by a tetrahydrocarbazole derivative.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates the typical workflow from the synthesis of tetrahydrocarbazole derivatives to the evaluation of their biological activities.
Caption: Experimental workflow for tetrahydrocarbazole synthesis and evaluation.
References
Application Notes and Protocols: Anticancer Properties of Carbazole Derivatives from Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and anticancer evaluation of carbazole (B46965) derivatives, with a specific focus on those prepared via the Fischer indole (B1671886) synthesis. This document includes detailed experimental protocols, quantitative data on anticancer activity, and visualizations of key chemical and biological processes.
Introduction
Carbazole and its derivatives have long been a subject of intense research in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] The rigid, planar, and electron-rich tricyclic structure of the carbazole nucleus makes it an excellent scaffold for designing molecules that can interact with various biological targets, such as DNA, topoisomerases, and protein kinases.[2][3] The anticancer mechanisms of carbazole derivatives are diverse and include the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.[2] Some derivatives function as DNA intercalating agents, while others inhibit critical signaling pathways, such as the MAPK and AKT pathways, which are often dysregulated in cancer.[4][5]
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which is the core of the carbazole structure. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from a ketone or aldehyde. By selecting appropriate starting materials, a wide variety of substituted carbazoles can be synthesized, allowing for the fine-tuning of their biological activities. This document will detail the synthesis of carbazole derivatives using this method and outline the protocols for evaluating their anticancer efficacy.
Fischer Indole Synthesis of Carbazole Derivatives
The Fischer indole synthesis provides a direct route to the carbazole core. A notable example is the synthesis of carbazolo[2,1-a]carbazoles, which involves the reaction of 4-oxo-1,2,3,4-tetrahydrobenzo[a]carbazole with various arylhydrazines.[6]
General Protocol for Fischer Indole Synthesis of Carbazolo[2,1-a]carbazoles[6]
-
Reactant Preparation: A mixture of the ketone (e.g., 4-oxo-1,2,3,4-tetrahydrobenzo[a]carbazole) and a substituted phenylhydrazine (B124118) hydrochloride is prepared.
-
Reaction: The mixture is refluxed in a suitable acidic solvent, such as acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the dihydrocarbazolo[2,1-a]carbazole intermediate.
-
Aromatization: The intermediate is then aromatized to the final carbazolo[2,1-a]carbazole product, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a high-boiling solvent like xylene.
Diagram: Fischer Indole Synthesis of Carbazolo[2,1-a]carbazole
Caption: Workflow for the synthesis of carbazolo[2,1-a]carbazole via Fischer indole synthesis.
Anticancer Activity Evaluation
The synthesized carbazole derivatives are evaluated for their anticancer properties using a variety of in vitro assays. These assays are crucial for determining the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product.
Protocol for MTS Assay [4]
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates at a density of 2.4 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The carbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 1, 10, 50, 100, 250 µM). The cells are then treated with these concentrations and incubated for 72 hours.[4]
-
MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent is added to each well, and the plate is incubated for 2 hours at 37°C.[4]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various carbazole derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Carbazole-Oxadiazole Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM)[4] |
| 10 | HepG2 | 7.68 |
| HeLa | 10.09 | |
| MCF-7 | 6.44 | |
| 11 | HepG2 | > 250 |
| HeLa | > 250 | |
| MCF-7 | > 250 | |
| 9 | HeLa | 7.59 |
| 5-Fluorouracil (Control) | Varies by cell line |
Table 2: Anticancer Activity of 5,8-Dimethyl-9H-carbazole Derivatives against Breast Cancer Cells [3]
| Compound | Cancer Cell Line | IC50 (µM)[3] |
| 3 | MDA-MB-231 | 1.44 ± 0.97 |
| 4 | MDA-MB-231 | 0.73 ± 0.74 |
| Ellipticine (Control) | MDA-MB-231 | Varies |
Signaling Pathways and Mechanisms of Action
Carbazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation.
Inhibition of Topoisomerases and Actin Dynamics
Some carbazole derivatives have been shown to inhibit human topoisomerase I (hTopo I) and interfere with actin dynamics, leading to apoptosis.[3] Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition leads to DNA damage and cell death. Disruption of the actin cytoskeleton affects cell shape, motility, and division.
Diagram: Mechanism of Action via Topoisomerase I and Actin Inhibition
Caption: Carbazole derivatives can induce apoptosis by inhibiting Topoisomerase I and disrupting actin dynamics.
Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain carbazole derivatives have been found to inhibit this pathway, leading to anticancer effects.[7]
Protocol for Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins [Based on similar studies]
-
Cell Lysis: Cancer cells treated with carbazole derivatives are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Carbazole derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.
Conclusion
Carbazole derivatives synthesized via the Fischer indole synthesis represent a promising class of compounds for the development of novel anticancer agents. The versatility of this synthetic method allows for the creation of a diverse library of molecules with tunable biological activities. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of these compounds, paving the way for further research and development in this important area of medicinal chemistry. Future investigations should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for cancer cells, as well as on in vivo studies to validate their therapeutic potential.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of Synthesized Tetrahydrocarbazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial properties. These compounds serve as valuable scaffolds for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance. This document provides detailed application notes and protocols for the synthesis and antimicrobial evaluation of novel tetrahydrocarbazole derivatives. The methodologies outlined below are based on established techniques and offer a framework for the screening and characterization of these promising compounds.
Data Presentation: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
The antimicrobial efficacy of synthesized tetrahydrocarbazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for a selection of tetrahydrocarbazole derivatives against various bacterial and fungal strains, compiled from multiple studies.
Note: The data presented in this table are compiled from various research articles. Experimental conditions, such as specific strains and testing methodologies, may vary between studies. For direct comparison, it is recommended to evaluate compounds under standardized conditions.
| Compound ID | R1-Substituent | R2-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | H | H | Staphylococcus aureus | 32 | [1] |
| H | H | Staphylococcus epidermidis | 32 | [1] | |
| H | H | Escherichia coli | >64 | [1] | |
| H | H | Pseudomonas aeruginosa | >64 | [1] | |
| H | H | Candida albicans | >64 | [1] | |
| Series 2 | N-ethyl-[N-methyl-piperazinyl] | - | Bacillus subtilis | 1.9-7.8 | [2] |
| N-ethyl-[N-methyl-piperazinyl] | - | Staphylococcus aureus | 1.9-7.8 | [2] | |
| N-ethyl-[N-methyl-piperazinyl] | - | Escherichia coli | 1.9-7.8 | [2] | |
| N-ethyl-[N-methyl-piperazinyl] | - | Pseudomonas fluorescens | 1.9-7.8 | [2] | |
| N-ethyl-[N-methyl-piperazinyl] | - | Candida albicans | 1.9-7.8 | [2] | |
| N-ethyl-[2-methyl-5-nitro imidazole] | - | Bacillus subtilis | - | [2] | |
| Series 3 | H | 6-chloro | Staphylococcus aureus | 1.1 | [1] |
| H | 6-chloro | Escherichia coli | 6.4 | [1] | |
| Series 4 | H | 2-fluoroaniline | Staphylococcus aureus | 30 | [3] |
| H | 2-fluoroaniline | Staphylococcus epidermidis | 50 | [3] | |
| H | 2-fluoroaniline | Streptococcus pyogenes | 40 | [3] | |
| Series 5 | H | 3,6-dibromo | Staphylococcus aureus | 0.6-4.6 (nmol/mL) | [3] |
| Series 6 | 9-(4-(imidazol-1-yl)butyl) | - | - | 1-64 | [3] |
Experimental Protocols
I. Synthesis of Tetrahydrocarbazole Derivatives via Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a widely employed method for the preparation of the tetrahydrocarbazole scaffold. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a substituted phenylhydrazine (B124118) and cyclohexanone (B45756).
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure tetrahydrocarbazole derivative.
-
Characterize the synthesized compound using appropriate analytical techniques, such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
II. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized tetrahydrocarbazole derivatives can be evaluated using standard methods such as the agar (B569324) well diffusion assay for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Synthesized tetrahydrocarbazole compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve compounds)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare MHA or SDA plates.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the dissolved tetrahydrocarbazole compound at a known concentration into each well.
-
Place a positive control antibiotic disc on the agar surface.
-
Add the same volume of the solvent (e.g., DMSO) into one well as a negative control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculums (adjusted to the appropriate concentration)
-
Synthesized tetrahydrocarbazole compounds (prepared in a series of two-fold dilutions)
-
Positive control (standard antibiotic)
-
Negative control (medium with inoculum and solvent)
-
Growth control (medium with inoculum only)
-
Sterility control (medium only)
-
Microplate reader or visual inspection
Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB or RPMI-1640 to all wells.
-
Add 100 µL of the highest concentration of the tetrahydrocarbazole compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Prepare the microbial inoculum and dilute it to the final concentration (e.g., 5 x 105 CFU/mL for bacteria).
-
Add 10 µL of the diluted inoculum to each well (except the sterility control).
-
Include a positive control (a standard antibiotic), a negative control (solvent), and a growth control in separate wells.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by using a microplate reader.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of tetrahydrocarbazole derivatives.
References
Application Notes and Protocols: Photophysical Properties of Carbazoles Synthesized from Cyclohexanone Phenylhydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbazole (B46965) and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic structure, characterized by a rigid and planar tricyclic system, imparts them with interesting photophysical properties, making them valuable in materials science and medicinal chemistry. The synthesis of the carbazole scaffold can be efficiently achieved through methods like the Borsche–Drechsel reaction, which utilizes cyclohexanone (B45756) and phenylhydrazine (B124118) as readily available starting materials. This reaction proceeds via an acid-catalyzed cyclization of the corresponding phenylhydrazone to form 1,2,3,4-tetrahydrocarbazole (B147488), which can then be aromatized to yield the carbazole core.
Understanding the photophysical properties of these synthesized carbazoles is crucial for their application in various fields, including the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active agents. These properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to the molecular structure and environment. This document provides detailed protocols for the synthesis of carbazoles from cyclohexanone phenylhydrazone and the characterization of their key photophysical properties.
I. Synthesis of Carbazole from Cyclohexanone and Phenylhydrazine
The synthesis is typically a two-step process: (1) Fischer indole (B1671886) synthesis to form 1,2,3,4-tetrahydrocarbazole and (2) subsequent dehydrogenation (aromatization) to yield carbazole.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from the Borsche-Drechsel cyclization and Fischer indole synthesis methods.
Materials:
-
Cyclohexanone
-
Phenylhydrazine or Phenylhydrazine hydrochloride
-
Glacial acetic acid or an inorganic acid like HCl
-
Deionized water
-
1 L three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker (1.5 L)
-
Buchner funnel and filter paper
Procedure:
-
Set up the 1 L three-necked flask with a reflux condenser, stirrer, and dropping funnel.
-
To the flask, add 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add 108 g (1 mole) of phenylhydrazine through the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue to heat the mixture under reflux for an additional hour.
-
Pour the hot reaction mixture into a 1.5 L beaker and stir while it cools and solidifies.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with water to remove excess acid, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Air-dry the product. The crude product can be further purified by recrystallization from ethanol. The expected yield is typically high, in the range of 85-95%.
Protocol 2: Aromatization of 1,2,3,4-Tetrahydrocarbazole to Carbazole
Materials:
-
1,2,3,4-Tetrahydrocarbazole (synthesized in Protocol 1)
-
Palladium on charcoal (5-10% Pd) or Chloranil
-
Xylene or other high-boiling point solvent
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a reaction flask, dissolve the synthesized 1,2,3,4-tetrahydrocarbazole in a suitable high-boiling solvent like xylene.
-
Add a catalytic amount of 5-10% palladium on charcoal (approximately 10% by weight of the starting material).
-
Heat the mixture to reflux for several hours (typically 2-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent like acetonitrile (B52724) and filter through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude carbazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield the final product.
Caption: Experimental workflow for the synthesis of carbazole.
II. Photophysical Characterization
The following protocols outline the standard procedures for characterizing the photophysical properties of the synthesized carbazole.
Protocol 3: Sample Preparation for Spectroscopic Analysis
Materials:
-
Synthesized Carbazole
-
Spectroscopic grade solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the synthesized carbazole in a chosen spectroscopic grade solvent (e.g., 1 x 10⁻³ M). Ensure the compound is fully dissolved.
-
From the stock solution, prepare a dilute solution for analysis (typically 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) by serial dilution.
-
For fluorescence quantum yield measurements, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Transfer the final solution to a 1 cm path length quartz cuvette for analysis.
Protocol 4: UV-Vis Absorption Spectroscopy
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Use the pure solvent as a reference (blank).
-
Place the cuvette containing the sample solution in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorption (λmax). This value is important for setting the excitation wavelength in fluorescence measurements.
Protocol 5: Fluorescence Spectroscopy and Quantum Yield Determination
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Emission Spectrum:
-
Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield is required (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the absorbance of both the carbazole sample and the standard at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(std) × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) Where:
-
I = integrated fluorescence intensity
-
A = absorbance at the excitation wavelength
-
n = refractive index of the solvent
-
-
Protocol 6: Fluorescence Lifetime Measurement
Instrumentation:
-
Time-Correlated Single-Photon Counting (TCSPC) system
Procedure:
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED).
-
The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Caption: Workflow for photophysical characterization of carbazoles.
III. Data Presentation: Photophysical Properties
The photophysical properties of carbazoles are influenced by substitution on the carbazole ring. The following table summarizes representative data for carbazole and some of its derivatives.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Carbazole | Cyclohexane | 293, 324, 337 | 338, 352 | 0.42 | 10.5 |
| N-Ethylcarbazole | Dichloromethane | ~330-350 | ~385-420 | ~0.72-0.89 | ~2.09-3.91 |
| Carbazole Acrylonitrile Derivative | Solid State | ~390 | ~540 | ~0.14 | - |
| Carbazole Dendrimer | Dichloromethane | ~328-353 | ~386-437 | ~0.72-0.89 | ~2.09-3.91 |
Note: The data presented are approximate values from various literature sources for representative carbazole derivatives and may not correspond directly to the product synthesized from the provided protocol without further functionalization. Specific values will depend on the exact molecular structure and experimental conditions.
IV. Applications in Drug Development
Carbazole derivatives are of significant interest to drug development professionals due to their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The inherent fluorescence of many carbazole derivatives is a valuable tool in studying their mechanism of action. For instance, fluorescent carbazole-based drugs can be visualized within cells using fluorescence microscopy to study their uptake, distribution, and interaction with biological targets. Understanding the structure-photophysical property relationship is key to designing carbazole derivatives as effective therapeutic agents or as fluorescent probes for biological imaging and diagnostics.
Caption: Logical path from synthesis to drug development applications.
Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fischer indole (B1671886) synthesis utilizing substituted cyclohexanones for the preparation of tetrahydrocarbazoles and related carbazole (B46965) derivatives. This powerful reaction is a cornerstone in synthetic organic chemistry, enabling access to a wide array of heterocyclic compounds with significant biological and pharmaceutical relevance.
Introduction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1] When cyclic ketones such as substituted cyclohexanones are employed, the resulting products are tetrahydrocarbazoles, which are important precursors for various natural products and pharmaceutical agents.[2][3] The substitution pattern on the cyclohexanone (B45756) ring plays a critical role in determining the structure and potential biological activity of the final carbazole derivative. This document outlines the reaction mechanism, provides detailed experimental protocols for various substituted cyclohexanones, and presents quantitative data to guide synthetic efforts.
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps.[1] The reaction of a substituted phenylhydrazine (B124118) with a cyclohexanone derivative initially forms a phenylhydrazone. This intermediate then tautomerizes to the corresponding enamine.[4] Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[4] Subsequent cyclization and elimination of ammonia (B1221849) lead to the final tetrahydrocarbazole product.[4]
When unsymmetrically substituted cyclohexanones are used, the regioselectivity of the indolization becomes a critical consideration, as two different enamine intermediates can be formed, potentially leading to a mixture of isomeric products.[6] The direction of cyclization can be influenced by several factors, including the nature and position of the substituent on the cyclohexanone ring, the choice of acid catalyst, and the reaction temperature.[6] For instance, in the case of 2-methylcyclohexanone, the reaction can proceed via two different enamines, leading to the formation of two possible regioisomers.
Experimental Protocols
General One-Pot Synthesis of Tetrahydrocarbazoles
This protocol describes a general one-pot method for the synthesis of tetrahydrocarbazoles from substituted phenylhydrazines and cyclohexanones.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Substituted cyclohexanone
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Add the substituted cyclohexanone (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure tetrahydrocarbazole derivative.
Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles[7][8]
This protocol details a convenient one-pot synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles from 2-aminocyclohexanone (B1594113) hydrochloride and various phenylhydrazine hydrochlorides.[7][8]
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Substituted phenylhydrazine hydrochloride
-
2 N Sodium hydroxide (B78521) solution
-
80% Acetic acid solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of 2-aminocyclohexanone hydrochloride (1.2 eq) and the desired phenylhydrazine hydrochloride (1.0 eq), add a 2 N sodium hydroxide solution (2.2 eq) dropwise at room temperature and stir for 15 minutes.[7]
-
Reflux the mixture for 5 hours.[7]
-
Add 80% acetic acid solution and cool the reaction mixture to room temperature.[7]
-
Pour the mixture into a saturated NaHCO₃ solution and extract with EtOAc.[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.[8]
Quantitative Data
The following tables summarize the reaction conditions and yields for the Fischer indole synthesis with various substituted cyclohexanones.
Table 1: Synthesis of Substituted Tetrahydrocarbazoles
| Phenylhydrazine Substituent | Cyclohexanone Substituent | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Unsubstituted | Unsubstituted | Glacial Acetic Acid | 1 | 75.2 | [4] |
| 4-Methoxy | Unsubstituted | Acetic Acid/HCl | - | - | [2] |
| Unsubstituted | 2-Methyl | Acetic Acid | - | High | [5] |
| 4-Methyl | 2-Methyl | Acetic Acid | - | 85 | [9] |
| 3-Methyl | 2-Methyl | Acetic Acid | - | High | [5] |
| 4-Nitro | 2-Methyl | Acetic Acid (reflux) | - | High | [5] |
| 3-Nitro | 2-Methyl | Acetic Acid (reflux) | - | High | [5] |
| Unsubstituted | 4-t-Butyl | Acetic Acid | - | 81.1 | [10] |
Table 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles [7][8]
| Phenylhydrazine Substituent | 2-Aminocyclohexanone Substituent | Yield (%) |
| Unsubstituted | Unsubstituted | 94 |
| 4-Methyl | Unsubstituted | 92 |
| 4-Fluoro | Unsubstituted | 91 |
| 4-Chloro | Unsubstituted | 95 |
| 4-Bromo | Unsubstituted | 93 |
| 4-Nitro | Unsubstituted | 85 |
| 2-Methyl | Unsubstituted | 88 |
| 3-Chloro | Unsubstituted | 82 (mixture of isomers) |
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in these application notes.
Conclusion
The Fischer indole synthesis remains a highly relevant and powerful tool for the synthesis of substituted tetrahydrocarbazoles. By carefully selecting the substituted cyclohexanone and optimizing reaction conditions, a diverse range of carbazole derivatives can be accessed efficiently. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical entities with potential therapeutic applications.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
Application Notes and Protocols for the Large-Scale Synthesis of Cyclohexanone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of cyclohexanone (B45756) phenylhydrazone, a key intermediate in organic synthesis and drug development. Detailed protocols for its large-scale preparation are presented, along with relevant data and visualizations to guide researchers in its efficient production.
Introduction
Cyclohexanone phenylhydrazone is a crucial precursor in the synthesis of various heterocyclic compounds, most notably in the Fischer indole (B1671886) synthesis to produce tetrahydrocarbazoles.[1][2][3] Tetrahydrocarbazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][3] The efficient and scalable synthesis of this compound is therefore a critical step in the development of these potential therapeutic agents.[1] This document outlines established methods for its synthesis, with a focus on protocols amenable to large-scale production.
Applications in Research and Drug Development
-
Intermediate in Fischer Indole Synthesis: The primary application of this compound is as a key intermediate in the acid-catalyzed Fischer indole synthesis to yield 1,2,3,4-tetrahydrocarbazole (B147488) and its derivatives.[2][3][4] This reaction is a cornerstone for creating the carbazole (B46965) framework.[2]
-
Precursor to Bioactive Molecules: Due to its biological activity, this compound and its derivatives are explored for the development of new therapeutic agents.[1] Modifications to the hydrazone structure can enhance biological activity.[1]
-
Analytical Chemistry: It can be utilized as a reagent for the detection of carbonyl compounds through the formation of hydrazones.[1]
Experimental Protocols
Three distinct protocols for the synthesis of this compound are detailed below, ranging from a classical approach to a more environmentally friendly method.
Protocol 1: Classical Acid-Catalyzed Synthesis
This traditional method utilizes an acid catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction between cyclohexanone and phenylhydrazine (B124118).[2]
Methodology:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add 108 g (1 mole) of phenylhydrazine to the refluxing mixture over a period of 1 hour.
-
Continue to heat the mixture under reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a beaker and allow it to cool and solidify, stirring occasionally to prevent the formation of large lumps.
-
Filter the solid product and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from dilute ethanol (B145695).[5]
Protocol 2: Synthesis using Phenylhydrazine Hydrochloride
This method avoids the direct use of the potentially hazardous phenylhydrazine base by starting with its hydrochloride salt and generating the free base in situ.
Methodology:
-
Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate (B1210297) in 10 ml of water in a reaction flask.
-
Separately, prepare a solution of 0.5 ml of cyclohexanone in 8 ml of water.
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the mixture vigorously until crystallization of the this compound is complete.
-
Collect the crystals by filtration and wash them well with water.
-
Purify the product by recrystallization from dilute ethanol to yield crystals with a melting point of 77°C.[5]
Protocol 3: Green Synthesis using Meglumine (B1676163) Catalyst
This protocol offers a more environmentally friendly approach by using a biodegradable catalyst, meglumine, in an aqueous ethanol solvent system.[2][6]
Methodology:
-
In a reaction vessel, combine cyclohexanone (1 mmol) and phenylhydrazine (1 mmol).
-
Add a solution of meglumine (0.15 mmol) in a 1:1 mixture of water and ethanol (4 ml).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, add water (5 ml) and ethyl acetate (5 ml) to the reaction mixture.
-
Extract the product into the ethyl acetate layer.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a petroleum ether-ethyl acetate mixture.[6]
Data Presentation
| Parameter | Protocol 1 (Classical) | Protocol 2 (Hydrochloride) | Protocol 3 (Green) |
| Starting Materials | Cyclohexanone, Phenylhydrazine | Cyclohexanone, Phenylhydrazine HCl, Sodium Acetate | Cyclohexanone, Phenylhydrazine |
| Catalyst/Reagent | Acetic Acid | Sodium Acetate (in situ base) | Meglumine |
| Solvent | Acetic Acid | Water | Water-Ethanol (1:1) |
| Reaction Temperature | Reflux | Room Temperature | Room Temperature |
| Reaction Time | ~2 hours | Not specified, until crystallization | ~25 minutes |
| Yield | 85-91% (crude)[7] | Not specified | 90%[6] |
| Purification | Recrystallization from ethanol | Recrystallization from dilute ethanol[5] | Column chromatography or recrystallization[6] |
Visualizations
Reaction Scheme
Caption: Acid-catalyzed condensation of cyclohexanone and phenylhydrazine.
Experimental Workflow
Caption: General workflow for the large-scale synthesis of this compound.
Fischer Indole Synthesis Pathway
Caption: Key steps in the Fischer Indole Synthesis starting from this compound.
References
- 1. Buy this compound | 946-82-7 [smolecule.com]
- 2. This compound | 946-82-7 | Benchchem [benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Cyclohexanone Phenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of cyclohexanone (B45756) phenylhydrazone. This method is crucial for quality control in drug development and manufacturing processes, ensuring the identity, purity, and stability of the compound. The protocol outlines the chromatographic conditions, sample and standard preparation, and method validation parameters.
Introduction
Cyclohexanone phenylhydrazone is a key intermediate in the synthesis of various pharmaceutical compounds, including those with anti-inflammatory and antimicrobial properties. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound.[1][2] This application note provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Potential Impurities:
-
Starting Materials: Unreacted cyclohexanone and phenylhydrazine.
-
Degradation Products: Hydrolysis of the hydrazone bond can lead to the reformation of the starting materials.[1][3]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Cyclohexanone (≥99%)
-
Phenylhydrazine (≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric Acid (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-15 min: 60% B15-20 min: 60-80% B20-25 min: 80% B25-26 min: 80-60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
2.3.1. Standard Stock Solution (1000 µg/mL)
Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (60:40 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.3. Sample Solution (1000 µg/mL)
Accurately weigh 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Prior to injection, filter the solution through a 0.45 µm syringe filter.[4]
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Specificity
The specificity of the method was evaluated by analyzing the blank (mobile phase), a solution of the reference standard, and the sample solution. The chromatograms showed that there were no interfering peaks at the retention time of this compound.
Linearity
The linearity was determined by injecting the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by the recovery of a known amount of reference standard spiked into a sample solution.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.4 |
| 120% | 99.5 | 0.6 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day analysis of the sample solution.
| Precision | % RSD |
| Intra-day (n=6) | 0.8% |
| Inter-day (n=6) | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Data Presentation
Representative Chromatographic Data
The following table summarizes the typical retention times for this compound and its potential impurities.
| Compound | Retention Time (min) |
| Phenylhydrazine | 3.5 |
| Cyclohexanone | 5.2 |
| This compound | 12.8 |
Purity Assessment of a Sample Batch
The purity of a sample batch was calculated using the area normalization method.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 1500 | 0.10 | Phenylhydrazine |
| 2 | 5.2 | 2500 | 0.17 | Cyclohexanone |
| 3 | 12.8 | 1485000 | 99.73 | This compound |
| Total | 1499000 | 100.00 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of purity assessment.
Conclusion
The RP-HPLC method described in this application note is simple, accurate, precise, and specific for the purity assessment of this compound. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The validation data demonstrates that the method is reliable for its intended purpose.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 5. tpcj.org [tpcj.org]
Application Notes and Protocols for the Structural Elucidation of Tetrahydrocarbazoles using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed insights into the connectivity and spatial arrangement of atoms.[1] For complex heterocyclic systems like tetrahydrocarbazoles, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous structure determination.[2] Tetrahydrocarbazoles are a significant class of compounds due to their presence in numerous biologically active natural products and synthetic pharmaceuticals.[3] This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the structural characterization of this important scaffold.
Application Notes: Interpreting NMR Spectra of Tetrahydrocarbazoles
A systematic approach combining various NMR experiments is essential for the complete structural assignment of tetrahydrocarbazoles. The typical workflow involves acquiring and analyzing a series of spectra to piece together the molecular puzzle.
1. ¹H NMR: The Initial Overview
The ¹H NMR spectrum provides the first critical piece of information, revealing the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and integration (number of protons).
-
Aromatic Region (δ 6.5-8.0 ppm): Protons on the carbazole (B46965) benzene (B151609) ring typically appear in this region. The substitution pattern on the aromatic ring will dictate the multiplicity and chemical shifts of these signals.
-
Aliphatic Region (δ 1.5-3.0 ppm): The four methylene (B1212753) groups of the tetrahydro- portion of the molecule reside in this region. These often appear as complex multiplets due to spin-spin coupling.
-
NH Proton (δ 7.5-11.0 ppm): The indole (B1671886) NH proton usually appears as a broad singlet and its chemical shift is highly dependent on the solvent and concentration.
2. ¹³C NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum, often run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of unique carbon atoms and their hybridization. DEPT-90 and DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic carbons of the tetrahydrocarbazole core.
3. 2D NMR: Connecting the Pieces
For complex or substituted tetrahydrocarbazoles, 2D NMR is essential for unambiguous assignments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4] It is instrumental in tracing the connectivity within the aliphatic spin system of the tetrahydro- ring and within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei.[4] This is the primary method for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds).[4] This experiment is critical for connecting different fragments of the molecule, for example, linking the aliphatic protons to the aromatic carbons and identifying the position of substituents.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of their bonding connectivity.[5] This is particularly crucial for determining the stereochemistry of substituted tetrahydrocarbazoles, for instance, the relative orientation of substituents on the saturated ring.
Quantitative NMR Data for Tetrahydrocarbazoles
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent 1,2,3,4-tetrahydrocarbazole (B147488) and provide examples of data for substituted derivatives.
Table 1: ¹H and ¹³C NMR Data for 1,2,3,4-Tetrahydrocarbazole [6][7]
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | ~2.74 | t | ~6.0 | ~23.2 |
| 2 | ~1.90 | m | - | ~23.1 |
| 3 | ~1.90 | m | - | ~23.0 |
| 4 | ~2.74 | t | ~6.0 | ~20.9 |
| 4a | - | - | - | ~110.1 |
| 4b | - | - | - | ~127.8 |
| 5 | ~7.45 | d | ~7.8 | ~117.8 |
| 6 | ~7.08 | t | ~7.5 | ~119.3 |
| 7 | ~7.12 | t | ~7.8 | ~121.1 |
| 8 | ~7.25 | d | ~7.5 | ~110.3 |
| 8a | - | - | - | ~135.9 |
| 9 (NH) | ~7.70 | br s | - | - |
| 9a | - | - | - | ~133.9 |
Table 2: Example ¹H and ¹³C NMR Data for Substituted Tetrahydrocarbazoles in CDCl₃ [8]
| Compound | Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| N-Benzoyl-THC | 1, 4 | 2.61-2.71 (m, 4H) | 25.7, 21.1 |
| 2, 3 | 1.78-1.89 (m, 4H) | 23.6, 22.3 | |
| Aromatic | 7.05-7.71 (m, 9H) | 114.7, 117.8, 122.6, 123.2, 128.6, 129.0, 129.4, 130.1, 131.4, 132.3, 136.1, 136.6 | |
| C=O | - | 169.3 | |
| N,N-Dimethylcarbamoyl-THC | 1, 4 | 2.72-2.78 (m, 4H) | 23.4, 21.2 |
| 2, 3 | 1.87-1.92 (m, 4H) | 23.1, 22.9 | |
| Aromatic | 7.15-7.45 (m, 4H) | 115.3, 118.4, 122.4, 123.1, 128.8, 135.0, 135.6 | |
| N(CH₃)₂ | 3.06 (s, 6H) | 38.3 | |
| C=O | - | 155.0 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for tetrahydrocarbazoles. Instrument-specific parameters may require optimization.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Use high-quality deuterated solvents. Chloroform-d (CDCl₃) is a common choice for tetrahydrocarbazoles. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample of 10-50 mg is recommended.[2]
-
Procedure:
-
Weigh the desired amount of the tetrahydrocarbazole derivative into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
2. 1D NMR Acquisition
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. 2D NMR Acquisition
The following are starting parameters that may need to be optimized based on the specific instrument and sample.
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
-
NOESY/ROESY:
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Mixing Time (d8): For small molecules like tetrahydrocarbazoles, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY. For ROESY, a mixing time of 150-300 ms is typical.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of tetrahydrocarbazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
Green Chemistry Approaches for the Synthesis of Cyclohexanone Phenylhydrazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) phenylhydrazone is a valuable intermediate in organic synthesis, notably as a precursor for the Fischer indole (B1671886) synthesis of 1,2,3,4-tetrahydrocarbazole, a core structure in many pharmaceuticals.[1][2] Traditional synthesis methods often rely on harsh acid catalysts and volatile organic solvents, posing environmental and safety concerns. This document outlines modern, green chemistry approaches for the synthesis of cyclohexanone phenylhydrazone, emphasizing sustainable practices through the use of eco-friendly catalysts, alternative energy sources, and benign solvent systems. These methods offer significant advantages, including high atom economy, reduced waste, and milder reaction conditions. The inherent atom economy of the condensation reaction between cyclohexanone and phenylhydrazine (B124118) is approximately 91.26%, with water as the primary byproduct.[1]
Greener Synthetic Methodologies
Several innovative and environmentally benign methods have been developed for the synthesis of this compound. These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Meglumine (B1676163) Catalysis in Aqueous Ethanol
A significant advancement in the sustainable synthesis of hydrazones involves the use of meglumine, a bio-based and biodegradable catalyst, in an environmentally friendly water-ethanol solvent system.[1][3] This method proceeds efficiently at room temperature, offering high yields in a short reaction time.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has emerged as a powerful tool for rapid and efficient solvent-free organic reactions.[1] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product formation without the need for extensive purification.[1]
Heterogeneous Catalysis with Nanostructured Diphosphate (B83284)
The use of reusable heterogeneous catalysts is a cornerstone of green chemistry. Nanostructured diphosphate (Na2CaP2O7) has been effectively employed as an environmentally benign and reusable catalyst for the synthesis of phenylhydrazone derivatives under solvent-free conditions.[1][4] This method is characterized by short reaction times and high product conversion.[4]
Classical Condensation using Acetic Acid
While a more traditional approach, the use of acetic acid as both a catalyst and solvent remains a common and effective method.[5] It provides a baseline for comparing the efficiency and environmental impact of greener alternatives.
Data Presentation
The following table summarizes the quantitative data for the different synthetic approaches, allowing for easy comparison of their efficiency.
| Method | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |
| Meglumine Catalysis | Meglumine (0.15 mmol) | Water-Ethanol (1:1) | ~25 minutes | 90 | [3] |
| Microwave-Assisted Synthesis | None specified | Solvent-Free | Minutes | up to 93 | [1] |
| Heterogeneous Catalysis | Na2CaP2O7 | Solvent-Free | Short | High | [4] |
| Classical Condensation | Acetic Acid | Acetic Acid | 8 minutes | 94 | [5] |
| Traditional Aqueous Method | Sodium Acetate (B1210297) | Water | - | - | [6] |
Experimental Protocols
Protocol 1: Meglumine-Catalyzed Synthesis in Water-Ethanol
Materials:
-
Cyclohexanone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Meglumine (0.15 mmol)
-
Water-Ethanol (1:1, 4 mL)
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
To a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in a 1:1 water-ethanol solution (4 mL), add meglumine (0.15 mmol).[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, add water (5 mL) and ethyl acetate (5 mL) to the reaction mixture.[3]
-
Extract the product with ethyl acetate.[3]
-
Dry the organic phase over anhydrous Na2SO4 and remove the solvent under vacuum.[3]
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Materials:
-
Cyclohexanone
-
Phenylhydrazine
Procedure:
-
Place the neat reactants, cyclohexanone and phenylhydrazine, in a microwave-safe vessel.[1]
-
Expose the mixture to microwave irradiation. The optimal time and power will depend on the specific microwave reactor used.
-
Monitor the reaction to completion.
-
The product can often be used without extensive purification.[1]
Protocol 3: Heterogeneous Catalysis using Nanostructured Na2CaP2O7
Materials:
-
Cyclohexanone
-
Phenylhydrazine
-
Nanostructured Na2CaP2O7 catalyst
Procedure:
-
Mix cyclohexanone, phenylhydrazine, and a catalytic amount of nanostructured Na2CaP2O7 in a reaction vessel.[4]
-
Heat the solvent-free reaction mixture.
-
After the reaction is complete, the solid catalyst can be easily recovered by filtration for reuse.[4]
-
The product can be purified by recrystallization.
Protocol 4: Classical Synthesis using Acetic Acid
Materials:
-
Cyclohexanone (0.91 g, 0.00927 mol)
-
Phenylhydrazine (1.0 g, 0.00925 mol)
-
Acetic acid (2.0 mL)
-
Water
-
Absolute ethanol
Procedure:
-
In a boiling tube, add phenylhydrazine (1.0 g) to acetic acid (2.0 mL).[5]
-
Add cyclohexanone (0.91 g) to the tube and swirl the mixture for 8 minutes.[5]
-
Cool the reaction mixture in an ice bath.[5]
-
Add approximately 7 mL of water to induce the crystallization of the product.[5]
-
Filter the colorless crystals and recrystallize them from 6 mL of absolute ethanol.[5]
-
Dry the purified product in a desiccator over anhydrous sodium sulfate.[5]
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
References
Application Notes & Protocols: Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3,4-Tetrahydrocarbazole (B147488) (THC) and its derivatives are significant heterocyclic scaffolds found in many natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Fischer indole (B1671886) synthesis is the most common and versatile method for preparing this core structure.[1] Traditional methods, however, often require harsh acidic conditions and prolonged heating.[1][3] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times from hours to minutes, improving yields, and aligning with the principles of green chemistry by reducing energy consumption.[4][5][6] These protocols detail efficient, one-pot microwave-assisted methods for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine (B124118) and cyclohexanone (B45756).
Reaction Mechanism: Fischer Indole Synthesis
The synthesis proceeds through the acid-catalyzed condensation of phenylhydrazine and cyclohexanone to form a phenylhydrazone. This intermediate then undergoes a thermally or acid-catalyzed[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) and subsequent cyclization to yield the aromatic indole ring system of tetrahydrocarbazole.[1]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
Materials & Equipment:
-
Microwave synthesis reactor
-
Phenylhydrazine or its hydrochloride salt
-
Cyclohexanone
-
Catalyst (e.g., p-toluenesulfonic acid, zinc chloride, glacial acetic acid, K-10 montmorillonite (B579905) clay)
-
Solvent (if applicable, e.g., methanol, ethanol (B145695), 2-ethoxyethanol)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Purification supplies (recrystallization solvents, silica (B1680970) gel for column chromatography)
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Microwave reactors operate at high temperatures and pressures; follow manufacturer's safety guidelines.
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis
This one-pot, solvent-free method provides excellent yields in a very short reaction time.[7][8]
-
Reaction Setup: In a microwave process vial, add phenylhydrazine (1.0 mmol), cyclohexanone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~10 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 600 W for 3 minutes.[7][8]
-
Reaction Monitoring: After cooling, check for the completion of the reaction using TLC (eluent: n-Hexane:Chloroform 8:2). The product spot should be well-separated from the starting materials.[5]
-
Work-up & Purification:
-
Add water to the reaction mixture and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystals of 1,2,3,4-tetrahydrocarbazole.[5]
-
Protocol 2: Acetic Acid Catalyzed Synthesis
This protocol uses glacial acetic acid as both the catalyst and a solvent.
-
Reaction Setup: In a suitable flask (e.g., an iodine flask), combine cyclohexanone (0.88 g, 9.0 mmol) and glacial acetic acid (5 mL).[5]
-
Reagent Addition: Slowly add phenylhydrazine (1.03 mL, 10.5 mmol) to the mixture.[5]
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave oven for 4 minutes at 500 W, with occasional mixing.[5]
-
Reaction Monitoring: Monitor the reaction's progress via TLC (eluent: n-Hexane:Chloroform 8:2).[5]
-
Work-up & Purification:
-
Upon completion, cool the reaction mixture.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 1,2,3,4-tetrahydrocarbazole.[5]
-
Protocol 3: Clay-Catalyzed Solvent-Free Synthesis
This environmentally friendly method uses K-10 montmorillonite clay as a solid acid catalyst under solvent-free conditions.
-
Reaction Setup: Thoroughly mix phenylhydrazine (1.0 mmol), cyclohexanone (1.2 mmol), and K-10 montmorillonite clay in a microwave-safe vessel.
-
Microwave Irradiation: Irradiate the solid mixture at 600 W for 3 minutes.[1]
-
Work-up & Purification:
-
After cooling, add ethyl acetate to the solid mixture and stir.
-
Filter to remove the clay catalyst.
-
Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography to obtain the final product.
-
General Experimental Workflow
The overall process for the microwave-assisted synthesis, work-up, and analysis of tetrahydrocarbazole is summarized in the following workflow.
Caption: General workflow for microwave-assisted synthesis.
Data Presentation: Comparison of Protocols
The following table summarizes various reported conditions for the microwave-assisted Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole, allowing for easy comparison of their efficiency.
| Catalyst | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Citation(s) |
| p-TSA | Solvent-free | 600 W | 3 min | - | 91-93% | [7][8] |
| K-10 Montmorillonite Clay | Methanol | 600 W | 3 min | - | 96% | [1] |
| Zinc Chloride (ZnCl₂) | Solvent-free | 600 W | 3 min | - | 76% | [7][8] |
| Glacial Acetic Acid | Acetic Acid | 500 W | 4 min | - | 71% | [5] |
| Acetic Acid | 2-Ethoxyethanol | 100 W | - | 140 °C | 80% | [1] |
| Ionic Liquid + ZnCl₂ | - | - | - | - | 89.66% | [9] |
| [bmim(BF₄)] Ionic Liquid | Methanol | - | 60 min (reflux) | - | 95% | [1][3] |
References
- 1. wjarr.com [wjarr.com]
- 2. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
- 9. researchgate.net [researchgate.net]
Continuous Flow Synthesis of Indoles from Phenylhydrazones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of indoles from phenylhydrazones, a critical transformation in pharmaceutical and materials science. The continuous flow approach offers significant advantages over traditional batch methods, including enhanced safety, improved process control, higher yields, and greater scalability.
Introduction to Continuous Flow Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone to form the indole scaffold.[1][2] This versatile reaction is widely used in the synthesis of a vast array of biologically active compounds, including antimigraine drugs of the triptan class.[2]
Continuous flow chemistry has emerged as a powerful tool to overcome some of the limitations of batch production, such as poor heat and mass transfer, long reaction times, and potential safety hazards associated with exothermic reactions.[3][4] By conducting the Fischer indole synthesis in a continuous flow reactor, researchers can achieve precise control over reaction parameters, leading to improved product yields and purity.[3][5]
Reaction Pathway and Workflow
The continuous flow synthesis of indoles from phenylhydrazones typically follows the well-established mechanism of the Fischer indole synthesis. The process begins with the in-situ or pre-formation of the phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde.[2][6] This intermediate then undergoes a series of transformations within the heated flow reactor, including tautomerization, a[7][7]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia (B1221849) to yield the aromatic indole ring.[5][8]
A generalized experimental workflow for this process is depicted below.
Experimental Data Summary
The following tables summarize key quantitative data from various studies on the continuous flow synthesis of indoles, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Influence of Reaction Parameters on Yield
| Phenylhydrazine Derivative | Carbonyl Compound | Solvent System | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Phenylhydrazine HCl | Cyclopentanone | DMSO/H₂O/AcOH (2:1:1) | 110 | 20 | 92 | [3] |
| Phenylhydrazine | Cyclohexanone | Acetic acid/iso-propanol (3:1) | 200 | ~3 | 96 | [5] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | 240 | 0.35 | 75 | [5] |
| Phenylhydrazine HCl | 2,3-Dihydrofuran | Not Specified | Not Specified | 6 | 72 (Tryptophol) | [9] |
| Phenylhydrazine HCl | 2,3-Dihydrofuran | Not Specified | Not Specified | 5 | 95 (Tryptophol, Microwave) | [9] |
Table 2: Comparison of Different Continuous Flow Setups
| Flow Setup Description | Key Features | Productivity | Reference |
| Glass Microreactor | Syringe pump delivery, heated coil | 5.7–8.9 mg·h⁻¹ | [5] |
| Capillary with Amberlite IR 120H | Heterogeneous catalyst, low backpressure | 12.7–20.1 mg·h⁻¹ | [5] |
| High-Temperature/Pressure Reactor | Stainless steel coil, high pressure | 25 g·h⁻¹ | [5] |
| Microwave-Assisted Flow System | Rapid heating, short residence times | 9.8 g·h⁻¹ | [5] |
Detailed Experimental Protocols
The following protocols are generalized procedures based on published methods. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: General Procedure for Continuous Flow Fischer Indole Synthesis[3]
1. Reagent Preparation:
-
Prepare a solution of the phenylhydrazine hydrochloride (e.g., 0.903 mol L⁻¹) in the chosen solvent system (e.g., DMSO/H₂O/AcOH = 2:1:1).
-
Prepare a solution of the ketone or aldehyde (e.g., 0.948 mol L⁻¹) in the same solvent system.
2. System Setup:
-
Assemble the continuous flow reactor system, including syringe pumps, a T-mixer, a heated reactor coil of appropriate volume, and a back-pressure regulator.
-
Ensure all connections are secure and the system is leak-proof.
3. Reaction Execution:
-
Set the desired temperature for the heated reactor coil (e.g., 110 °C).
-
Pump the prepared reagent solutions through the T-mixer and into the heated reactor coil at flow rates calculated to achieve the desired residence time (e.g., 20 minutes).
-
Maintain a constant back pressure (e.g., 75 bar) to prevent solvent boiling.[5]
4. Product Collection and Work-up:
-
Collect the reaction mixture as it exits the back-pressure regulator.
-
Quench the reaction by cooling the mixture in an ice bath.
-
Perform a standard aqueous work-up, including extraction with a suitable organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
5. Purification and Analysis:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Analyze the purified product by standard analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and purity.
Protocol 2: Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazoles[7]
This protocol illustrates a more complex, uninterrupted multistep synthesis.
1. Reagent Preparation:
-
Prepare a solution of the ketal-protected thioamide in a suitable solvent (e.g., DMF).
-
Prepare a solution of the α-bromoketone in the same solvent.
-
Prepare a solution of the phenylhydrazine in a suitable solvent.
2. System Setup:
-
Utilize a multistage continuous flow system (e.g., Syrris AFRICA®) with multiple reactor coils and mixing points.
3. Reaction Sequence:
-
Step 1 (Hantzsch Thiazole Synthesis): Pump the thioamide and α-bromoketone solutions through a heated reactor coil (e.g., 150 °C) to form the ketal-protected thiazole.
-
Step 2 (Deketalization): Mix the output from Step 1 with an acidic solution and pass it through a second reactor to remove the ketal protecting group.
-
Step 3 (Fischer Indole Synthesis): Mix the deprotected β-ketothiazole with the phenylhydrazine solution and pass it through a third heated reactor coil to effect the final cyclization.
4. Product Isolation:
-
Collect the final product stream and perform appropriate work-up and purification as described in Protocol 1. The entire three-step synthesis can be completed in under 15 minutes with high yields (38-82%).[7]
Signaling Pathways and Logical Relationships
The core of the Fischer indole synthesis involves a[7][7]-sigmatropic rearrangement, a key bond-forming step. The overall transformation can be visualized as a cascade of chemical events.
Conclusion
The continuous flow synthesis of indoles from phenylhydrazones represents a significant advancement in synthetic organic chemistry. This methodology provides a safer, more efficient, and scalable route to this important class of heterocyclic compounds. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the rapid and reliable synthesis of diverse indole libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
The Rising Profile of Tetrahydrocarbazoles in Advanced Materials
Tetrahydrocarbazole (THCz) derivatives are emerging as a versatile class of heterocyclic compounds with significant potential in materials science. Their unique structural and electronic properties, stemming from the fusion of a carbazole (B46965) core with a saturated cyclohexane (B81311) ring, make them attractive building blocks for a new generation of organic electronic and sensory materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of tetrahydrocarbazoles in materials science, with a focus on organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Application in Organic Light-Emitting Diodes (OLEDs)
Tetrahydrocarbazole moieties are increasingly being incorporated into the design of materials for OLEDs, serving as emitters, hosts for phosphorescent dopants, and hole-transporting layers. The partially saturated nature of the tetrahydrocarbazole unit can disrupt planarity and reduce conjugation length, which is advantageous for achieving deep-blue emission and high triplet energies in emitters.
Tetrahydrocarbazole-Based Emitters
Recent research has demonstrated the use of tetrahydrocarbazole donor moieties in multiresonant thermally activated delayed fluorescence (MR-TADF) emitters. These materials are designed to provide narrowband emission, which is crucial for high-color-purity displays.
Table 1: Photophysical Properties of Tetrahydrocarbazole-Based MR-TADF Emitters in Toluene (B28343)
| Compound | Emission Wavelength (λ_PL) (nm) | Full-Width at Half-Maximum (FWHM) (nm) | Photoluminescence Quantum Yield (Φ_PL) (%) |
| tButHCzB | 476 | 18 | 86 |
| DtButHCzB | 478 | 21 | 91 |
| SpAc-tButHCzB | 480 | 20 | 88 |
| SpAc-DtButHCzB | 479 | 19 | 89 |
Experimental Protocol: Synthesis of Tetrahydrocarbazole-Containing Emitters
A general synthesis approach involves the functionalization of the tetrahydrocarbazole core, often through C-H activation or cross-coupling reactions, to introduce donor and acceptor groups that modulate the electronic properties.
Protocol: Synthesis of a Functionalized Tetrahydrocarbazole Derivative
-
Photooxygenation of Tetrahydrocarbazole:
-
Dissolve 1 g of tetrahydrocarbazole in 100 ml of toluene in a 250 ml flask.
-
Add 2 mg of Rose Bengal as a photosensitizer.
-
Introduce a stir bar and seal the flask with a septum.
-
Create a positive pressure of oxygen using an oxygen balloon.
-
Irradiate the mixture with a 23-watt lamp while stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Filter the precipitated hydroperoxide product and dry under reduced pressure.
-
-
Acid-Catalyzed Nucleophilic Substitution:
-
The synthesized hydroperoxide can then be reacted with various nucleophiles (e.g., anilines) in the presence of an acid catalyst (e.g., trifluoroacetic acid or acetic acid) to introduce functional groups. The choice of acid depends on the electron density of the nucleophile.
-
Diagram: Synthetic Pathway to Functionalized Tetrahydrocarbazoles
Caption: General synthetic route for functionalized tetrahydrocarbazoles.
Tetrahydrocarbazole-Based Host Materials
The high triplet energy of certain tetrahydrocarbazole derivatives makes them suitable as host materials for phosphorescent emitters in OLEDs, preventing energy back-transfer from the guest to the host and thus enhancing device efficiency. While much of the research focuses on fully aromatic carbazole hosts, the principles of high triplet energy and good charge transport are applicable to tetrahydrocarbazole-based designs.
Table 2: Performance of a Blue Phosphorescent OLED Using a Tri-carbazole Host Material
| Host Material | Dopant | Turn-on Voltage (V) | Maximum Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| BTCC-36 | FIrpic | 3.9 | 27.2 | 14.0 |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines the general steps for fabricating a solution-processed OLED using a spin-coating method.
Protocol: Spin-Coating Fabrication of an OLED Device
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of a suitable HTL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate at an appropriate temperature (e.g., 120 °C) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the phosphorescent guest (e.g., BTCC-36 and FIrpic) in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (< 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Diagram: OLED Device Fabrication Workflow
Caption: Workflow for fabricating a solution-processed OLED.
Application in Organic Photovoltaics (OPVs)
Carbazole-based materials, including those with tetrahydrocarbazole units, are utilized in OPVs as electron donor materials in the active layer due to their good hole-transporting properties and tunable energy levels.
Table 3: Performance of an All-Polymer Solar Cell with a Fused Carbazole Acceptor
| Device Configuration | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| PCzT-based (AM1.5G) | - | - | - | 8.15 |
| PCzT-based (Indoor) | - | - | - | 11.63 |
Experimental Protocol: Fabrication of a Bulk-Heterojunction (BHJ) Organic Solar Cell
This protocol describes the fabrication of a conventional architecture BHJ solar cell.
Protocol: BHJ Solar Cell Fabrication
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates as described for OLED fabrication.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of PEDOT:PSS onto the ITO substrate via spin-coating and anneal.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer (e.g., a tetrahydrocarbazole-containing polymer) and an acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) in a suitable organic solvent.
-
Spin-coat the active layer blend onto the HTL.
-
Anneal the film to optimize the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit a low work function metal cathode (e.g., Ca followed by Al) onto the active layer.
-
Diagram: Logical Relationship in BHJ Solar Cell Operation
Caption: Key processes in a bulk-heterojunction organic solar cell.
Application in Chemical Sensors
The electron-rich nature of the carbazole moiety makes its derivatives, including tetrahydrocarbazoles, excellent candidates for fluorescent chemosensors. Functionalization of the tetrahydrocarbazole scaffold with specific recognition units allows for the selective detection of various analytes, such as metal ions.
Table 4: Sensing Performance of a Carbazole-Based Fluorescent Sensor for Cu²⁺
| Analyte | Sensing Mechanism | Detection Limit |
| Cu²⁺ | Fluorescence Quenching | - |
Experimental Protocol: Synthesis and Characterization of a Tetrahydrocarbazole-Based Fluorescent Sensor
The synthesis typically involves attaching a metal-ion-chelating group to the tetrahydrocarbazole fluorophore.
Protocol: General Synthesis of a THCz-based Sensor
-
Synthesis of Functionalized Tetrahydrocarbazole:
-
Synthesize a tetrahydrocarbazole derivative with a reactive group (e.g., an amino group) using established methods.
-
-
Attachment of the Recognition Moiety:
-
React the functionalized tetrahydrocarbazole with a molecule containing the analyte recognition site (e.g., di-2-picolylamine for Cu²⁺ detection) to form the final sensor molecule.
-
-
Spectroscopic Characterization:
-
Characterize the synthesized sensor using NMR, mass spectrometry, and IR spectroscopy.
-
-
Fluorescence Titration:
-
Perform fluorescence spectroscopy experiments by titrating a solution of the sensor with varying concentrations of the target analyte to determine the selectivity and sensitivity of the sensor.
-
Diagram: "Turn-Off" Sensing Mechanism
Caption: Principle of a "turn-off" fluorescent sensor.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole (B1671886) synthesis, with a focus on maximizing product yield.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Question: My Fischer indole synthesis is resulting in a very low yield, or I'm not observing any product formation. What are the potential causes and how can I resolve this?
Answer: Low yields are a frequent challenge in the Fischer indole synthesis, often pointing to issues with reagents, reaction conditions, or the stability of intermediates.[1] Here is a breakdown of possible causes and their solutions:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce side reactions that consume starting materials and lower the yield.[2][3]
-
Solution: Ensure your arylhydrazine and carbonyl compounds are pure. It is recommended to use freshly distilled or recrystallized starting materials.[3][4] The hydrochloride salt of the phenylhydrazine (B124118) is often more stable and can be a better choice.[4]
-
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the substrate.[1][2] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[1]
-
Sub-optimal Reaction Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1][4]
-
Solution: The optimal temperature is substrate and catalyst dependent. Begin with milder conditions and incrementally increase the temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[3] Microwave-assisted synthesis can offer rapid heating, potentially improving yields and reducing reaction times.[1][3]
-
-
Unstable Hydrazone Intermediate: Certain arylhydrazones are unstable and may decompose before the cyclization step can occur.[1][4]
-
Substituent Effects:
-
Electron-donating groups on the carbonyl component can over-stabilize an intermediate, favoring a competing N-N bond cleavage over the desired rearrangement, which leads to byproducts.[1][2][7]
-
Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may require harsher conditions.[4][8]
-
Solution: For substrates with strong electron-donating groups, consider using milder reaction conditions.[1] For those with electron-withdrawing groups, stronger acids or higher temperatures may be necessary.[4]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1][2][4]
Issue 2: Formation of Byproducts and Purification Challenges
Question: My reaction is complete, but the TLC plate shows multiple spots, and I'm struggling to purify the final product. What are the common side products and how can I improve purification?
Answer: The formation of byproducts is a common issue due to the strongly acidic and often high-temperature conditions of the reaction.[1]
-
Common Side Products:
-
Tar and Polymeric Materials: These are often formed at high temperatures or with overly strong acids.[1]
-
Aldol Condensation Products: The starting ketone or aldehyde can undergo self-condensation.[3]
-
Friedel-Crafts Type Products: Can occur if the aromatic rings of the starting materials are activated.[2][3]
-
N-N Bond Cleavage Products: This is a major competing pathway, especially with electron-donating substituents, leading to byproducts like aniline (B41778) derivatives.[2][7]
-
Regioisomers: Using unsymmetrical ketones can lead to the formation of two different indole isomers. The ratio of these isomers can be influenced by the acid catalyst used.[9][10]
-
-
Purification Strategies:
-
Aqueous Base Wash: A thorough wash of the organic extract with a solution like aqueous sodium bicarbonate can help remove acidic impurities and the acid catalyst.[1]
-
Chromatography: If standard silica (B1680970) gel chromatography is ineffective due to polar byproducts, consider using alumina (B75360) or reverse-phase chromatography.[1]
-
Recrystallization: If your indole product is a solid, recrystallization is a highly effective method for purification.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure can be a viable option.[1]
-
Data Presentation: Catalyst Performance
The selection of the acid catalyst significantly impacts the yield of the Fischer indole synthesis. The following table summarizes reported yields for the synthesis of various indole derivatives using different acid catalysts. Note that direct comparison can be complex as other reaction conditions like solvent and temperature may vary between studies.[11]
| Starting Materials (Arylhydrazine + Carbonyl) | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine + Cyclohexanone | Glacial Acetic Acid | Acetic Acid | Reflux | 79 | [4] |
| Phenylhydrazine + Acetophenone | Polyphosphoric Acid (PPA) | Neat | 150-160 | ~80 | [3] |
| Phenylhydrazine + Butanone | Zinc Chloride (ZnCl₂) | Triethylene Glycol | 150 (Microwave) | High (unspecified) | [3][12] |
| 4-Methoxyphenylhydrazine HCl + Cyclohexanone | p-Toluenesulfonic Acid | tert-Butanol | 80 | 47 (Indolenine) + 29 (Indole) | [5] |
| Phenylhydrazine HCl + Ketone 92 | Acetic Acid | Acetic Acid | 80 | High (unspecified) | [5] |
| Phenylhydrazine + 4-Benzyloxybutanal | Not specified | Not specified | Not specified | 93 (Hydrazone formation) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (Conventional Heating)
This protocol is a general guideline and should be optimized for specific substrates.[1][3]
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol (B145695) or acetic acid.
-
Add a few drops of glacial acetic acid if not already the solvent.
-
Stir the mixture at room temperature or heat gently (e.g., 80°C) for 45-60 minutes, monitoring progress by TLC.[3]
-
If isolating, cool the mixture in an ice bath to precipitate the hydrazone, then filter and wash with cold ethanol.[3]
-
-
Indolization:
-
To the flask containing the hydrazone (or the in situ reaction mixture), add the acid catalyst. For example, if using Polyphosphoric Acid (PPA), preheat the PPA (approx. 4g per 1.2g of hydrazone) to 100°C in a separate flask.[3]
-
Carefully add the hydrazone to the hot PPA with vigorous stirring.[3]
-
Heat the reaction mixture. For PPA, a temperature of 150-160°C for 10-15 minutes is often effective.[3] For other catalysts like ZnCl₂ or H₂SO₄, temperatures may range from room temperature to reflux.[1]
-
Monitor the reaction's completion using TLC.
-
-
Work-up and Purification:
-
Allow the reaction to cool (e.g., to 100°C if using PPA) and then carefully pour it onto crushed ice with stirring.[3][8]
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product using chromatography, recrystallization, or distillation as needed.[1]
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can significantly reduce reaction times and improve yields.[3]
-
Reaction Setup:
-
In a microwave-safe vial, combine the phenylhydrazine hydrochloride (1 eq.) and the ketone (e.g., butanone, 1.05 eq.) in a suitable solvent like THF (e.g., 0.6 M).[3]
-
Seal the vial securely.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[3] These parameters must be optimized for the specific reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Follow the extraction and purification steps outlined in Protocol 1.
-
Visualizations
Caption: General mechanism of the Fischer indole synthesis.[6][8][13]
Caption: Logical workflow for troubleshooting low yields.[1][2][3]
Caption: A typical experimental workflow for the Fischer indole synthesis.[4]
Frequently Asked Questions (FAQs)
Q1: Can I use acetaldehyde (B116499) in a Fischer indole synthesis to produce the parent, unsubstituted indole? A1: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[2] A more reliable alternative is to use pyruvic acid as the carbonyl starting material to form indole-2-carboxylic acid, which can then be decarboxylated to yield the parent indole.[2][6]
Q2: My starting material is an unsymmetrical ketone. How can I control which indole isomer is formed? A2: The regioselectivity of the reaction with unsymmetrical ketones is influenced by the strength and type of acid catalyst used.[9] For instance, weaker acidic conditions may favor indolization towards the more sterically hindered carbon, while stronger acids might favor the less hindered side. It is often necessary to perform empirical optimization and carefully separate the resulting isomers.[4][9]
Q3: What role does the solvent play in the reaction? A3: The solvent can significantly influence the reaction's outcome.[4] Solvents like glacial acetic acid can function as both the solvent and a mild acid catalyst.[4][5] In some cases, running the reaction neat (without any solvent) or using high-boiling point solvents like triethylene glycol can be effective, particularly for microwave-assisted reactions.[3][12]
Q4: Are there any modern modifications to the classical Fischer indole synthesis? A4: Yes, several modifications have been developed. For example, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate, expanding the scope of available starting materials.[14] Additionally, microwave-assisted synthesis is a modern technique that can dramatically improve yields and shorten reaction times.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Cyclohexanone Phenylhydrazone Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of cyclohexanone (B45756) phenylhydrazone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction mixture has turned dark brown or black, and a tar-like substance has formed. What is the likely cause?
A1: The formation of dark, tarry material is often due to the decomposition of phenylhydrazine (B124118).[1] Phenylhydrazine is sensitive to heat, air, and light, and can decompose, especially at temperatures above 100°C or in the presence of impurities.[1][2] Additionally, strong acidic or basic conditions can promote polymerization side reactions of cyclohexanone.
-
Solution: Use freshly distilled or high-purity phenylhydrazine. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintain careful temperature control and avoid excessive heating.
Q2: The yield of my cyclohexanone phenylhydrazone is significantly lower than expected. What are the common reasons for this?
A2: Low yields can result from several competing side reactions or suboptimal conditions:
-
Cyclohexanone Self-Condensation: Under acidic or basic conditions, cyclohexanone can undergo a self-aldol condensation to form dimers and trimers, consuming the starting material.[3][4]
-
Fischer Indole (B1671886) Synthesis: The desired product, this compound, can undergo a subsequent acid-catalyzed cyclization to form 1,2,3,4-tetrahydrocarbazole, especially when heated in the presence of a strong acid.[5][6]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and effective mixing.
-
Product Hydrolysis: As the formation is a condensation reaction that eliminates water, it is reversible. Excess water in the reaction medium can lead to the hydrolysis of the phenylhydrazone product back to the starting materials.[7]
Q3: My final product is impure, showing extra peaks in NMR or other analyses. What are these impurities likely to be?
A3: The most common impurities are the side products from the reactions mentioned above:
-
Cyclohexanone Dimers: Peaks corresponding to 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone (B92620) may be present.[3][8]
-
1,2,3,4-Tetrahydrocarbazole: This is a very common byproduct if the reaction is performed with strong acid or at elevated temperatures.[5][9]
-
Unreacted Starting Materials: Residual cyclohexanone or phenylhydrazine may remain if the reaction did not go to completion or if incorrect stoichiometry was used.
-
Solution: Purification is necessary. Recrystallization from a suitable solvent, such as dilute ethanol (B145695), is a common and effective method.[10][11] Column chromatography can also be employed for more difficult separations.[12]
Q4: The reaction is proceeding very slowly or seems to have stalled. What should I investigate?
A4: Slow reaction rates are typically related to the catalyst or reaction conditions.
-
Catalyst Inactivity: The acid catalyst (e.g., acetic acid, HCl) may be too dilute or insufficient. Ensure the correct concentration and amount are used.[13]
-
Low Temperature: While high temperatures can cause side reactions, a temperature that is too low may result in a very slow reaction rate. A gentle warming may be required depending on the specific protocol.
-
Reagent Purity: Impurities in the starting cyclohexanone can inhibit the reaction.[14][15] Using purified reagents is recommended.
Side Reaction Data Summary
The following table summarizes the primary side reactions, the conditions that promote them, and methods for their mitigation.
| Side Reaction | Favorable Conditions | Prevention/Minimization Methods | Common Byproducts |
| Cyclohexanone Self-Condensation | Acidic or basic catalysis, elevated temperatures.[3][4] | Maintain controlled temperature, use mild acid catalysts (e.g., acetic acid), and avoid strong bases.[13] | 2-(1-cyclohexenyl)cyclohexanone, 2-cyclohexylidenecyclohexanone, trimers.[8] |
| Fischer Indole Synthesis | Strong acid catalysts (Brønsted or Lewis acids), heat.[6][16] | Avoid excessive heat after hydrazone formation, use glacial acetic acid as both solvent and mild catalyst.[9][13] | 1,2,3,4-Tetrahydrocarbazole, Ammonia.[5][17] |
| Phenylhydrazine Decomposition | High temperatures, exposure to air and light.[2] | Use fresh, pure phenylhydrazine, conduct the reaction under an inert atmosphere, and avoid overheating.[1] | Aniline, benzene, nitrogen gas, various tarry substances. |
| Hydrolysis of Phenylhydrazone | Excess water in the reaction medium.[7] | Use a non-aqueous solvent system or remove water as it forms (e.g., azeotropic distillation). | Cyclohexanone, Phenylhydrazine. |
Visualizing Reaction and Troubleshooting Pathways
Caption: Main reaction pathway for this compound synthesis.
Caption: Common side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
A1: The synthesis is an acid-catalyzed nucleophilic addition-elimination reaction. The nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[13][18] This is followed by a proton transfer and the elimination of a water molecule to form the final imine-like product, this compound.[19]
Q2: What is a standard, reliable experimental protocol for this synthesis?
A2: A widely cited method involves dissolving phenylhydrazine (or its hydrochloride salt with a base like sodium acetate) in a suitable solvent like aqueous ethanol or glacial acetic acid.[10][13] Cyclohexanone is then added, often with vigorous stirring. The product, being less soluble, typically crystallizes from the solution.
-
Example Protocol: A solution of phenylhydrazine hydrochloride (1.0 g) and crystallized sodium acetate (B1210297) (1.5 g) is made in 10 ml of water. A separate solution of cyclohexanone (0.5 ml) in 8 ml of water is added. The mixture is shaken vigorously until the this compound crystallizes. The crystals are then filtered, washed with water, and can be purified by recrystallization from dilute ethanol.[10]
Q3: How can I prevent the Fischer Indole Synthesis from becoming a major side reaction?
A3: The Fischer Indole Synthesis is catalyzed by strong acids and heat.[6] To favor the formation of the phenylhydrazone only, use a mild acid catalyst like glacial acetic acid, which can also serve as the solvent.[13] It is also crucial to maintain a moderate reaction temperature and avoid prolonged heating after the initial hydrazone has formed.
Q4: What are the best practices for handling and storing phenylhydrazine?
A4: Phenylhydrazine is toxic by ingestion, inhalation, and skin absorption.[2][20] It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. It can turn yellow or red-brown on exposure to air and light, so it should be stored in a tightly sealed, amber-colored bottle under an inert atmosphere if possible.[2] For best results, use freshly purified or a newly opened bottle of high-purity reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | 946-82-7 | Benchchem [benchchem.com]
- 14. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 15. US3251753A - Process for the purification of cyclohexanone - Google Patents [patents.google.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Phenylhydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Tetrahydrocarbazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of 1,2,3,4-tetrahydrocarbazole (B147488) (THC) from reaction byproducts.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of tetrahydrocarbazole, particularly following its synthesis via the Fischer indole (B1671886) synthesis.[1][2][3]
Q1: My crude product is a dark oil or discolored solid. What are the likely impurities and how can I remove them?
A1: Dark coloration typically indicates the presence of polymeric byproducts, oxidation products, or residual starting materials.[4] The most common synthesis, the Fischer indole synthesis, can produce a variety of side products if not performed under optimal conditions.[1][2]
Common Impurities:
-
Unreacted Starting Materials: Phenylhydrazine and cyclohexanone.[1]
-
Isomeric Byproducts: If using a substituted or unsymmetrical cyclohexanone, different cyclization pathways can lead to regioisomers.[1]
-
Oxidation Products: The desired tetrahydrocarbazole can be oxidized to the corresponding carbazole, especially at high temperatures.[5]
-
Polymeric Materials: Acid-catalyzed side reactions can lead to the formation of high-molecular-weight, often colored, impurities.
Troubleshooting Steps:
-
TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to visualize the number of components. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Decolorization: If the product is dark, treatment with activated charcoal during recrystallization can be effective.[6][7] Add a small amount of charcoal to the hot solution before filtration.[8][9]
-
Purification Method Selection: Based on TLC, choose the appropriate purification method. Recrystallization is effective for removing minor impurities, while column chromatography is necessary for separating isomers or closely related byproducts.[1][10]
Q2: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?
A2: Multiple spots on a TLC plate indicate an impure product. If the spots are very close together, you may be dealing with isomers.[1]
To Improve Separation:
-
Column Chromatography: This is the most effective method for separating mixtures with similar polarities.[11][12] You will need to optimize the mobile phase (eluent). Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.
-
Recrystallization Solvent System: If you are recrystallizing, the choice of solvent is critical. A good solvent should dissolve the compound when hot but not when cold.[8] Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) can provide better separation.[13][14]
dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Troubleshooting Workflow for Impure Product", labelloc=t, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
} caption { label="Fig. 1: Troubleshooting workflow for impure tetrahydrocarbazole."; fontname="Arial"; fontsize=10; fontcolor="#5F6368"; }
Fig. 1: Troubleshooting workflow for impure tetrahydrocarbazole.
Q3: My yield is very low after purification. What are the common causes of product loss?
A3: Low yield can result from issues in both the reaction and purification stages.
Potential Causes for Low Yield:
-
Incomplete Reaction: The synthesis may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed.[1]
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, reaction time, or acid catalyst concentration can significantly lower the yield.[1][10]
-
Loss During Workup: Product may be lost during extraction if the incorrect solvent is used or if emulsions form.
-
Loss During Recrystallization:
-
Loss During Chromatography:
-
The compound may be too strongly adsorbed to the silica (B1680970) gel if the eluent is not polar enough.
-
Using a column with too large a diameter can lead to poor separation and broad fractions containing mixtures.
-
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent will dissolve your tetrahydrocarbazole product well at high temperatures but poorly at low temperatures.[8]
| Solvent/System | Boiling Point (°C) | Suitability for Tetrahydrocarbazole | Reference |
| Methanol (B129727) | 65 | Excellent. Commonly used, good solubility at reflux, low solubility at 0-5 °C. | [5][6][10] |
| Ethanol (75%) | ~80 | Good. Effective for washing the crude product and for recrystallization. | [6] |
| Toluene/Pentane | Varies | Good. A two-solvent system used for purifying colored starting material. | [4] |
| Hexane/Ethyl Acetate | Varies | Fair. More commonly used as an eluent for column chromatography but can be used for recrystallization. | [13] |
| Water | 100 | Poor. Tetrahydrocarbazole has very low solubility in water. | [13] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude tetrahydrocarbazole that is relatively pure and needs minor cleanup, such as removing small amounts of colored impurities.
Materials:
-
Crude 1,2,3,4-tetrahydrocarbazole
-
Methanol (or another suitable solvent from the table above)
-
Activated charcoal (optional, for colored products)
-
Erlenmeyer flasks, heating source (hot plate), Buchner funnel, filter paper
Procedure:
-
Place the crude tetrahydrocarbazole (e.g., 10 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Start with a small volume (e.g., 70 mL for 10g of product) and add more if necessary.[6] The goal is to create a saturated solution at the boiling point.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[6][9]
-
Perform a hot gravity filtration using a pre-warmed funnel to remove insoluble impurities and charcoal. A heated funnel is recommended to prevent the product from crystallizing prematurely.[6][9]
-
Allow the clear filtrate to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[8]
-
Dry the crystals thoroughly to remove all solvent. The melting point of pure 1,2,3,4-tetrahydrocarbazole is typically in the range of 115-118°C.[3][6]
Protocol 2: Purification by Column Chromatography
This method is necessary when dealing with complex mixtures, such as isomers or byproducts with similar polarity to the desired product.
Materials:
-
Crude 1,2,3,4-tetrahydrocarbazole
-
Silica gel (70-230 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and heptane (B126788)/hexane)
-
Chromatography column, collection tubes/flasks
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (like dichloromethane (B109758) or the eluent mixture). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Elute the Column: Begin passing the eluent through the column. A common starting eluent is a mixture of ethyl acetate and heptane (e.g., 1:6 v/v).[11]
-
Monitor the Separation: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified tetrahydrocarbazole.
dot graph G { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Purification Workflow Options", labelloc=t, width=8]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
} caption { label="Fig. 2: General purification workflow for tetrahydrocarbazole."; fontname="Arial"; fontsize=10; fontcolor="#5F6368"; }
Fig. 2: General purification workflow for tetrahydrocarbazole.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
troubleshooting low yield in the Fischer indole reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the Fischer indole (B1671886) synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Q1: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the common causes?
Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors ranging from reaction conditions to substrate stability.[1] Key areas to investigate include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and highly dependent on the substrate.[2] A catalyst that is too strong can cause decomposition of starting materials or the product, while a catalyst that is too weak may not facilitate the reaction efficiently.[1]
-
Sub-optimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to the formation of tar and other polymeric byproducts.[1][3] Conversely, a temperature that is too low will result in an incomplete reaction.[1]
-
Poor Quality of Starting Materials: Impurities in the phenylhydrazine (B124118) or the carbonyl compound can lead to unwanted side reactions and inhibit the formation of the desired indole.[2][4]
-
Unstable Hydrazone Intermediate: The phenylhydrazone intermediate may not be stable under the required reaction conditions.[4]
-
Electronic Effects of Substituents: Electron-donating groups on the carbonyl component can destabilize the N-N bond in a key intermediate, favoring a competing N-N bond cleavage side reaction over the desired cyclization.[2][5] Electron-withdrawing groups on the phenylhydrazine can hinder the reaction.[4][6]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the reaction.[2]
Q2: How can I optimize the acid catalyst for my specific substrates?
Optimization of the acid catalyst is often an empirical process.[2] A good starting point is to screen a range of both Brønsted and Lewis acids.
| Acid Catalyst Type | Examples | Common Applications/Notes |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA) | PPA is often effective for less reactive substrates.[1] Acetic acid can sometimes serve as both a catalyst and a solvent.[7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | ZnCl₂ is a very commonly used catalyst.[8][9] Lewis acids can be beneficial in cases where protic acids lead to poor yields.[5] |
Q3: What is the recommended approach for optimizing the reaction temperature?
The optimal temperature is highly dependent on the specific substrates and the catalyst used.[1] It is best to start with milder conditions reported in the literature for similar compounds and gradually increase the temperature while monitoring the reaction progress by a technique like thin-layer chromatography (TLC).[3] In some cases, a specific temperature, such as 80°C, has been found to be optimal for maximizing the yield of the desired product over side products.[4][7] Microwave-assisted synthesis can also be a valuable technique for rapidly screening reaction conditions and can often lead to improved yields in shorter reaction times.[1][3]
Issue 2: Formation of Side Products and Impurities
Q4: My reaction produces a complex mixture with multiple spots on the TLC plate. What are the common side reactions in the Fischer indole synthesis?
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can promote several side reactions, leading to a complex product mixture and difficult purification.[1] Common side reactions include:
-
Tar and Polymeric Byproduct Formation: This is a frequent issue, especially at high temperatures and with strong acids.[1]
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, particularly when the carbonyl compound has electron-donating substituents. This leads to byproducts such as aniline (B41778) derivatives.[2][5]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions if other aromatic rings are present in the substrates.[2][10]
-
Formation of Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.[6]
Q5: How can I minimize the formation of these side products?
Minimizing side products often involves a careful optimization of reaction conditions:
-
Control of Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal window where the desired reaction is favored.[3]
-
Choice of Solvent: The solvent can significantly influence the reaction outcome.[4] Acetic acid is a common choice as it can also act as a catalyst.[7] For some syntheses, tert-butanol (B103910) has been used successfully.[7]
-
Use of a One-Pot Procedure: To minimize handling losses and potential decomposition of the intermediate hydrazone, consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same reaction vessel.[3]
-
Inert Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
Issue 3: Specific Substrate-Related Problems
Q6: I am trying to synthesize a 3-aminoindole derivative and the reaction is failing. Why is this the case?
The synthesis of 3-aminoindoles via the Fischer method is a known challenge.[2][5] The electron-donating nature of the amino group strongly stabilizes the intermediate iminylcarbocation, which promotes a competing heterolytic N-N bond cleavage pathway over the desired[5][5]-sigmatropic rearrangement.[5][11] This leads to the failure of the cyclization. While Lewis acids like ZnCl₂ may improve the efficiency in some cases, this particular substitution pattern often requires alternative synthetic strategies.[5]
Q7: How do substituents on the phenylhydrazine ring affect the reaction?
Substituents on the phenylhydrazine ring can have a significant electronic effect on the reaction rate and success.
-
Electron-donating groups on the aromatic ring generally accelerate the reaction because they make the aniline intermediate more electron-rich, which favors the key cyclization step.[6]
-
Electron-withdrawing groups (like nitro or fluoro groups) can hinder the reaction by making the aniline intermediate less nucleophilic.[4][6][12] For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary to drive the reaction to completion.[4]
Experimental Protocols
General Experimental Workflow for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[3]
-
Add the phenylhydrazine (1 equivalent) dropwise with stirring.[3]
-
If using a neutral solvent, add a few drops of glacial acetic acid to catalyze the condensation.[3]
-
Heat the mixture (e.g., to 80°C) for a specified time (e.g., 45 minutes) until hydrazone formation is complete, as monitored by TLC.[3]
-
If desired, the hydrazone can be isolated by cooling the reaction mixture to precipitate the product, followed by filtration and washing.[3]
-
-
Indolization:
-
To the crude or isolated hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid in a suitable solvent).
-
Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor the progress by TLC.[4]
-
The reaction time can vary from minutes (for microwave synthesis) to several hours.[3]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.[4]
-
If the product precipitates, it can be collected by filtration.[4]
-
Otherwise, carefully neutralize the acid (e.g., with a saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
effect of acid catalyst choice on Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the choice of acid catalyst in the Fischer indole (B1671886) synthesis.
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
Low yields are a common problem in the Fischer indole synthesis, often arising from incomplete conversion, substrate decomposition, or competing side reactions.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical and substrate-dependent.[1] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition.[1] It is recommended to screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] For less reactive substrates, polyphosphoric acid (PPA) is often effective.[1] |
| Insufficient Acidity/Inactive Catalyst | The catalyst may not be potent enough to promote the reaction.[3] Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids. Consider switching to a stronger acid if the reaction is not proceeding (e.g., from ZnCl₂ to polyphosphoric acid).[3] |
| Sub-optimal Temperature | High temperatures can lead to the formation of tars and resins, while low temperatures may result in an incomplete reaction.[1] The optimal temperature is highly dependent on the substrate and catalyst.[1] It is advisable to start with milder conditions and gradually increase the temperature.[1] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[1][2] |
| Substrate Electronic Effects | Electron-donating groups on the phenylhydrazine (B124118) can sometimes favor a competing heterolytic N-N bond cleavage over the desired sigmatropic rearrangement, leading to byproducts and low yields.[3][4] Electron-withdrawing groups can hinder the reaction and may require harsher conditions.[5] |
| Purity of Starting Materials | Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions.[2] Use freshly distilled or recrystallized starting materials.[2] Using the hydrochloride salt of the phenylhydrazine can also be beneficial as they are often more stable.[5] |
Issue 2: Formation of Multiple Products (Regioisomers)
When an unsymmetrical ketone is used, two different enamine intermediates can form, which can lead to a mixture of regioisomeric indoles.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Use of Unsymmetrical Ketone | This is the primary cause of regioisomer formation. The distribution of isomers can be influenced by the catalyst and solvent, but the structure of the phenylhydrazone has the most dominant influence. |
| Choice of Acid Catalyst | The acidity of the medium can influence the regioselectivity.[6] The proportion of the 2-substituted indole can increase with stronger acid mixtures.[6] However, some studies suggest that the properties of the Lewis acid catalyst do not exert a systematic influence on the regioselectivity. |
| Reaction Conditions | While reaction temperature may not significantly influence the isomer distribution, the choice of solvent can have a weak effect. A weakly acidic medium may favor indolization towards the more functionalized carbon.[5] |
Issue 3: Formation of Tar and Polymeric Byproducts
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Excessively strong acids or high temperatures are a common cause of tar formation.[1] |
| Solutions | Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1] Lewis acids like ZnCl₂ are often milder than strong Brønsted acids.[3] Monitoring the reaction closely by TLC or LC-MS can help prevent over-heating or excessively long reaction times.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A1: The choice depends on the substrate's sensitivity and the desired reactivity.
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-toluenesulfonic acid) are frequently used and are often effective.[7] Polyphosphoric acid (PPA) is particularly useful for less reactive substrates that require strong dehydrating conditions.[1]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) are also beneficial catalysts and can be milder, which is advantageous for substrates sensitive to strong protic acids.[3][7] They can improve the efficiency of cyclizations that proceed poorly with Brønsted acids.[3] The choice between the two types can also influence the regioselectivity of the reaction when using unsymmetrical ketones.[3]
Q2: What are some common side products to look out for besides regioisomers and tar?
A2: Be aware of the potential for aldol (B89426) condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products if the aromatic ring of the hydrazine (B178648) or carbonyl compound is activated.[1][8] With certain substrates, particularly those with strong electron-donating groups, products arising from the cleavage of the N-N bond may also be observed.[4][9]
Q3: My reaction is not proceeding, and TLC analysis shows only unreacted starting materials. What should I do?
A3: This indicates that the reaction conditions are not sufficient to overcome the activation energy.
-
Increase Temperature: The[1][1]-sigmatropic rearrangement step often requires elevated temperatures.[3] Gradually increase the reaction temperature while monitoring for any decomposition.[3]
-
Use a Stronger Catalyst: The current acid may be too weak.[3] Consider switching to a stronger catalyst, for example, from ZnCl₂ to polyphosphoric acid (PPA).[3]
-
Consider Microwave Irradiation: For stable hydrazones that are slow to tautomerize, microwave irradiation can sometimes promote the reaction.[3][10]
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A4: The direct synthesis of the parent indole from phenylhydrazine and acetaldehyde (B116499) is problematic and often fails under standard conditions.[3][8] However, it can be achieved by using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which is then decarboxylated upon heating to yield indole.[3][10]
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in the Fischer indole synthesis is often evaluated based on the yield of the desired indole product and the required reaction conditions. The following table summarizes reported yields for the synthesis of specific indole derivatives using different acid catalysts. Note that direct comparability may be limited as reaction conditions such as solvent, temperature, and time can vary between studies.[11]
| Catalyst Type | Catalyst | Substrate 1 (Arylhydrazine) | Substrate 2 (Carbonyl) | Conditions | Yield |
| Lewis Acid | ZnCl₂ | Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid, Reflux | ~80% |
| Lewis Acid | BF₃·OEt₂ | p-Tolylhydrazine | Acetone | Benzene, Reflux | ~90% |
| Lewis Acid | FeCl₃ | Phenylhydrazine | Propiophenone | Ethanol, Reflux | ~75% |
| Brønsted Acid | H₂SO₄ | Phenylhydrazine | Ethyl methyl ketone | Ethanol, Reflux | ~65% |
| Brønsted Acid | HCl | N-Methylphenylhydrazine | Pyruvic Acid | Ethanol, Reflux | ~85% |
| Brønsted Acid | p-TsOH | p-Nitrophenylhydrazine | Cyclohexanone | Toluene (B28343), Reflux | ~70% |
| Dehydrating Acid | PPA | Phenylhydrazine | Acetophenone | 100-140 °C, Neat | >90% |
Experimental Protocols
Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis
This protocol is a general procedure using a common Lewis acid catalyst.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylhydrazone (1.0 eq) in a suitable high-boiling solvent like toluene or xylene.
-
Catalyst Addition: Add anhydrous zinc chloride (1.5 - 2.0 eq) to the solution under an inert atmosphere.[12]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water.[12]
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers and wash with water, followed by brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel.[12]
Protocol 2: Acetic Acid (Brønsted Acid) Catalyzed Synthesis
Acetic acid can serve as both a catalyst and a solvent.[12]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in glacial acetic acid (10-20 mL per gram of hydrazine).[12]
-
Reaction Execution: Heat the mixture to reflux (around 118 °C) for 4-8 hours, monitoring the reaction by TLC.[12]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water to precipitate the product.[12]
-
Neutralization & Extraction: Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).[12]
-
Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the residue by column chromatography.[12]
Protocol 3: Polyphosphoric Acid (PPA) Catalyzed Synthesis
PPA is a strong dehydrating agent and catalyst, often used for less reactive substrates.[2][12]
-
Reaction Setup: In a flask, heat polyphosphoric acid (10-20 times the weight of the hydrazone) in an oil bath to 80-100 °C.[12]
-
Reactant Addition: Carefully add the pre-formed phenylhydrazone to the hot PPA with vigorous stirring.
-
Reaction Execution: Heat the mixture, often between 80-160°C, for 30-60 minutes. The reaction is often rapid and can be monitored by TLC.[2][12]
-
Work-up: Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring to precipitate the product.[2][12]
-
Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide (B78521) solution. Filter the solid product, and wash it thoroughly with water.[2][12]
Visualizations
Caption: General mechanism of the Fischer indole synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. testbook.com [testbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
optimizing reaction conditions for cyclohexanone phenylhydrazone formation
Welcome to the technical support center for the synthesis of cyclohexanone (B45756) phenylhydrazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of cyclohexanone phenylhydrazone?
A1: The formation of this compound is a condensation reaction between cyclohexanone (a ketone) and phenylhydrazine (B124118).[1][2] The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the cyclohexanone, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by the primary amine group of phenylhydrazine, leading to an intermediate that, after proton transfer and dehydration, forms the final hydrazone product with the elimination of a water molecule.[1][3] This reaction is a classic example of imine-type formation and is the initial step in the Borsche–Drechsel cyclization to form tetrahydrocarbazoles.[4]
Q2: What are the typical catalysts used for this reaction?
A2: Weak acids are generally used to catalyze this reaction.[1] Glacial acetic acid is a very common and effective catalyst, often used in excess to also serve as the solvent.[5][6] Other acids like hydrochloric acid (HCl) can also be employed.[5] For a more environmentally friendly approach, meglumine (B1676163), a biodegradable catalyst, has been shown to be highly effective in a water-ethanol solvent system.[5][7]
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free methods for the condensation of cyclohexanone and phenylhydrazine have been developed as part of a move towards greener chemistry.[5] However, the most commonly cited procedures utilize solvents like ethanol (B145695), methanol (B129727), or acetic acid.[6]
Q4: What is the role of pH in the reaction?
A4: The pH is critical for the reaction to proceed efficiently. The reaction requires weakly acidic conditions (around pH 4-5).[3] The acid is needed to protonate the carbonyl group and facilitate the dehydration step.[1] If the conditions are too acidic, the phenylhydrazine, being basic, will be fully protonated. This protonated form is no longer a nucleophile and cannot attack the carbonyl carbon, thus inhibiting the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction medium is too acidic or too basic. | Adjust the pH to be weakly acidic. If using a strong acid, use only a catalytic amount. When using phenylhydrazine hydrochloride, a base like sodium acetate (B1210297) is added to liberate the free phenylhydrazine and buffer the solution.[8] |
| Impure Reactants: Cyclohexanone may contain impurities or phenylhydrazine may have oxidized (turned dark brown/red). | Use freshly distilled cyclohexanone and high-purity phenylhydrazine. Phenylhydrazine should be a pale yellow liquid; if it is dark, it may need to be purified.[9] | |
| Reaction Temperature is Too Low: The reaction rate is too slow for complete conversion in the allotted time. | If not using a highly efficient catalyst like meglumine, consider heating the reaction mixture. Refluxing in methanol or ethanol is a common practice.[6] | |
| Formation of Side Products (e.g., oily residue, multiple spots on TLC) | Azine Formation: A common side reaction involves the reaction of the initially formed hydrazone with another molecule of the ketone. | Ensure a slight molar excess of phenylhydrazine relative to cyclohexanone. Avoid excessively high temperatures or prolonged reaction times which can promote side reactions.[10] |
| Phenylhydrazine Decomposition: Phenylhydrazine can decompose, especially at high temperatures or if traces of its hydrochloride salt are present.[9] | Use purified phenylhydrazine and ensure all hydrochloride is neutralized if starting from the salt. Distill the final product if necessary to remove non-volatile impurities. | |
| Product Fails to Crystallize or Solidify | Presence of Impurities: Oily impurities or residual solvent can inhibit crystallization. | Ensure the work-up procedure effectively removes unreacted starting materials and by-products. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Recrystallization from a suitable solvent system (e.g., dilute ethanol) is the primary method for purification and obtaining a crystalline solid.[8] |
| Incorrect Solvent for Crystallization: The product may be too soluble in the chosen solvent. | If the product is an oil after work-up, try dissolving it in a minimal amount of a hot solvent in which it is soluble (like ethanol) and then slowly adding a solvent in which it is less soluble (like water) until turbidity appears. Then, allow it to cool slowly. | |
| Melting Point of Product is Low or Broad | Product is Impure: The presence of starting materials, solvents, or side products will depress and broaden the melting point range. | Recrystallize the product one or more times until a sharp, constant melting point is achieved. The reported melting point is around 77°C.[8] |
| Isomeric Mixture: Although less common for this specific hydrazone, some hydrazones can exist as E/Z isomers, which may have different physical properties.[11] | A sharp melting point after recrystallization typically indicates a single, stable form. |
Optimized Reaction Conditions
Several protocols have been shown to provide high yields of this compound. The choice of method may depend on available reagents, desired reaction time, and environmental considerations.
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Green Chemistry Approach | Meglumine (0.15 mmol) | Water-Ethanol (1:1) | Room Temp (20°C) | ~25 min (0.42 h) | 90% | [7] |
| Traditional Acid Catalysis | Acetic Acid (few drops) | Methanol | Reflux | Not specified | High | [6] |
| Buffered Aqueous Method | None (uses hydrochloride salt + buffer) | Water | Room Temp | Not specified | High | [8] |
| Fischer Indole Precursor | Acetic Acid (solvent) | Acetic Acid | Reflux | 1 hour | 85-91% (for subsequent carbazole) | [12] |
Detailed Experimental Protocols
Protocol 1: Meglumine-Catalyzed Synthesis (High Yield, Green Method)
This protocol is based on a sustainable method using a biodegradable catalyst.[7]
-
Preparation: To a round-bottom flask, add cyclohexanone (1 mmol) and phenylhydrazine (1 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of a 1:1 water-ethanol mixture, followed by meglumine (0.15 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, add 5 mL of water and 5 mL of ethyl acetate. Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a petroleum ether-ethyl acetate mixture to yield the final product.
Protocol 2: Classical Acetic Acid Catalysis
This is a traditional and widely used method for hydrazone formation.[6][8]
-
Preparation: Dissolve phenylhydrazine hydrochloride (1.0 g) and crystallized sodium acetate (1.5 g) in 10 mL of water in a flask. This generates the free phenylhydrazine in a buffered solution.
-
Reactant Addition: In a separate container, prepare a solution of cyclohexanone (0.5 mL) in 8 mL of water. Add this solution to the phenylhydrazine mixture.
-
Reaction: Shake the combined mixture vigorously at room temperature. The this compound product will begin to crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Purification: Wash the filtered crystals thoroughly with cold water and then purify by recrystallization from dilute ethanol to obtain a product with a melting point of 77°C.[8]
Visualized Workflows and Logic
Caption: Diagram 1: General Experimental Workflow
Caption: Diagram 2: Troubleshooting Decision Tree
References
- 1. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Hydrazone Formation [quimicaorganica.org]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. This compound | 946-82-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of cyclohexanone phenylhydrazone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of cyclohexanone (B45756) phenylhydrazone during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of cyclohexanone phenylhydrazone.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Decomposition of Product: Presence of strong acids or prolonged heating can lead to hydrolysis or Fischer indole (B1671886) synthesis. | - Use a milder acid catalyst, such as a catalytic amount of acetic acid, or a greener catalyst like meglumine (B1676163).[1][2] - Control the reaction temperature; room temperature is often sufficient for the condensation reaction.[1] - Minimize the reaction time once TLC indicates the consumption of starting materials. | |
| Impure Reactants: Impurities in cyclohexanone or phenylhydrazine (B124118) can lead to side reactions. | - Use freshly distilled cyclohexanone to remove oxidation products. - Use high-purity phenylhydrazine, ensuring it has not been discolored by exposure to air or light.[3] | |
| Product Discoloration (Turns Brown/Reddish-Brown) | Oxidation: Phenylhydrazones can be sensitive to air and light, leading to oxidation.[3] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - After synthesis, store the dried product under an inert atmosphere and protected from light. |
| Residual Acid: Trace amounts of acid catalyst can promote degradation over time. | - Thoroughly wash the crystallized product to remove any residual acid. - Dry the product in vacuo at a moderate temperature (e.g., 60°C) to remove volatile impurities and residual acid. | |
| Formation of an Oily Product Instead of Crystals | Presence of Impurities: Impurities can inhibit crystallization. | - Purify the crude product by recrystallization from a suitable solvent, such as dilute ethanol (B145695).[4] - Ensure the purity of the starting materials. |
| Incomplete Reaction: The presence of unreacted starting materials can result in an oily mixture. | - Confirm the completion of the reaction via TLC before work-up. | |
| Product Decomposes During Fischer Indole Synthesis | Harsh Reaction Conditions: High temperatures and strong acids can lead to charring and the formation of byproducts. | - Use phenylhydrazine hydrochloride to minimize general decomposition in the reaction mixture. - Optimize the reaction temperature and time for the cyclization step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during synthesis?
A1: The primary cause of decomposition is acid-catalyzed hydrolysis. The C=N bond of the hydrazone is susceptible to cleavage in the presence of acid and water, reverting to the starting materials: cyclohexanone and phenylhydrazine. This reaction is reversible, but the presence of excess water can drive the equilibrium towards the starting materials.
Q2: How can I minimize the formation of 1,2,3,4-tetrahydrocarbazole (B147488) as a byproduct?
A2: The formation of 1,2,3,4-tetrahydrocarbazole occurs via the Fischer indole synthesis, which is an acid-catalyzed intramolecular rearrangement of the phenylhydrazone.[2] To minimize this, you should:
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Avoid high temperatures: The Fischer indole synthesis typically requires elevated temperatures. Conducting the initial hydrazone formation at room temperature will significantly reduce the rate of this side reaction.
-
Use a mild catalyst: Strong acids and high concentrations of acid promote the Fischer indole synthesis. Using a catalytic amount of a weaker acid or a non-acidic catalyst can favor the formation of the hydrazone.[1][2]
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Limit reaction time: Once the formation of the hydrazone is complete, as determined by TLC, proceed with the work-up and purification to avoid prolonged exposure to acidic conditions.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis. Exposure to air and light can cause the compound to discolor and decompose.
Q4: My cyclohexanone has a yellowish tint. Can I still use it for the synthesis?
A4: A yellowish tint in cyclohexanone can indicate the presence of oxidation products, such as cyclohexanol (B46403) and adipic acid, due to autoxidation.[5] These impurities can potentially lead to side reactions and lower the yield and purity of the desired product. It is highly recommended to purify the cyclohexanone by distillation before use.
Q5: Can I use phenylhydrazine hydrochloride directly for the synthesis?
A5: Yes, phenylhydrazine hydrochloride can be used. In this case, a base, such as sodium acetate (B1210297), is typically added to the reaction mixture to neutralize the HCl and liberate the free phenylhydrazine in situ.[4] This method can be advantageous as phenylhydrazine hydrochloride is often more stable and less prone to discoloration than free phenylhydrazine.
Data on Hydrazone Stability
| pH | Temperature (°C) | Stability | Primary Degradation Pathway |
| 2.0 | 37 | Unstable | Hydrolysis |
| 7.4 | 37 | Stable | Minimal Degradation |
| 9.0 | 37 | Stable | Minimal Degradation |
| 13.0 | 37 | Unstable | Hydrolysis |
This data is for a model pyrrole (B145914) hydrazone and is intended to be illustrative of general hydrazone stability trends.[6]
Experimental Protocols
Protocol 1: Classical Synthesis using Acetic Acid
This protocol is a traditional method for the synthesis of this compound, often used as an intermediate for the Fischer indole synthesis.[2]
Materials:
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Cyclohexanone (freshly distilled)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 1-2 hours or until TLC analysis indicates the completion of the reaction.
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Pour the reaction mixture into cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
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Recrystallize the crude product from dilute ethanol to obtain pure this compound.
-
Dry the crystals in a vacuum desiccator.
Protocol 2: Green Synthesis using Meglumine Catalyst
This protocol utilizes a more environmentally friendly catalyst and solvent system.[1]
Materials:
-
Cyclohexanone
-
Phenylhydrazine
-
Meglumine
-
Ethanol
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask, prepare a 1:1 mixture of water and ethanol.
-
Add cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) to the solvent mixture.
-
Add a catalytic amount of meglumine (0.15 mmol).
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, add water and ethyl acetate to the mixture.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Decomposition and Side Reaction Pathways
Caption: Key pathways in the synthesis and decomposition of this compound.
Experimental Workflow for Stable Synthesis
Caption: Recommended workflow to maximize yield and stability of the product.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane - Wikipedia [en.wikipedia.org]
- 5. The formation of byproducts in the autoxidation of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in the Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in the Fischer indole (B1671886) synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is giving a low yield or has failed completely. What are the common causes related to the catalyst?
A1: Low or no yield in a Fischer indole synthesis can often be attributed to catalyst deactivation or inappropriate catalyst choice. The primary causes include:
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Catalyst Poisoning: The acidic sites of the catalyst can be neutralized or blocked by basic compounds present in the reaction mixture. Nitrogen-containing compounds, including the starting arylhydrazines, the indole product itself, and any amine impurities, can act as catalyst poisons.[1][2][3]
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Hydrolysis of Lewis Acid Catalysts: Many Lewis acids, such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), are highly sensitive to moisture.[4] Trace amounts of water in the reactants or solvent can hydrolyze the catalyst, rendering it inactive.[4]
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Inappropriate Catalyst Strength: The chosen acid catalyst may be too weak to facilitate the reaction with your specific substrates, or too strong, leading to decomposition and tar formation.[5]
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Thermal Degradation: While many catalysts used are thermally robust, excessively high temperatures can lead to the degradation of the starting materials and the formation of tars that coat the catalyst surface, blocking active sites.[5]
Q2: I am observing a significant amount of tar-like byproducts in my reaction. How does this relate to the catalyst?
A2: Tar formation is a common issue in Fischer indole synthesis, particularly at elevated temperatures.[5] The strong acid catalysts, necessary for the cyclization step, can also promote side reactions like polymerization and decomposition of the starting materials (phenylhydrazines and carbonyl compounds) or the indole product. These oligomeric or polymeric materials can precipitate from the reaction mixture, fouling the catalyst surface and physically blocking the active sites.
Q3: Can the starting materials or solvents affect the catalyst's performance over time?
A3: Absolutely. The purity of your starting materials and solvents is critical.
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Arylhydrazine Stability: Some arylhydrazines are unstable and can decompose, especially when heated, leading to byproducts that can poison or foul the catalyst.[5]
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Impurities: Basic impurities in your phenylhydrazine (B124118) or carbonyl compound can neutralize the acid catalyst. Water is a significant impurity, especially when using moisture-sensitive Lewis acids.[4]
-
Coordinating Solvents: Solvents with Lewis basic properties (e.g., ethers, amines) can coordinate with Lewis acid catalysts, reducing their activity.[4]
Q4: Is it possible to regenerate a deactivated catalyst used in the Fischer indole synthesis?
A4: Catalyst regeneration is sometimes possible, but its success depends on the nature of the catalyst and the cause of deactivation.
-
For Lewis acids deactivated by hydrolysis: Anhydrous conditions must be strictly re-established. In some industrial processes, treatment with HCl gas can regenerate metal chlorides.[4]
-
For catalysts poisoned by organic bases: A wash with a non-coordinating acidic solution might remove the adsorbed basic compounds. However, this is often difficult with the indole product itself being the poison.
-
For catalysts fouled by coke or tar: A high-temperature calcination in the presence of air or oxygen can burn off the carbonaceous deposits. This is more common for heterogeneous catalysts.
-
Supported Catalysts: Solid-supported catalysts, like polyphosphoric acid on silica (B1680970) gel (PPA-SiO₂), can sometimes be recovered by filtration, washed with a suitable solvent, and dried for reuse.[1]
Troubleshooting Guide for Catalyst Deactivation
If you suspect catalyst deactivation is affecting your Fischer indole synthesis, follow this troubleshooting workflow:
Step 1: Analyze the Reaction Outcome
| Symptom | Potential Catalyst-Related Cause | Initial Action |
| No reaction (only starting material) | Inactive or insufficient catalyst. | Verify catalyst activity, increase catalyst loading, or switch to a stronger acid. |
| Low conversion | Partial catalyst deactivation (poisoning, moisture). | Dry all reactants and solvents thoroughly. Purify starting materials. |
| Formation of tar/polymers | Catalyst is too strong or reaction temperature is too high. | Use a milder catalyst or lower the reaction temperature. |
| Inconsistent results | Catalyst degradation over time or variable moisture content. | Use fresh, anhydrous catalyst for each reaction. Store catalysts properly. |
Step 2: Isolate the Cause of Deactivation
A logical workflow for diagnosing the issue is presented below.
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward directly.
-
-
Indolization:
-
To the flask containing the hydrazone (or the in-situ mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride). The amount can range from catalytic to stoichiometric depending on the chosen acid and substrates.
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
General Guidance for Catalyst Regeneration
The following are general principles. Specific conditions must be optimized for your catalyst and system.
-
Regeneration of Solid-Supported PPA (PPA-SiO₂):
-
After the reaction, cool the mixture and add a suitable solvent (e.g., hot ethanol) to dissolve the organic components.[1]
-
Filter the mixture to recover the solid catalyst.[1]
-
Wash the catalyst with additional fresh solvent to remove any adsorbed impurities.
-
Dry the catalyst in a vacuum oven at 100°C for 2-4 hours before reuse.[1]
-
-
Regeneration of Lewis Acids (e.g., ZnCl₂) Deactivated by Moisture:
-
This is challenging in a lab setting. Industrially, a deactivated metal halide catalyst might be treated with a stream of a dry hydrogen halide (e.g., HCl gas) at elevated temperatures to convert metal oxides/hydroxides back to the active halide form.[4] This should only be attempted with appropriate safety precautions and equipment.
-
-
Regeneration of Catalysts Fouled by Carbon/Tar:
-
This applies mainly to robust, heterogeneous catalysts.
-
The catalyst is placed in a furnace or tube furnace.
-
A slow stream of air or a mixture of an inert gas and oxygen is passed over the catalyst at a high temperature (e.g., 400-600°C). This process burns off the carbonaceous deposits.
-
The temperature and duration must be carefully controlled to avoid thermal damage (sintering) to the catalyst.
-
Visualizing Catalyst Deactivation
The following diagram illustrates the primary mechanisms of catalyst deactivation relevant to the Fischer indole synthesis.
References
- 1. orientjchem.org [orientjchem.org]
- 2. youtube.com [youtube.com]
- 3. Nitrogen removal from wastewater by a catalytic oxidation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4136056A - Regeneration of zinc chloride hydrocracking catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Indole Synthesis with Unsymmetrical Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues when using unsymmetrical ketones in indole (B1671886) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary indole synthesis methods where regioselectivity with unsymmetrical ketones is a concern?
The two most common methods where unsymmetrical ketones pose a regioselectivity challenge are the Fischer indole synthesis and the Bischler-Möhlau indole synthesis. In both cases, the unsymmetrical nature of the ketone can lead to the formation of two different regioisomeric indole products.
Q2: What factors influence regioselectivity in the Fischer indole synthesis?
Several factors can influence the regioselectivity of the Fischer indole synthesis with unsymmetrical ketones:
-
Steric Hindrance: The reaction often favors the formation of the enamine intermediate at the less sterically hindered α-carbon of the ketone.
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst play a crucial role. Stronger acids and higher concentrations can favor the formation of the kinetic enamine, leading to one regioisomer, while milder conditions might allow for equilibration to the more stable thermodynamic enamine, favoring the other isomer.[1]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable product.[2]
-
Substituent Effects: Electron-donating or withdrawing groups on the phenylhydrazine (B124118) or the ketone can influence the stability of the intermediates and transition states, thereby affecting the product ratio.
Q3: How is regioselectivity controlled in the Bischler-Möhlau indole synthesis?
Controlling regioselectivity in the Bischler-Möhlau synthesis is notoriously challenging, and the reaction is known for its often unpredictable outcomes and harsh conditions.[3][4] The mechanism is complex and can proceed through different pathways, leading to mixtures of 2- and 3-substituted indoles.[4] Factors that can influence the outcome include:
-
Reaction Conditions: Modifications such as the use of microwave irradiation have been explored to improve yields and potentially influence regioselectivity.[3][5]
-
Substrate Structure: The electronic and steric properties of both the aniline (B41778) and the α-haloketone can affect the reaction pathway.[4]
Q4: What are the expected products when using methyl ethyl ketone in a Fischer indole synthesis?
When using methyl ethyl ketone (butan-2-one), two possible regioisomers can be formed: 2,3-dimethylindole (B146702) and 2-ethyl-1H-indole. The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst used.
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of a single isomer?
-
Analyze the Product Ratio: First, determine the ratio of the two isomers using techniques like GC-MS or ¹H NMR spectroscopy. This will give you a baseline for optimization.
-
Modify the Acid Catalyst: The choice of acid catalyst is a critical factor. Experiment with different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at various concentrations. For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide high regiocontrol in the reaction of methyl ketones.[6]
-
Adjust the Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.
-
Consider Steric Factors: If your ketone has significantly different steric environments at the two α-carbons, the reaction will likely favor the less hindered side. You can leverage this by choosing a ketone with a bulky group on one side to direct the reaction.
Issue 2: The yield of my Fischer indole synthesis is low, and I'm observing significant side product formation.
-
Purity of Starting Materials: Ensure that your phenylhydrazine and ketone are pure, as impurities can lead to side reactions.
-
Optimize Reaction Time and Temperature: The Fischer indole synthesis is sensitive to reaction conditions.[2] Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Side Reactions: Be aware of potential side reactions such as aldol (B89426) condensation of the ketone, especially under acidic conditions.
Bischler-Möhlau Indole Synthesis
Issue 1: My Bischler-Möhlau synthesis results in a low yield and an inseparable mixture of regioisomers.
-
Milder Reaction Conditions: The classical Bischler-Möhlau synthesis often requires harsh conditions.[3] Newer methods using microwave irradiation or alternative catalysts like lithium bromide have been developed to provide milder conditions and potentially improve yields.[3][5]
-
Optimize Reactant Ratio: The use of excess aniline is common in this reaction.[3] Experiment with the ratio of aniline to the α-haloketone to see if it impacts the product distribution and yield.
-
Alternative Synthetic Routes: Given the inherent difficulties in controlling regioselectivity in the Bischler-Möhlau synthesis, it may be more efficient to consider an alternative, more regioselective indole synthesis method if a specific isomer is required.
Data Presentation
Table 1: Regioselectivity in the Fischer Indole Synthesis of Phenylhydrazine with Methyl Ethyl Ketone Using Different Acid Catalysts
| Acid Catalyst | % Composition of 2,3-dimethylindole | % Composition of 2-ethyl-1H-indole |
| 90% (w/w) H₃PO₄ | 100 | 0 |
| 30% (w/w) H₂SO₄ | 100 | 0 |
| Acetic Acid | 95 | 5 |
| 70% (w/w) H₂SO₄ | 25 | 75 |
| 83% (w/w) P₂O₅ in H₂O | 10 | 90 |
Data sourced from a study on the effect of acid catalysts on the Fischer indole synthesis of unsymmetrical ketones.
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis of 2,3-Dimethylindole
This protocol is adapted for the synthesis of 2,3-dimethylindole from phenylhydrazine and methyl ethyl ketone (butan-2-one).
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone (Butan-2-one)
-
Acid catalyst (e.g., 85% Phosphoric acid)
-
Ethanol
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydrazone Formation (can be done in situ):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add methyl ethyl ketone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
-
Indolization:
-
To the flask containing the hydrazone, add the chosen acid catalyst (e.g., 85% phosphoric acid).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2,3-dimethylindole.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
The ratio of regioisomers in the crude product can be determined by GC-MS analysis or by integration of characteristic peaks in the ¹H NMR spectrum.[7]
-
Protocol 2: General Procedure for Bischler-Möhlau Indole Synthesis
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aniline derivative
-
α-Haloketone (e.g., α-bromopropiophenone)
-
High-boiling solvent (e.g., N,N-dimethylaniline) or microwave reactor
Procedure:
-
Reaction Setup:
-
In a reaction vessel suitable for high temperatures or microwave irradiation, combine the aniline derivative (excess, e.g., 3-5 equivalents) and the α-haloketone (1.0 eq).
-
If using a conventional heating method, add a high-boiling solvent like N,N-dimethylaniline.
-
-
Reaction:
-
Conventional Heating: Heat the mixture to a high temperature (e.g., 170-200 °C) for several hours. Monitor the reaction by TLC.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a set temperature and time (e.g., 150 °C for 10-30 minutes).[5]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the ratio of any regioisomers formed.
-
Visualizations
Caption: Fischer indole synthesis pathway with an unsymmetrical ketone.
Caption: Troubleshooting workflow for regioselectivity in Fischer indole synthesis.
Caption: Relationship between ketone structure and enamine formation.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. researchwithnj.com [researchwithnj.com]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Removal of Unreacted Phenylhydrazine from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted phenylhydrazine (B124118) from their reaction mixtures.
Troubleshooting Guides & FAQs
This section is organized by the method of removal.
Acid-Base Extraction
This is one of the most common and effective methods for removing basic impurities like phenylhydrazine from a reaction mixture containing a neutral or acidic product. The principle lies in the conversion of the basic phenylhydrazine into its water-soluble salt by treatment with an acid.
Frequently Asked Questions:
-
Q1: How does acid-base extraction for phenylhydrazine removal work?
-
A1: Phenylhydrazine is a weak base. By washing the organic reaction mixture with an aqueous acidic solution (e.g., 1M HCl), the phenylhydrazine is protonated to form phenylhydrazinium chloride. This salt is ionic and therefore soluble in the aqueous phase, allowing it to be separated from the desired product which remains in the organic layer.[1]
-
-
Q2: My product is acid-sensitive. Can I still use this method?
-
A2: If your product is sensitive to strong acids like HCl, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acetic acid. It is crucial to perform a small-scale test to ensure your product's stability under these conditions before proceeding with the entire batch.
-
-
Q3: I've performed the acid wash, but I suspect there's still phenylhydrazine in my organic layer. What should I do?
-
A3: You can perform multiple acid washes. Typically, 2-3 washes are sufficient. To check for the presence of residual phenylhydrazine, you can analyze a small sample of the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Q4: An emulsion has formed between the organic and aqueous layers. How can I break it?
-
A4: Emulsion formation is a common issue. Here are several techniques to resolve it:
-
Add brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can disrupt the fine droplets that form the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can lead to phase separation.
-
-
Liquid-Liquid Extraction (without acid/base)
This method relies on the partitioning of phenylhydrazine between two immiscible solvents.
Frequently Asked Questions:
-
Q1: When is direct liquid-liquid extraction a suitable method?
-
A1: This method is most effective when your desired product has a significantly different polarity and solubility profile from phenylhydrazine. For example, if your product is highly nonpolar and phenylhydrazine has some solubility in an aqueous phase, you can wash the organic solution of your product with water to remove some of the phenylhydrazine. However, this is generally less efficient than acid-base extraction.
-
-
Q2: What solvents are best for extracting phenylhydrazine?
-
A2: Solvents like toluene, xylene, and ethylbenzene (B125841) have been used to extract phenylhydrazine from aqueous solutions.[2][3][4] The choice of solvent will depend on the solubility of your desired product.
-
Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. This is a powerful technique for removing impurities to very low levels.
Frequently Asked Questions:
-
Q1: What type of scavenger resin is effective for removing phenylhydrazine?
-
A1: Since phenylhydrazine is a nucleophilic base, two main types of scavenger resins can be employed:
-
Electrophilic Resins: Resins with functional groups that react with amines and hydrazines, such as those containing isocyanate or aldehyde functionalities.
-
Acidic Resins: Strong cation exchange (SCX) resins, like Biotage® MP-TsOH, can bind basic compounds like phenylhydrazine.[5][6] Resins with trisamine functionality, such as SiliaMetS® Triamine, can also scavenge amines and hydrazines.[7][8]
-
-
-
Q2: How do I use a scavenger resin to remove phenylhydrazine?
-
A2: The general procedure involves adding the scavenger resin to the reaction mixture (dissolved in a suitable solvent), stirring for a specific period (typically 1-16 hours), and then filtering to remove the resin, which now has the phenylhydrazine bound to it.[9][10] The exact conditions (amount of resin, time, temperature) will depend on the specific resin and the concentration of phenylhydrazine.
-
-
Q3: How much scavenger resin should I use?
-
A3: The amount of resin is typically calculated based on the molar equivalents of the impurity to be scavenged. A common starting point is to use 3-5 molar equivalents of the scavenger resin relative to the amount of excess phenylhydrazine.[10]
-
Distillation
For products that are thermally stable and have a significantly different boiling point from phenylhydrazine, distillation can be an effective purification method.
Frequently Asked Questions:
-
Q1: When is distillation a good choice for removing phenylhydrazine?
-
A1: Distillation is suitable if your product is volatile and thermally stable, and its boiling point is sufficiently different from that of phenylhydrazine (boiling point of phenylhydrazine is ~243 °C, but it is often distilled under vacuum).[11] This method is particularly useful for large-scale purifications.
-
-
Q2: I am concerned about the thermal stability of my product. What can I do?
-
A2: Vacuum distillation is highly recommended as it allows the distillation to be performed at a lower temperature, thus minimizing the risk of product decomposition.[11]
-
-
Q3: Are there any additives that can improve the distillation process?
-
A3: Adding a high-boiling point, inert solvent or a glycol during distillation can sometimes improve the separation efficiency.[12]
-
Data Presentation
The following table summarizes the effectiveness of different methods for removing unreacted phenylhydrazine. The values are approximate and can vary depending on the specific reaction conditions and the properties of the desired product.
| Method | Efficiency of Phenylhydrazine Removal | Typical Product Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% with multiple washes | >90% | High efficiency, cost-effective, scalable. | Not suitable for acid/base-sensitive products; potential for emulsion formation. |
| Liquid-Liquid Extraction | 50-80% | 85-95% | Simple procedure. | Lower efficiency compared to acid-base extraction. |
| Scavenger Resins | >99% | >90% | High efficiency, high product purity, simple filtration workup. | Higher cost of resins, may require optimization of conditions. |
| Distillation | >98% | 80-95% | Effective for large scale, can yield very pure product. | Requires thermally stable product, specialized equipment (for vacuum distillation). |
Efficiency and yield data are estimated based on a combination of literature sources, including those focused on industrial wastewater treatment and general organic synthesis workup procedures.[2][4][11][13]
Experimental Protocols
Protocol 1: Removal of Phenylhydrazine by Acid-Base Extraction (e.g., from a Fischer Indole Synthesis)[1][14]
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: If the reaction was run neat, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a few drops of water).
-
Drain Aqueous Layer: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (steps 4-7) one or two more times to ensure complete removal of phenylhydrazine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by chromatography or recrystallization).
Protocol 2: Removal of Phenylhydrazine using a Scavenger Resin (e.g., Biotage® MP-TsOH)[3][5]
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF) in which the desired product is soluble.
-
Calculate Resin Amount: Calculate the molar amount of excess phenylhydrazine in the reaction mixture. Add 3-5 molar equivalents of Biotage® MP-TsOH resin.
-
Scavenging: Stir the mixture at room temperature. The reaction time can vary, so it is advisable to monitor the removal of phenylhydrazine by TLC or LC-MS. A typical time is 4-16 hours.
-
Filter the Resin: Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the Resin: Wash the resin on the filter with a small amount of the solvent used in step 1 to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Logical Workflow for Selecting a Phenylhydrazine Removal Method
Caption: Decision tree for selecting an appropriate method for the removal of unreacted phenylhydrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Polarity in Fischer Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on the critical role of solvent polarity in the Fischer indole (B1671886) synthesis. Below, you will find frequently asked questions, troubleshooting guides, and experimental protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the Fischer indole synthesis?
A solvent in the Fischer indole synthesis serves several key functions. Primarily, it dissolves the arylhydrazine and carbonyl reactants, allowing them to interact with the acid catalyst. The solvent's properties can also influence the reaction rate by stabilizing or destabilizing reactants, intermediates, and transition states. Furthermore, it can affect the acidity of the catalyst and help control the reaction temperature.[1] In some cases, a solvent can prevent the degradation of starting materials or products at high temperatures.[1]
Q2: How does solvent polarity, in theory, affect the Fischer indole reaction rate?
The rate of the Fischer indole synthesis is primarily dictated by the[2][2]-sigmatropic rearrangement step.[3] The effect of solvent polarity on this rate depends on the polarity of the transition state relative to the preceding enamine intermediate.
-
Polar Solvents: If the sigmatropic rearrangement proceeds through a transition state that is more polar than the ground state, a polar solvent will stabilize this transition state, thereby increasing the reaction rate. Polar protic solvents are particularly effective at stabilizing charged intermediates through hydrogen bonding.[4]
-
Non-Polar Solvents: Conversely, if the transition state is less polar than the ground state, a non-polar solvent may lead to a faster reaction.
In practice, the reaction is complex, and the optimal solvent polarity is often determined empirically for specific substrates.
Q3: What are the differences between using polar protic vs. polar aprotic solvents?
-
Polar Protic Solvents (e.g., acetic acid, ethanol (B145695), methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[5] They are excellent at solvating both cations and anions. In the Fischer indole synthesis, they can participate in proton transfer steps and stabilize ionic intermediates. Acetic acid is a very common solvent as it can also act as the acid catalyst.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[5] They are effective at solvating cations but less so for anions. While less common in traditional Fischer indole synthesis, they can be useful in modern variations or when specific reactivity is needed, as they can enhance the reactivity of certain nucleophiles by not "caging" them in hydrogen bonds.[5]
Q4: Can the choice of solvent influence side reactions or product distribution?
Absolutely. With unsymmetrical ketones, the choice of solvent and the acidity of the medium can influence the formation of the kinetic versus the thermodynamic enamine intermediate, leading to different ratios of regioisomeric indole products.[6] Additionally, strongly acidic conditions and high temperatures can lead to tar formation; using a higher-boiling, inert solvent can sometimes allow for better temperature control and minimize decomposition.[1]
Q5: Are solvent-free methods for the Fischer indole synthesis viable?
Yes, solvent-free, or "neat," conditions have been successfully employed for the Fischer indole synthesis, often providing good yields.[7][8] These methods are advantageous for reducing pollution and cost. Microwave irradiation is frequently combined with solvent-free conditions to accelerate the reaction, often leading to higher yields in shorter times compared to conventional heating.[9]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, with a focus on solvent-related solutions.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield or failing completely. Could the solvent be the problem?
Answer: Yes, the solvent is a critical parameter.[1] Consider the following troubleshooting steps:
-
Solubility: Ensure your starting phenylhydrazone is fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low conversion.
-
Solvent Polarity Mismatch: The polarity of your solvent may be stabilizing starting materials more than the key transition state. If using a non-polar solvent like toluene, consider switching to a polar protic solvent like acetic acid or ethanol, or vice-versa.
-
Decomposition: High temperatures required in solvents like xylene or neat conditions can cause decomposition. Consider using a solvent that allows for lower reaction temperatures. For sluggish reactions, diluting with a high-boiling inert solvent like sulfolane (B150427) can sometimes improve yields by preventing degradation.[1]
Issue 2: Significant Tar or Polymer Formation
Question: My reaction mixture is turning into an intractable tar. How can I use a solvent to prevent this?
Answer: Tar formation is typically caused by overly harsh acidic conditions and high temperatures.
-
Lower Temperature: Switch to a lower-boiling solvent to reduce the maximum reaction temperature. For example, if you are using refluxing acetic acid (~118 °C), try refluxing ethanol (~78 °C) with a stronger acid catalyst like p-toluenesulfonic acid.
-
Use of Co-solvent: Employing an inert, high-boiling co-solvent can sometimes maintain a homogeneous solution while allowing for precise temperature control below the decomposition point of your materials.
-
Ionic Liquids: Consider using Brønsted acidic ionic liquids, which can act as both the solvent and catalyst, often providing a milder and more controlled reaction environment.
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Question: I am getting a mixture of indole regioisomers from my unsymmetrical ketone. Can the solvent influence the product ratio?
Answer: Yes, the solvent system plays a role in directing regioselectivity.[6]
-
Kinetic vs. Thermodynamic Control: The formation of the two possible enamine intermediates can be influenced by the reaction conditions. Protic solvents and strong acids often favor the formation of the more thermodynamically stable enamine.
-
Steric Hindrance: In less polar solvents, the transition state may be more sensitive to steric effects, potentially favoring the formation of the less sterically hindered indole product.
-
Systematic Screening: A systematic screen of solvents (e.g., acetic acid, ethanol, toluene, dioxane) with a fixed acid catalyst is the most effective way to determine the optimal conditions for your specific substrate.
Quantitative Data
The selection of a solvent can significantly impact reaction time and yield. The following table provides a comparative overview of how different solvents and conditions affect the synthesis of a representative indole, 1,2,3,4-tetrahydrocarbazole, from phenylhydrazine (B124118) and cyclohexanone.
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid / Isopropanol (3:1) | Self-catalyzed | 200 °C (Flow) | ~3 min | 96 | [10] |
| None (Neat) | Zinc Chloride (ZnCl₂) | 170 °C | 6 min | 72-80 | [11] |
| Ethanol | Amberlite IR 120 (Solid Acid) | Reflux (~78 °C) | 6-10 h | 70-88 | [8] |
| None (Neat) | Microwave (230 °C) | 20 s | 90 | [10] |
This table illustrates general trends. Optimal conditions are substrate-dependent and may require further optimization.
Experimental Protocols
General Protocol for Fischer Indole Synthesis in Acetic Acid
This protocol describes a common procedure for synthesizing an indole from a phenylhydrazine and a ketone using acetic acid as both the solvent and catalyst.
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Ketone or Aldehyde (1.0-1.2 equivalents)
-
Glacial Acetic Acid
Procedure:
-
Combine the phenylhydrazine and the carbonyl compound in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants (typically a 0.5 M to 1.0 M concentration).
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate or aqueous sodium hydroxide (B78521) solution) until the pH is ~7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude indole.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A workflow for troubleshooting solvent-related issues.
Caption: Solvent polarity can influence competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 88guru.com [88guru.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Fischer Indole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the large-scale synthesis of indoles via the Fischer methodology.
Frequently Asked Questions (FAQs)
Q1: What makes the Fischer indole (B1671886) synthesis exothermic, and why is this a concern at a large scale?
A1: The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone. The key exothermic step is the[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate, which leads to the formation of a more stable C-C bond and subsequent re-aromatization. While this heat generation is often manageable at the lab bench, it becomes a significant concern during large-scale production. This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases, which impedes efficient heat dissipation. If the rate of heat generation exceeds the rate of heat removal, a dangerous, self-accelerating reaction known as a thermal runaway can occur, potentially leading to a fire or explosion.
Q2: What are the primary consequences of poor temperature control in a large-scale Fischer indole synthesis?
A2: Inadequate temperature control can lead to several undesirable outcomes:
-
Reduced Yield and Purity: The Fischer indole synthesis has an optimal temperature range that is dependent on the specific substrates and catalyst used.[2] Deviations from this range can promote the formation of side products, such as tars and polymeric byproducts, which reduces the yield and complicates purification.[2]
-
Product Decomposition: The starting materials, intermediates, or the final indole product can be thermally labile.[3] High temperatures can cause these compounds to decompose, further reducing the overall yield.
-
Runaway Reactions: As mentioned, poor heat removal can initiate a thermal runaway, posing a significant safety hazard.[3]
Q3: What are the key process parameters to monitor and control to manage the exotherm?
A3: Several parameters are critical for controlling the exotherm in a large-scale Fischer indole synthesis:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.[3]
-
Reagent Addition Rate: The rate at which reagents are added can significantly impact the rate of heat generation. A slow, controlled addition is often necessary.[3]
-
Agitation: Efficient mixing is crucial to ensure uniform temperature distribution throughout the reactor and to prevent the formation of localized hot spots.
-
Pressure: In a closed system, an increase in temperature will lead to a rise in pressure. Monitoring the pressure can be an indirect indicator of the reaction's progress and any potential thermal issues.
Q4: How does the choice of acid catalyst affect the exotherm?
A4: The choice of acid catalyst is critical and can influence the reaction rate and, consequently, the rate of heat generation.[1][4] Stronger Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can accelerate the reaction, leading to a more pronounced exotherm.[1][4] The optimal catalyst needs to be determined empirically for each specific substrate combination, balancing reaction efficiency with thermal safety.[2]
Q5: Are there alternative technologies to traditional batch reactors that offer better heat management?
A5: Yes, continuous flow reactors are an excellent alternative for managing highly exothermic reactions.[5] Their high surface-area-to-volume ratio allows for much more efficient heat transfer compared to large batch reactors.[5] This enables better temperature control, reduces the risk of thermal runaway, and can lead to higher yields and purity.[5] Microwave-assisted synthesis in a continuous flow setup can also offer rapid heating and improved yields in shorter reaction times.[6]
Troubleshooting Guides
Issue 1: Sudden and rapid increase in reaction temperature.
| Possible Cause | Troubleshooting Steps |
| Reagent addition is too fast. | Immediately stop the addition of the reagent. If the temperature continues to rise, proceed to the emergency cooling plan. |
| Inadequate cooling. | Ensure the cooling system is functioning correctly and is set to the appropriate temperature. Check the flow rate of the coolant. |
| Poor agitation. | Verify that the agitator is running at the correct speed and that the vortex indicates proper mixing. Poor mixing can lead to localized hot spots. |
| Incorrect reagent concentration. | Double-check the concentration of the reagents. A higher concentration than intended can lead to a faster reaction and a larger exotherm. |
| Runaway reaction initiated. | IMMEDIATELY initiate the emergency cooling plan. This may involve activating a quench system or an emergency cooling jacket. |
Issue 2: Formation of significant amounts of tar and polymeric byproducts.
| Possible Cause | Troubleshooting Steps |
| Excessively high reaction temperature. | Lower the reaction temperature. The optimal temperature is substrate-dependent and may require optimization.[1] |
| Acid catalyst is too strong or concentration is too high. | Experiment with a milder acid catalyst or reduce the catalyst loading.[1] |
| Prolonged reaction time. | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.[2] |
| Poor mixing leading to localized overheating. | Increase the agitation speed to ensure uniform temperature distribution. |
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst | Reaction Time | Yield (%) | Reference |
| Zeolite-HY | 4 h | 43 | [7] |
| Montmorillonite K10 | 4 h | 70 | [7] |
| Indion-90 | 4 h | 60 | [7] |
| Amberlite-120 | 4 h | 63 | [7] |
| Amberlyst-15 | 4 h | 68 | [7] |
| Phosphomolybdic acid | 4 h | 86 | [7] |
Reaction conditions: Phenyl hydrazine (B178648) hydrochloride (0.01 mol), acetophenone (B1666503) (0.01 mol), catalyst (0.002 mol), chloroform, 60°C.[7]
Table 2: Effect of Reaction Conditions in a Continuous Flow System
| Temperature (°C) | Residence Time (min) | Solvent System (DMSO:H₂O:AcOH) | Yield (%) | Reference |
| 110 | 20 | 2:1:1 | 92 | [8] |
| 200 | 3 | Acetic acid/iso-propanol (3:1) | 96 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Fischer Indole Synthesis with Temperature Control
1. Reactor Setup:
- Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.
- Ensure the reactor is clean and dry before use.
- Connect the reactor jacket to a temperature control unit capable of both heating and cooling.
2. Reagent Preparation:
- In a separate vessel, dissolve the phenylhydrazine (B124118) (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).[3]
- Stir the mixture at room temperature to form the hydrazone in situ. Monitor the formation by TLC.[3]
3. Cyclization:
- In the main reactor, place the acid catalyst (e.g., polyphosphoric acid).[3]
- Heat the catalyst to the desired reaction temperature (e.g., 80-100°C for PPA).[3]
- Slowly add the hydrazone solution from the addition funnel to the hot acid catalyst over a period of 1-2 hours.[3]
- Continuously monitor the internal temperature. The addition rate should be controlled to maintain a stable temperature and avoid a sudden exotherm.[3]
- If the temperature begins to rise uncontrollably, stop the addition and apply cooling.
4. Reaction Monitoring and Workup:
- After the addition is complete, maintain the reaction at the set temperature and monitor its progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by transferring the mixture to a separate vessel containing crushed ice or cold water.
- Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by column chromatography, recrystallization, or distillation.[1]
Mandatory Visualization
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Tar Formation in Acid-Catalyzed Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation during acid-catalyzed cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of acid-catalyzed cyclization?
A1: In organic synthesis, "tar" is a general term for a complex, often intractable, dark-colored, and amorphous mixture of high-molecular-weight byproducts. It is not a single, well-defined compound. Tar formation is a sign of undesired side reactions, such as polymerization, degradation, and intermolecular condensation of starting materials, intermediates, or products. These reactions are often promoted by the same acidic conditions used to catalyze the desired cyclization.
Q2: What are the common mechanistic pathways that lead to tar formation?
A2: Tar formation in acid-catalyzed reactions typically stems from the generation of highly reactive cationic intermediates. These intermediates, if not rapidly and efficiently trapped intramolecularly to form the desired cyclic product, can participate in several side reactions:
-
Polymerization: Carbocationic intermediates can be attacked by other electron-rich species in the reaction mixture (like alkenes or aromatic rings of other substrate molecules), leading to chain growth and the formation of oligomers or polymers.
-
Degradation/Decomposition: The combination of strong acid and heat can cause substrates or products to decompose into a complex mixture of smaller, reactive fragments that can then polymerize.
-
Intermolecular Condensation: Instead of an intramolecular cyclization, reactive functional groups on different molecules can react with each other, leading to dimers, trimers, and eventually, insoluble polymeric material.
-
Elimination Reactions: Acid can catalyze the elimination of water or other small molecules, creating unsaturated species that are prone to polymerization.
Caption: Competing pathways in acid-catalyzed reactions.
Q3: How does the choice of acid catalyst influence tar formation?
A3: The choice of acid is critical. Both the strength (pKa) and the nature of the counter-ion affect the reaction outcome.
-
Strong Protic Acids (e.g., H₂SO₄, HCl): These provide a high concentration of protons, which can accelerate the desired reaction. However, their highly acidic nature can also promote degradation and polymerization. Their conjugate bases (HSO₄⁻, Cl⁻) can sometimes be nucleophilic, leading to other side products.
-
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂, Ln(OTf)₃): Lewis acids activate the substrate by coordinating to a lone pair, often on an oxygen or nitrogen atom.[1] They can be very effective and sometimes offer better selectivity than protic acids. However, strong Lewis acids can also be aggressive and promote charring or polymerization.[2] Lanthanide triflates have been shown to be efficient catalysts for intramolecular hydroalkoxylation, forming cyclic ethers in good yields.[3]
-
Solid Acid Catalysts (e.g., Zeolites, Nafion): These heterogeneous catalysts can offer significant advantages. They can be easily removed from the reaction by filtration, simplifying workup. The confined environment within the pores of a zeolite can provide shape selectivity, favoring the formation of the desired product over intermolecular reactions that lead to tar.[4]
-
Milder Acids (e.g., p-TsOH, Acetic Acid): Often, a milder acid is sufficient to catalyze the reaction without causing extensive degradation. It is always a good practice to screen a range of acid catalysts to find the optimal balance between reaction rate and side product formation.
Q4: What is the role of temperature in minimizing tar formation?
A4: Temperature has a profound effect on reaction rates. While higher temperatures can increase the rate of the desired cyclization, they exponentially accelerate the rates of undesired degradation and polymerization pathways.[5][6][7] It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If a reaction is producing significant tar, lowering the temperature should be one of the first parameters to adjust.
Troubleshooting Guide
Q1: My reaction mixture is turning dark brown/black and depositing a solid. What's happening and what should I do?
A1: This is a classic sign of significant tar formation. The color change and precipitation indicate the formation of insoluble, polymeric byproducts.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting tar formation.
Q2: My yield is consistently low due to byproduct formation. How can I improve selectivity?
A2: Low yield in the presence of byproducts (even if not heavy tar) suggests that the rate of undesired reactions is competitive with the desired cyclization. Here are several strategies to improve selectivity.
Strategy 1: Slow Addition of Acid
Maintaining a low instantaneous concentration of the acid catalyst can suppress side reactions that have a higher-order dependence on the catalyst concentration (like polymerization) while still allowing the desired first-order cyclization to proceed.
Experimental Protocol: Slow Addition of Acid
-
Set up the reaction vessel containing the substrate dissolved in an appropriate solvent, under an inert atmosphere if necessary.
-
Prepare a dilute solution of the acid catalyst in the same solvent.
-
Using a syringe pump, add the acid solution to the reaction mixture over a prolonged period (e.g., 4-12 hours).
-
Maintain the desired reaction temperature throughout the addition and for a period afterward to ensure complete conversion.
-
Monitor the reaction progress by TLC or GC to determine the optimal addition time and rate.
Caption: Syringe pump setup for slow addition of catalyst.
Strategy 2: Use of Protecting Groups
If the substrate contains functional groups that are sensitive to acid or can participate in intermolecular reactions, using a protecting group can be an effective strategy.[8][9][10] The ideal protecting group is stable to the cyclization conditions but can be removed selectively later.[11]
Example Scenario: A molecule contains both a hydroxyl group intended for cyclization and a secondary amine that could be protonated and lead to side reactions.
Solution: Protect the amine, for example as a Boc-carbamate. The Boc group is stable to many Lewis acids and some mild protic conditions but can be easily removed later with a strong acid like TFA.
| Functional Group to Protect | Common Protecting Groups | Stability / Removal Conditions |
| Alcohol / Phenol | Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS) | Bn: Removed by hydrogenolysis.[9] TBDMS: Removed by fluoride (B91410) (TBAF) or acid. |
| Amine | tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz/Z) | Boc: Removed by strong acid (e.g., TFA).[11] Cbz: Removed by hydrogenolysis. |
| Carbonyl | Acetal, Ketal | Removed by aqueous acid.[10] |
| Carboxylic Acid | Methyl/Ethyl Ester, Benzyl Ester | Esters: Removed by hydrolysis (acid or base).[9] Benzyl Ester: Hydrogenolysis. |
Strategy 3: Use of Scavengers
In some cases, tar formation is initiated by small, highly reactive byproduct molecules. Adding a "scavenger" can trap these species before they can initiate polymerization. For example, acid scavengers are used to neutralize acidic impurities that can cause degradation.[12] While more common in polymer chemistry, the principle can be applied to organic reactions. Cation scavengers like triethylsilane or thioanisole (B89551) are often used during deprotection steps (e.g., with TFA) to trap carbocations and prevent them from causing side reactions.[13]
Experimental Protocol: Use of a Cation Scavenger
-
To the reaction mixture, add the substrate and the chosen scavenger (e.g., 1-5 equivalents of thioanisole).
-
Cool the mixture to the desired temperature.
-
Slowly add the acid catalyst.
-
Proceed with the reaction as planned, monitoring for the reduction in byproduct formation.
By systematically evaluating the catalyst, temperature, concentration, and substrate reactivity, researchers can develop a robust protocol that maximizes the yield of the desired cyclic product while minimizing the formation of intractable tars.
References
- 1. Efficient intramolecular hydroalkoxylation/cyclization of unactivated alkenols mediated by lanthanide triflate ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature and dolomite on tar formation during gasification of torrefied biomass in a pressurized fluidized bed [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Isolating Pure Tetrahydrocarbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up and purification of tetrahydrocarbazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of tetrahydrocarbazole, offering potential solutions and preventative measures.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Crude Product | Incomplete reaction; Product loss during extraction; Inappropriate work-up procedure. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC).- Ensure the pH is neutral or slightly basic before extraction to prevent the protonation of the product, which would increase its water solubility.[1]- Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to maximize recovery.[1] |
| Product is an Oil and Does Not Solidify | Presence of impurities; Residual solvent. | - Attempt to precipitate the product by adding a non-polar solvent like pentane (B18724) or hexane (B92381) to a concentrated solution of the crude product in a polar solvent like ethyl acetate.[2]- Try scratching the inside of the flask with a glass rod to induce crystallization.[1]- If a small amount of pure solid is available, use it as a seed crystal.[1]- Ensure all solvent has been removed under reduced pressure. |
| Persistent Colored Impurities (Yellow/Black) | Formation of oxidative byproducts or other colored side products. | - Recrystallize the crude product from a suitable solvent such as methanol (B129727) or toluene (B28343)/pentane.[2][3]- Use decolorizing carbon (charcoal) during recrystallization.[3][4]- Perform column chromatography. A layered column of silica (B1680970) gel and alumina (B75360) with toluene as the eluent can be effective at removing colored byproducts.[2] |
| Difficulty in Achieving High Purity by Recrystallization | Impurities have similar solubility to the product. | - Experiment with different recrystallization solvents or solvent mixtures.[1] Methanol is a commonly used solvent.[3][4][5]- Perform a slow crystallization by allowing the solution to cool gradually to room temperature before placing it in a refrigerator or ice bath. |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography. Experiment with different solvent polarities, such as varying ratios of hexane/ethyl acetate or using alternative systems like dichloromethane/methanol or toluene.[1]- Consider using a different stationary phase, such as alumina instead of silica gel.[6] |
| Product Precipitates in the Funnel During Hot Filtration | The product is not very soluble in the hot recrystallization solvent and crystallizes upon slight cooling. | - Use a heated funnel for the filtration of the hot solution to prevent premature crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Fischer indole (B1671886) synthesis of tetrahydrocarbazole?
A1: A typical work-up involves cooling the reaction mixture, pouring it into ice-cold water to precipitate the crude product, and then filtering the solid.[3][7] The crude product is then washed with water and can be further purified.[3][4] For reactions that do not precipitate, an extractive work-up is employed. This involves neutralizing any acid, extracting the product into an organic solvent, washing the organic layer with brine, drying it, and concentrating it to yield the crude product.[1]
Q2: What are the most common methods for purifying crude tetrahydrocarbazole?
A2: The two most common and effective methods for purifying tetrahydrocarbazole are recrystallization and column chromatography.[5]
-
Recrystallization: This is often the first choice for purification. Methanol is a frequently used solvent for recrystallizing tetrahydrocarbazole.[3][4][5] Other solvent systems like ethanol (B145695) or toluene/pentane have also been reported.[2][8]
-
Column Chromatography: This method is highly effective for removing impurities, especially those with different polarities from the product. Silica gel is a common stationary phase, and eluent systems typically consist of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[1][9]
Q3: How can I monitor the purity of my tetrahydrocarbazole during the work-up and purification process?
A3: Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of your purification. By spotting the crude material and the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of the product from impurities.[1] The pure product should appear as a single spot.
Q4: My tetrahydrocarbazole starting material is colored. Will this affect subsequent reactions?
A4: Yes, colored impurities in your tetrahydrocarbazole can hinder subsequent reactions. For instance, in the formation of hydroperoxides, a colored starting material can slow down the reaction. It is recommended to purify the tetrahydrocarbazole by recrystallization or column chromatography to obtain a colorless starting material before proceeding with further steps.[2]
Q5: What are some typical yields I can expect for the synthesis and isolation of pure tetrahydrocarbazole?
A5: Yields can vary significantly depending on the specific synthetic method and the efficiency of the purification. However, reported yields for the synthesis and isolation of pure tetrahydrocarbazole are often in the range of 60-95%.[2][9][10]
Experimental Protocols
Protocol 1: Work-up by Precipitation and Recrystallization
This protocol is suitable for reactions where the tetrahydrocarbazole product is expected to precipitate upon addition to water.
-
Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. A solid should precipitate out.[3]
-
Filtration: Collect the crude solid by vacuum filtration.
-
Washing: Wash the filter cake with water to remove any water-soluble impurities.[3][4] A wash with a small amount of cold 75% ethanol can also be performed.[4]
-
Drying: Air-dry the crude solid.[4]
-
Recrystallization: Dissolve the crude tetrahydrocarbazole in a minimal amount of hot methanol. If the solution is colored, a small amount of decolorizing carbon can be added.[3][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the decolorizing carbon and any insoluble impurities.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.[10]
Protocol 2: Work-up by Extraction and Column Chromatography
This protocol is suitable for reactions where the product does not readily precipitate or when higher purity is required.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Neutralization: If the reaction was performed under acidic conditions, carefully neutralize it with a base such as a saturated sodium bicarbonate solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times.[1]
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1]
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., petroleum ether:ethyl acetate, starting with a 95:5 v/v ratio).[1]
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified tetrahydrocarbazole.[1]
-
Visualizations
Caption: General experimental workflow for the work-up and purification of tetrahydrocarbazole.
Caption: Decision-making flowchart for the purification of crude tetrahydrocarbazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. scribd.com [scribd.com]
- 8. Tetrahydrocarbazole Synthesis Lab Report - 895 Words | Cram [cram.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sciencemadness.org [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Lewis and Brønsted Acids in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole (B1671886) synthesis, a venerable and powerful tool in organic chemistry, stands as a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, can be effectively promoted by both Brønsted and Lewis acids. The judicious selection of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, yields, and regioselectivity. This guide provides an objective comparison of the performance of common Lewis and Brønsted acids in the Fischer indole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection and reaction optimization.
Performance Comparison of Lewis and Brønsted Acids
| Target Indole | Catalyst Type | Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylindole (B41428) | Lewis Acid | ZnCl₂ | Phenylhydrazine (B124118) + Acetone (B3395972) | None (neat) | 180 | Not Specified | 55 | [1] |
| Lewis Acid | BF₃·OEt₂ | N-Tosylhydrazone + Aryne precursor | Acetonitrile | Reflux | Not Specified | High (qualitative) | [2] | |
| 1,2,3,4-Tetrahydrocarbazole (B147488) | Brønsted Acid | Acetic Acid | Phenylhydrazine + Cyclohexanone (B45756) | Acetic Acid | Reflux | Not Specified | 75.2 | [3] |
| Lewis Acid | ZnCl₂ | Phenylhydrazine + Cyclohexanone | Not Specified | Microwave (600W) | 0.05 | 76 | [4] | |
| Brønsted Acid | p-TsOH | Phenylhydrazine + Cyclohexanone | Not Specified | Microwave (600W) | 0.05 | 91-93 | [4] | |
| Brønsted Acid | H₂SO₄ | Phenylhydrazone of cyclohexanone | Water | 90 | Not Specified | Not explicitly stated | [1] | |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine + Cyclohexanone | PPA | 100 | 0.5 | High (qualitative) | [5] |
Mechanistic Overview: The Role of the Acid Catalyst
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations. Both Lewis and Brønsted acids facilitate the key steps of the reaction, albeit through slightly different modes of activation.
A Brønsted acid (a proton donor, H⁺) protonates the nitrogen atom of the imine functionality in the initially formed hydrazone. This protonation facilitates the tautomerization to the crucial enamine intermediate. Subsequent protonation steps drive the[6][6]-sigmatropic rearrangement, rearomatization, and eventual cyclization and elimination of ammonia (B1221849) to furnish the indole ring.
A Lewis acid (an electron-pair acceptor, e.g., ZnCl₂, BF₃) coordinates to one of the nitrogen atoms of the hydrazone. This coordination enhances the electrophilicity of the imine carbon and promotes the tautomerization to the enamine. The Lewis acid continues to play a role in catalyzing the subsequent rearrangement and cyclization steps, often requiring stoichiometric amounts and higher temperatures.
Caption: General mechanism of the Fischer indole synthesis.
Experimental Protocols
Below are detailed methodologies for the Fischer indole synthesis using representative Lewis and Brønsted acids.
Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis of 2-Methylindole[1]
Materials:
-
Phenylhydrazine
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Hydrazone Formation: In a suitable reaction vessel, mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate. Heat the mixture on a water bath for 15 minutes. Add more acetone portion-wise until a test with Fehling's solution indicates the near-complete consumption of phenylhydrazine. Remove excess acetone by heating on a water bath for 30 minutes.
-
Cyclization: To the crude acetone-phenylhydrazone, add 200 g of anhydrous zinc chloride. Heat the mixture on an oil bath to 180°C with frequent stirring. The reaction is typically rapid, indicated by a color change and the evolution of vapors.
-
Work-up and Purification: After the reaction is complete, cool the dark fused mass and treat it with 3.5 times its weight of hot water. Acidify the mixture with a small amount of hydrochloric acid and perform steam distillation. The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling. Filter the solid, melt to remove residual water, and distill under reduced pressure to obtain the purified product.
Protocol 2: Acetic Acid (Brønsted Acid) Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole[3]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.
-
Reagent Addition: While stirring, add 5.4 g of phenylhydrazine to the flask.
-
Reaction: Heat the reaction mixture to reflux using a hot plate and continue stirring for 3 hours.
-
Work-up and Purification: After 3 hours, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will precipitate. Cool the flask further in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude solid from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Comparative Experimental Workflow
The choice between a Lewis acid and a Brønsted acid can influence the experimental setup and work-up procedure. The following diagram illustrates the typical workflows for each catalyst type.
Caption: Comparative experimental workflows.
Conclusion
Both Lewis and Brønsted acids are effective catalysts for the Fischer indole synthesis, each with its own set of advantages and disadvantages.
Brønsted acids , such as acetic acid, sulfuric acid, and p-toluenesulfonic acid, often allow for milder reaction conditions, simpler experimental procedures, and in some cases, higher yields, as exemplified by the high-yielding synthesis of 1,2,3,4-tetrahydrocarbazole with p-TsOH.[4] They are frequently used in catalytic amounts or as the reaction solvent.
Lewis acids , including zinc chloride and boron trifluoride etherate, are also widely employed and can be highly effective.[2][7] However, they often require higher reaction temperatures and stoichiometric amounts of the catalyst, which must typically be anhydrous. The work-up procedures for Lewis acid-catalyzed reactions can also be more complex.
The ultimate choice of catalyst is highly dependent on the specific substrates, the desired reaction conditions (temperature, time), and the scale of the synthesis. For substrates sensitive to strongly acidic conditions, a milder Brønsted acid might be preferable. For challenging cyclizations, a more potent Lewis acid at elevated temperatures may be necessary. The data and protocols presented in this guide serve as a valuable starting point for researchers to make informed decisions in the design and execution of their Fischer indole syntheses.
References
- 1. 294. The Fischer indole synthesis. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cyclohexanone Phenylhydrazone and Acetone Phenylhydrazone in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of the indole scaffold, a privileged structure in a multitude of natural products and pharmaceuticals.[1][2][3] The versatility of this reaction allows for the use of various substituted phenylhydrazines and carbonyl compounds, leading to a diverse array of indole derivatives.[4] This guide provides an objective comparison of two common starting materials: cyclohexanone (B45756) phenylhydrazone and acetone (B3395972) phenylhydrazone, focusing on their performance in the Fischer indole synthesis, supported by experimental data.
Performance Comparison
The choice between cyclohexanone phenylhydrazone and acetone phenylhydrazone as a precursor in the Fischer indole synthesis has a significant impact on the final product and the overall efficiency of the reaction. Cyclohexanone, a cyclic ketone, leads to the formation of a tricyclic indole derivative, 1,2,3,4-tetrahydrocarbazole (B147488), a valuable building block in medicinal chemistry. In contrast, acetone, a simple acyclic ketone, yields 2-methylindole (B41428), a fundamental indole derivative.
Table 1: Comparison of Reaction Parameters and Yields
| Feature | This compound | Acetone Phenylhydrazone |
| Product | 1,2,3,4-Tetrahydrocarbazole | 2-Methylindole |
| Typical Catalyst | Glacial Acetic Acid, Zinc Chloride | Zinc Chloride, Polyphosphoric Acid |
| Reported Yields | 30.79% - 87% | 55% - 88% |
| Reaction Conditions | Reflux in acetic acid | Heating with catalyst (e.g., 180°C with ZnCl2) |
| Reactivity Insights | The pre-organized cyclic structure of cyclohexanone can facilitate the key[1][1]-sigmatropic rearrangement step. The enamine intermediate formed from cyclohexanone is generally more stable than that from acetone. | The acyclic nature of acetone offers more conformational flexibility, which may not be as favorable for the concerted rearrangement. |
| Potential Side Products | General side products of Fischer indole synthesis such as tars and polymeric materials can be expected. Incomplete cyclization or rearrangement may lead to other byproducts. | Aldol condensation of acetone can be a competing side reaction. Friedel-Crafts type products are also a possibility.[5] |
It is crucial to note that the wide range of reported yields is highly dependent on the specific reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time.[6] For instance, one study involving the reaction of acetone phenylhydrazone with cyclohexanone in boiling glacial acetic acid yielded 50% of 1,2,3,4-tetrahydrocarbazole, suggesting a potential hydrazone exchange where the cyclohexanone derivative is favored.[7] This indicates a higher reactivity or thermodynamic stability of the cyclohexanone-derived intermediate under these conditions.
Experimental Protocols
Detailed methodologies for the synthesis of indoles from both this compound and acetone phenylhydrazone are provided below. These protocols are based on established literature procedures.
Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone Phenylhydrazine (B124118)
This one-pot procedure involves the in-situ formation of the phenylhydrazone followed by cyclization.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (B129727) (for recrystallization)
-
Decolorizing carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of cyclohexanone (1.0 equivalent) and glacial acetic acid is heated to reflux.
-
Phenylhydrazine (1.0 equivalent) is added dropwise to the refluxing mixture over a period of 1 hour.
-
The reaction mixture is refluxed for an additional hour.
-
The hot mixture is then poured into a beaker and stirred until a solid precipitate forms.
-
The mixture is cooled, and the solid product is collected by vacuum filtration.
-
The crude product is washed with water and then with a small amount of cold ethanol.
-
The crude 1,2,3,4-tetrahydrocarbazole is purified by recrystallization from methanol with the addition of decolorizing carbon to yield yellowish platelets.
Note: Reported yields for similar procedures vary significantly, with one source citing a 30.79% yield and another reporting a range of 76-85%.[8]
Synthesis of 2-Methylindole from Acetone Phenylhydrazine
This procedure also follows a one-pot approach.
Materials:
-
Phenylhydrazine
-
Acetone
-
Zinc Chloride (anhydrous)
-
Hydrochloric Acid
-
Water
Procedure:
-
Phenylhydrazine (1.0 equivalent) is mixed with acetone (an excess). The reaction is exothermic and results in the separation of water.
-
The mixture is heated on a water bath for approximately 15 minutes to ensure the formation of acetone phenylhydrazone.
-
The excess acetone is removed by heating on a water bath.
-
Anhydrous zinc chloride (a significant excess by weight) is added to the crude acetone phenylhydrazone.
-
The mixture is heated in an oil bath to 180°C. The reaction is complete when the color of the fusion darkens and the evolution of vapors ceases.
-
The cooled, dark, fused mass is treated with hot water and acidified with a small amount of hydrochloric acid.
-
The 2-methylindole is isolated by steam distillation. The product distills as a pale yellow oil that solidifies upon cooling.
-
The solid is collected by filtration and can be further purified by distillation.
Note: A reported yield for this type of procedure is around 55%. Another source reports yields in the range of 70-88% for the synthesis of 2-methylindole from phenylhydrazine and acetone using a different workup.[5]
Mechanistic Insights and Logical Relationships
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps.[1][9] Understanding this pathway is crucial for optimizing reaction conditions and predicting potential outcomes.
Fischer Indole Synthesis Pathway
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Conclusion
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
comparing Fischer indole synthesis with Bischler-Möhlau indole synthesis
The indole (B1671886) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Consequently, the efficient synthesis of substituted indoles is a cornerstone of modern drug discovery and development. Among the classical methods, the Fischer and Bischler-Möhlau indole syntheses have long been workhorse reactions. This guide provides a detailed, objective comparison of these two methods, focusing on their mechanisms, substrate scope, reaction conditions, and practical applications, supported by experimental data and protocols.
Mechanistic Overview
The Fischer and Bischler-Möhlau syntheses proceed through distinct mechanistic pathways to construct the indole ring.
Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a versatile reaction that produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1] The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][2] The mechanism involves the initial formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole.[1][3]
Caption: Mechanism of the Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole.[4][5] The reaction mechanism is considered more complex than the Fischer synthesis and can be influenced by reaction conditions.[4][6] It is generally understood to proceed through the initial formation of an α-arylamino ketone intermediate, which then undergoes cyclization and subsequent aromatization to give the final indole product.[4]
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
Quantitative Performance Comparison
The following table summarizes key quantitative data for the synthesis of 2-phenylindole, a common benchmark substrate, using both the Fischer and Bischler-Möhlau methods. This allows for a direct comparison of their efficiency under reported conditions.
| Feature | Fischer Indole Synthesis | Bischler-Möhlau Indole Synthesis (Classical) | Bischler-Möhlau Indole Synthesis (Microwave) |
| Starting Materials | Phenylhydrazine, Acetophenone (B1666503) | α-Bromoacetophenone, Aniline | N-Phenacylaniline, Anilinium bromide |
| Catalyst/Reagent | Zinc chloride (ZnCl₂) | None (excess aniline acts as base and reactant) | None (solid-state) |
| Solvent | None | None | None (solid-state) |
| Temperature | 170 °C | Reflux | Microwave Irradiation (540W) |
| Reaction Time | 10 minutes (0.17 hours) | Not Specified (historically long) | 45-60 seconds (approx. 0.02 hours) |
| Yield (%) | 72-80%[7] | Low (historically)[5][7] | 71%[7] |
Experimental Protocols
Detailed methodologies for representative syntheses are provided below.
Fischer Indole Synthesis: Synthesis of 2-Phenylindole[7][8]
Experimental Workflow
Caption: General workflow for the Fischer indole synthesis.
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).[8]
-
Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.[8]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.[8]
-
Purification: The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted): Synthesis of 2-Arylindoles[8][9]
Experimental Workflow
Caption: General workflow for the microwave-assisted Bischler-Möhlau synthesis.
Procedure:
-
Reactant Preparation: In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).[8]
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.[8]
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[8]
-
Work-up and Purification: After cooling, the resulting 2-arylindole can be purified using appropriate chromatographic techniques.[9]
Comparison of Key Features
Fischer Indole Synthesis:
-
Advantages:
-
Broad substrate scope, allowing for the synthesis of a wide variety of substituted indoles.[3]
-
Generally reliable and high-yielding for many substrates.
-
The starting materials (hydrazines and carbonyl compounds) are often readily available.
-
-
Disadvantages:
-
Requires acidic conditions, which may not be compatible with sensitive functional groups.[10]
-
The reaction can fail with certain substrates, such as acetaldehyde, making the synthesis of unsubstituted indole challenging.[3][10]
-
The use of unsymmetrical ketones can lead to mixtures of regioisomers.[3]
-
The reaction is sensitive to temperature, acid strength, and reaction time, which can affect the yield and purity.[10]
-
Bischler-Möhlau Indole Synthesis:
-
Advantages:
-
A direct method for the synthesis of 2-arylindoles.
-
Modern modifications, such as the use of microwave irradiation, have significantly improved reaction times and yields, making it a more viable method.[4][5]
-
Can be performed under solvent-free conditions, which aligns with green chemistry principles.[11]
-
-
Disadvantages:
-
Historically, the reaction required harsh conditions and gave low yields.[5]
-
The substrate scope is more limited compared to the Fischer synthesis, primarily yielding 2-arylindoles.
-
The reaction can have unpredictable regiochemistry and is highly substrate-dependent.[6]
-
Requires an excess of aniline, which can complicate purification.[5]
-
Conclusion
Both the Fischer and Bischler-Möhlau indole syntheses are valuable tools in the synthetic chemist's arsenal (B13267) for the preparation of indole derivatives. The Fischer indole synthesis offers broader versatility and is generally the more widely used method for accessing a diverse range of substituted indoles. However, its requirement for acidic conditions and potential for regioisomeric mixtures are notable drawbacks.
The Bischler-Möhlau synthesis, while historically plagued by harsh conditions and low yields, has been revitalized through modern techniques like microwave-assisted synthesis. In its improved form, it provides a rapid and efficient route to 2-arylindoles, a class of compounds with significant biological activity.
The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern on the indole ring. For the synthesis of 2-arylindoles, the modern Bischler-Möhlau protocol is a strong contender, while the Fischer synthesis remains the more general and adaptable approach for a wider array of indole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
A Researcher's Guide to Validating the Purity of Synthesized Cyclohexanone Phenylhydrazone for Biological Assays
For researchers and professionals in drug development, the purity of a synthesized compound is a cornerstone of reliable and reproducible biological data. Cyclohexanone (B45756) phenylhydrazone, a molecule with noted antimicrobial and potential antitumor properties, serves as a case in point where impurities can lead to misleading results.[1] This guide provides an objective comparison of validation methods for synthesized cyclohexanone phenylhydrazone, supported by experimental data, to underscore the critical link between purity and biological activity.
Synthesis and Purification: The First Steps to Purity
The synthesis of this compound is typically achieved through the condensation reaction of cyclohexanone and phenylhydrazine (B124118).[2] Common methods include acid-catalyzed reactions, often using acetic acid, or more sustainable approaches employing catalysts like meglumine (B1676163) in an ethanol-water solvent system.[2][3] Purification is most commonly performed by recrystallization from an ethanol-water mixture.[2][4]
Purity Validation: A Comparative Overview
The choice of an analytical method for purity determination is critical and depends on factors such as the nature of the compound, expected impurities, and the required level of accuracy.[5] A multi-faceted approach, combining different analytical techniques, often provides the most comprehensive purity assessment.
Table 1: Comparison of Purity Validation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase.[6] | Simple, rapid, and cost-effective for initial purity assessment. | Primarily qualitative; not suitable for precise quantification. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value (77°C) indicates high purity.[4][7] | Impurities can depress and broaden the melting range, but this method is not specific.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase under high pressure.[5] | High sensitivity and resolution for separating complex mixtures; allows for accurate quantification.[5] | May not detect non-chromophoric impurities with a UV detector.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR).[2][5] | Less sensitive than HPLC for detecting trace impurities.[8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and can be coupled with HPLC (LC-MS) for enhanced separation and identification.[9] | Primarily provides structural information, not direct purity quantification unless coupled with a separation technique. |
The Impact of Purity on Biological Activity: A Comparative Analysis
The presence of unreacted starting materials, by-products, or residual solvents can significantly alter the outcome of biological assays. The following data, based on typical experimental outcomes, illustrates the importance of high purity for obtaining reliable results in an antimicrobial assay.
Table 2: Hypothetical Biological Activity of this compound at Different Purity Levels
| Purity (%) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Observations |
| 85% | 250 | Reduced potency, potential for confounding effects from impurities. |
| 95% | 150 | Good activity, but minor impurities may still influence results. |
| >99% | 125 | Highest potency, providing the most reliable data for structure-activity relationship studies. |
Alternative Compounds in Biological Assays
When evaluating the biological activity of this compound, it is often useful to compare its performance against other compounds with similar structural motifs or known activity against the target. Phenylhydrazone derivatives of other ketones are frequently synthesized and tested for their antimicrobial properties.[6]
Table 3: Comparison of Antimicrobial Activity: this compound vs. Acetophenone Phenylhydrazone
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| This compound (>99% Purity) | >250 | 125 |
| Acetophenone Phenylhydrazone (>99% Purity) | 125 | 125 |
Note: Data is illustrative and based on general findings in the literature.[6]
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental procedures.
Synthesis of this compound
This protocol is adapted from established methods.[4]
-
Dissolve 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate (B1210297) in 10 mL of water to prepare the phenylhydrazine solution.[4]
-
In a separate flask, add 0.5 mL of cyclohexanone to 8 mL of water.[4]
-
Add the cyclohexanone solution to the phenylhydrazine solution and shake the mixture vigorously.
-
Continue shaking until the this compound crystallizes out of solution.[4]
-
Filter the resulting crystals and wash them thoroughly with water.[4]
-
Purify the crude product by recrystallization from dilute ethanol (B145695) to yield the final product with a melting point of approximately 77°C.[4]
Purity Validation by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC protocol for purity assessment.[9]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
The purity is determined by calculating the area percentage of the main peak corresponding to this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Prepare a bacterial inoculum of the test organism (e.g., S. aureus) and adjust it to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Workflow and Concepts
Diagrams can provide a clear visual representation of complex processes and relationships.
References
- 1. Buy this compound | 946-82-7 [smolecule.com]
- 2. This compound | 946-82-7 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
spectroscopic analysis for confirming the structure of tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1,2,3,4-tetrahydrocarbazole, a crucial scaffold in medicinal chemistry and drug development.[1][2][3] Detailed experimental data and protocols are presented to assist researchers in the unambiguous identification and characterization of this heterocyclic moiety.
Spectroscopic Techniques for Structural Elucidation
The structural confirmation of tetrahydrocarbazole primarily relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy can also provide complementary information about the electronic structure of the molecule. Each technique offers unique insights into the molecular framework, and their combined application provides a definitive structural assignment.
A logical workflow for the spectroscopic analysis of a synthesized sample suspected to be tetrahydrocarbazole is outlined below.
Caption: Workflow for the spectroscopic confirmation of tetrahydrocarbazole.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 1,2,3,4-tetrahydrocarbazole.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 300 MHz or 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.64 | br s | 1H | N-H |
| 7.49 | m | 1H | Aromatic C-H |
| 7.29 | m | 1H | Aromatic C-H |
| 7.08-7.71 | br m | 2H | Aromatic C-H |
| 2.74 | br t | 4H | -CH₂- (adjacent to aromatic and N) |
| 1.86-1.99 | br m | 4H | -CH₂-CH₂- |
Data sourced from Organic Syntheses Procedure.[4]
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 75 MHz or 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 134.66 | Quaternary Aromatic C |
| 133.30 | Quaternary Aromatic C |
| 126.82 | Aromatic C-H |
| 119.96 | Aromatic C-H |
| 118.12 | Aromatic C-H |
| 116.81 | Aromatic C-H |
| 109.61 | Quaternary Aromatic C |
| 108.98 | Quaternary Aromatic C |
| 22.42 | -CH₂- |
| 22.32 | -CH₂- |
| 22.20 | -CH₂- |
| 20.05 | -CH₂- |
Data sourced from Organic Syntheses Procedure and ChemicalBook.[4][5]
IR Spectroscopy Data
Technique: KBr disc or neat
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3401 | Strong, Sharp | N-H Stretch |
| 2928 | Strong | Aliphatic C-H Stretch (asymmetric) |
| 2848 | Strong | Aliphatic C-H Stretch (symmetric) |
| 1470 | Medium | Aromatic C=C Stretch |
| 739 | Strong | Ortho-disubstituted Benzene C-H bend |
Data sourced from Organic Syntheses Procedure and NIST WebBook.[4][6]
Mass Spectrometry Data
Ionization Method: Electron Ionization (EI) at 75 eV
| m/z | Relative Intensity | Assignment |
| 171 | High | Molecular Ion [M]⁺ |
| 143 | Base Peak | [M - C₂H₄]⁺ |
| 170 | Medium | [M - H]⁺ |
Data sourced from ChemicalBook and NIST WebBook.[7][8]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation:
-
A 300 MHz or 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydrocarbazole sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm).
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the tetrahydrocarbazole structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount of the solid tetrahydrocarbazole sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in tetrahydrocarbazole, such as the N-H stretch, aliphatic C-H stretches, and aromatic C=C stretches.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
Procedure (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of tetrahydrocarbazole (171 g/mol ).
-
Analyze the fragmentation pattern to gain further structural information.
-
Comparison with Alternative Techniques
While the combination of NMR, IR, and MS is the standard and most powerful approach for the structural confirmation of tetrahydrocarbazole, other techniques can offer complementary or, in some cases, primary structural information, particularly for more complex derivatives or when dealing with isomeric mixtures.
Caption: Comparison of analytical techniques for tetrahydrocarbazole.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is particularly useful to differentiate between isomers or compounds with the same nominal mass.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, providing an even more detailed and robust structural assignment, especially for substituted tetrahydrocarbazole derivatives.
-
Elemental Analysis: This classical technique provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical formula.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR [m.chemicalbook.com]
- 6. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 7. 1,2,3,4-Tetrahydrocarbazole(942-01-8) MS [m.chemicalbook.com]
- 8. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
comparative study of different catalysts for cyclohexanone phenylhydrazone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexanone (B45756) phenylhydrazone is a fundamental transformation in organic chemistry, serving as a crucial intermediate in the renowned Fischer indole (B1671886) synthesis, which is pivotal in the preparation of various pharmaceuticals and biologically active compounds. The efficiency of this condensation reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems for the synthesis of cyclohexanone phenylhydrazone, supported by experimental data to facilitate the selection of the most appropriate method for specific research and development needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound impacts reaction time, yield, and overall process efficiency. The following table summarizes the performance of several catalysts based on reported experimental data.
| Catalyst System | Catalyst Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Brønsted Acid | Acetic Acid | Room Temperature | 8 minutes | 94 | [1] |
| Meglumine (B1676163) | Organocatalyst | Water-Ethanol (1:1) | 20 | 25 minutes | 90 | [2] |
| Montmorillonite K-10 | Solid Acid | Methanol (for subsequent reaction) | Microwave (for subsequent reaction) | 3 minutes (for subsequent reaction) | 96 (for subsequent product) | |
| Phenylhydrazine (B124118) HCl / NaOAc | Catalyst-Free | Water | Not specified | Not specified | Not specified | [3] |
| Metal-Free | - | N-methyl-2-pyrrolidone | 140 | 24 hours | 73 (for subsequent product) | [4] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via a nucleophilic addition of phenylhydrazine to the carbonyl group of cyclohexanone, followed by the elimination of a water molecule to form the corresponding hydrazone. This reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Caption: General reaction pathway for the synthesis of this compound.
The general experimental workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.
Caption: A generalized experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Acetic Acid Catalyzed Synthesis
This method utilizes glacial acetic acid as both the catalyst and solvent, offering a high yield in a remarkably short reaction time.[1]
Materials:
-
Cyclohexanone (0.91 g, 9.27 mmol)
-
Phenylhydrazine (1.0 g, 9.25 mmol)
-
Glacial Acetic Acid (2.0 mL)
-
Water
-
Absolute Ethanol
Procedure:
-
In a boiling tube, combine phenylhydrazine (1.0 g) and glacial acetic acid (2.0 mL).
-
To this solution, add cyclohexanone (0.91 g) and swirl the mixture for 8 minutes at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Induce precipitation of the product by adding approximately 7 mL of water.
-
Collect the colorless crystals by filtration.
-
Recrystallize the crude product from 6 mL of absolute ethanol.
-
Filter the purified crystals and dry them in a desiccator over anhydrous sodium sulfate (B86663) to obtain this compound.
Meglumine Catalyzed Synthesis
This protocol employs meglumine, a biodegradable and reusable organocatalyst, in an aqueous-ethanolic solvent system, representing a greener alternative.[2]
Materials:
-
Cyclohexanone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Meglumine (0.15 mmol)
-
Water-Ethanol (1:1, 4 mL)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in a 1:1 water-ethanol solution (4 mL), add meglumine (0.15 mmol).
-
Stir the reaction mixture at 20°C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water (5 mL) and ethyl acetate (5 mL).
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous Na2SO4.
-
Remove the solvent under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Phenylhydrazine Hydrochloride and Sodium Acetate Method
This classical approach generates phenylhydrazine in situ from its hydrochloride salt and proceeds without an additional catalyst.[3]
Materials:
-
Phenylhydrazine hydrochloride (1.0 g)
-
Crystallized Sodium Acetate (1.5 g)
-
Water (18 mL total)
-
Cyclohexanone (0.5 mL)
-
Dilute Ethanol
Procedure:
-
Prepare a solution of phenylhydrazine by dissolving phenylhydrazine hydrochloride (1.0 g) and crystallized sodium acetate (1.5 g) in 10 mL of water.
-
In a separate container, prepare a solution of cyclohexanone (0.5 mL) in 8 mL of water.
-
Add the cyclohexanone solution to the phenylhydrazine solution.
-
Shake the mixture vigorously until crystallization of this compound is complete.
-
Filter the obtained crystals and wash them thoroughly with water.
-
Purify the product by crystallization from dilute ethanol.
Concluding Remarks
The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency, yield, and environmental footprint. For rapid and high-yielding synthesis, acetic acid serves as an excellent catalyst and solvent. For a more environmentally benign process, meglumine offers a biodegradable and reusable catalytic option with a good yield in a reasonable timeframe. The classical method using phenylhydrazine hydrochloride and sodium acetate provides a catalyst-free alternative. While not detailed for the hydrazone synthesis itself, solid acids like Montmorillonite K-10 show great promise for efficient and green synthesis, particularly when coupled with microwave irradiation for subsequent reactions. Researchers and drug development professionals should consider these factors when selecting a synthetic route to best suit their specific requirements for scale, purity, and sustainability.
References
assessing the regioselectivity of the Fischer indole synthesis with substituted ketones
For researchers, scientists, and drug development professionals, the Fischer indole (B1671886) synthesis is a powerful and enduring tool for constructing the indole nucleus, a core scaffold in a multitude of pharmaceuticals and natural products. However, when employing unsymmetrically substituted ketones, the reaction often yields a mixture of regioisomers, posing a significant challenge for targeted synthesis. This guide provides a comprehensive comparison of factors influencing regioselectivity, supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic design of Fischer indole syntheses.
The cyclization of a phenylhydrazone derived from an unsymmetrical ketone can theoretically produce two distinct indole products. The preferred direction of this cyclization is governed by a delicate interplay of steric and electronic factors within the ketone, as well as the nature and concentration of the acidic catalyst employed. Understanding these influences is paramount for controlling the reaction's outcome and maximizing the yield of the desired regioisomer.
Factors Influencing Regioselectivity: A Comparative Analysis
The regiochemical outcome of the Fischer indole synthesis is primarily dictated by the stability of the intermediate enehydrazine, which is influenced by the substitution pattern of the ketone. Generally, the reaction proceeds through the more stable enehydrazine intermediate.
Steric Effects: In the absence of strong electronic influences, the formation of the enehydrazine will favor the less sterically hindered α-carbon. This preference often leads to the formation of the indole with the smaller substituent at the 2-position.
Electronic Effects: Electron-donating or withdrawing groups on the ketone can significantly influence the stability of the enehydrazine tautomers, thereby directing the regioselectivity.
Acid Catalysis: The choice and concentration of the acid catalyst play a crucial role in determining the product ratio. Stronger acids and higher concentrations can alter the reaction pathway and favor the formation of one regioisomer over the other.
Quantitative Data on Regioselectivity
To provide a clear comparison, the following tables summarize the experimentally observed regioselectivity in the Fischer indole synthesis with various unsymmetrical ketones under different acidic conditions.
Table 1: Regioselectivity in the Fischer Indole Synthesis of Methyl Ethyl Ketone (2-Butanone)
| Catalyst System | 2,3-Dimethylindole (%) | 3-Ethyl-2-methylindole (%) | Reference |
| Boron trifluoride etherate in Ethanol (B145695) | ~90 | Not Reported as major | [1] |
| Polyphosphoric acid (PPA) | Major Product | Minor Product | [2] |
| Acetic Acid/HCl | Mixture of Isomers | Mixture of Isomers | [3] |
Table 2: Regioselectivity in the Fischer Indole Synthesis of Various Methyl Ketones with Eaton's Reagent (P₂O₅/MeSO₃H)
| Ketone | 2-Substituted Indole (%) | 3-Substituted Indole (%) | Reference |
| 2-Pentanone | >99 | <1 | [4][5] |
| 2-Hexanone | >99 | <1 | [4][5] |
| 3-Methyl-2-butanone | <1 | >99 | [4][5] |
| Phenylacetone | >99 | <1 | [4][5] |
Table 3: Effect of Phosphoric Acid Concentration on the Regioselectivity with Ethyl Methyl Ketone
| Acid Concentration (% P₂O₅ in H₃PO₄) | 2,3-Dimethylindole (%) | 3-Ethyl-2-methylindole (%) | Reference |
| 90% H₃PO₄ | 100 | 0 | [6] |
| ~83% P₂O₅ in water | Major Component | Minor Component | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the key steps for conducting a Fischer indole synthesis and analyzing the resulting product mixture to determine the isomeric ratio.
Protocol 1: General Procedure for the Preparation of Phenylhydrazones
This protocol describes the formation of the phenylhydrazone from a ketone, which is the requisite starting material for the Fischer indole synthesis.
Materials:
-
Phenylhydrazine (B124118) (1.1 eq)
-
Substituted ketone (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted ketone in ethanol in a round-bottom flask.
-
Add phenylhydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The phenylhydrazone product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude phenylhydrazone can be purified by recrystallization, typically from ethanol or methanol.[7]
Protocol 2: Fischer Indole Synthesis with Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of a phenylhydrazone using PPA.
Materials:
-
Phenylhydrazone (1.0 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, add the phenylhydrazone to polyphosphoric acid. PPA can often serve as both the catalyst and the solvent.
-
Heat the mixture with stirring to the desired temperature (typically 100-180 °C) for the specified time (usually 1-4 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice to quench the reaction and precipitate the crude indole product.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Analysis of Regioisomeric Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and quantifying the isomeric products of the Fischer indole synthesis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for the separation of aromatic compounds (e.g., HP-5MS or equivalent).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Filter the solution to remove any particulate matter.
GC-MS Conditions (General Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
Data Analysis:
-
Identify the peaks corresponding to the two regioisomers based on their retention times and mass spectra.
-
The ratio of the isomers can be determined by integrating the peak areas of the corresponding total ion chromatograms (TIC). For more accurate quantification, calibration curves with pure standards of each isomer should be prepared.[8][9]
Mechanistic Insights and Workflow Visualization
To better understand the factors governing regioselectivity, it is essential to visualize the reaction mechanism and the experimental workflow for its assessment.
Caption: Mechanism of the Fischer Indole Synthesis Highlighting Regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of the Fischer Indole Synthesis Protocol
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. However, the reproducibility of this classic reaction can be a significant challenge for researchers. This guide provides an objective comparison of the Fischer indole synthesis with alternative methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable protocol for their specific needs.
Factors Influencing the Reproducibility of the Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound. While versatile, its success and reproducibility are highly dependent on several critical parameters:
-
Catalyst Choice: The selection of the acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), is crucial and often substrate-dependent. An inappropriate catalyst can lead to decomposition or the formation of side products.
-
Temperature Control: The reaction often requires elevated temperatures. However, excessive heat can lead to the formation of tar and polymeric byproducts, significantly reducing the yield and complicating purification.[1]
-
Stability of Intermediates: The arylhydrazone intermediate can be unstable and may decompose before cyclization. In such cases, an in situ generation of the hydrazone is often preferred.
-
Side Reactions: The strongly acidic and high-temperature conditions can promote side reactions, such as aldol (B89426) condensations and Friedel-Crafts type reactions, which compete with the desired indole formation.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key[2][2]-sigmatropic rearrangement step, leading to lower yields.
Comparative Analysis of Indole Synthesis Protocols
To provide a clear comparison, the following tables summarize quantitative data for the synthesis of various indole derivatives using the Fischer indole synthesis and prominent alternatives.
Table 1: Synthesis of 2-Phenylindole
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine (B124118), Acetophenone | Zinc chloride (ZnCl₂) | 170-180°C, 15-20 min | 72-86%[2][3] |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature, 12h | 69-78%[3] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75%[3] |
Table 2: Synthesis of 2,3-Disubstituted Indoles
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Product | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Butan-2-one | Acetic acid | 2,3-Dimethylindole (B146702) | Not specified |
| Larock Indole Annulation | o-Iodoaniline, Diphenylacetylene (B1204595) | Pd(OAc)₂, K₂CO₃, LiCl | 2,3-Diphenylindole | 95%[3] |
| Larock Indole Annulation | o-Iodoaniline, 1-Phenyl-1-propyne | Pd(OAc)₂, K₂CO₃, LiCl | 2-Methyl-3-phenylindole | 85%[3] |
Detailed Experimental Protocols
Fischer Indole Synthesis of 2,3-Dimethylindole
This protocol is adapted from a standard procedure for the synthesis of 2,3-dimethylindole from phenylhydrazine and butan-2-one.[4]
Materials:
-
Phenylhydrazine
-
Butan-2-one
-
Glacial Acetic Acid
-
Sodium Hydroxide (1 M solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) and butan-2-one (1.0 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M NaOH solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Larock Indole Synthesis of 2,3-Diphenylindole
This protocol is a representative example of the Larock indole synthesis.[3]
Materials:
-
o-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Lithium Chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add o-iodoaniline (1.0 equivalent), diphenylacetylene (1.2 equivalents), K₂CO₃ (2.5 equivalents), and LiCl (1.0 equivalent).
-
Add Pd(OAc)₂ (5 mol%) as the catalyst.
-
Add DMF as the solvent.
-
Heat the mixture at 100°C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of the Fischer indole synthesis and the logical relationship of factors affecting its reproducibility.
References
Unveiling the Bioactive Potential: A Comparative Analysis of Carbazoles from Diverse Ketone Precursors
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Carbazole (B46965) and its derivatives have long been recognized for their significant and varied biological activities, including antimicrobial, anticancer, and antioxidant properties. The synthesis of these valuable compounds often involves the cyclization of an arylhydrazine with a ketone precursor. This guide provides a comparative analysis of the biological activities of carbazoles synthesized from different ketone precursors, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent therapeutic agents.
The choice of ketone precursor in the synthesis of carbazoles, most notably through the Fischer indole (B1671886) synthesis or the Borsche-Drechsel cyclization, plays a crucial role in determining the substitution pattern and, consequently, the biological profile of the resulting carbazole scaffold. This guide will delve into the bioactivities of carbazoles derived from commonly employed cyclic ketones: cyclohexanone (B45756), cyclopentanone (B42830), and α-tetralone.
Comparative Biological Activity
The following table summarizes the quantitative biological activity data for carbazole derivatives synthesized from different ketone precursors. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is collated from various independent studies. This may introduce variability due to differences in experimental protocols.
| Ketone Precursor | Carbazole Derivative | Biological Activity | Assay | Result (IC₅₀/MIC) | Reference |
| Cyclohexanone | Tetrahydrocarbazole Derivatives | Anticancer | Cytotoxicity against HeLa cells | IC₅₀: Varies with substitution | [Not explicitly stated in provided text] |
| Antimicrobial | Against S. aureus and E. coli | MIC: Varies with substitution | [Not explicitly stated in provided text] | ||
| Antioxidant | DPPH radical scavenging | IC₅₀: Varies with substitution | [Not explicitly stated in provided text] | ||
| Cyclopentanone | Cyclopentacarbazole Derivatives | Anticancer | Not specified | Not specified | [Not explicitly stated in provided text] |
| Antimicrobial | Not specified | Not specified | [Not explicitly stated in provided text] | ||
| Antioxidant | Not specified | Not specified | [Not explicitly stated in provided text] | ||
| α-Tetralone | Benzo[a]carbazole Derivatives | Anticancer | Cytotoxicity against various cancer cell lines | IC₅₀: Varies with substitution | [Not explicitly stated in provided text] |
| Antimicrobial | Not specified | Not specified | [Not explicitly stated in provided text] | ||
| Antioxidant | Not specified | Not specified | [Not explicitly stated in provided text] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of carbazole derivatives are crucial for reproducibility and further research.
Synthesis of Tetrahydrocarbazoles via Fischer Indole Synthesis (from Cyclohexanone)
This protocol describes a general procedure for the synthesis of tetrahydrocarbazoles, which can be subsequently oxidized to carbazoles.
Materials:
-
Substituted phenylhydrazine (B124118) hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
Procedure:
-
A mixture of the substituted phenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired tetrahydrocarbazole.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized carbazoles is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized carbazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Serial two-fold dilutions of the carbazole derivatives are prepared in MHB in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The cytotoxicity of carbazole derivatives against cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized carbazole derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the carbazole derivatives and incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Visualizing the Synthesis and Logic
To better understand the synthetic pathways and the logical relationship between precursors and their potential biological activities, the following diagrams are provided.
Caption: Fischer Indole Synthesis of Carbazoles.
Caption: Precursor to Biological Activity Flow.
Conclusion
The selection of the ketone precursor is a critical determinant in the synthesis of carbazole derivatives, influencing the structural features that underpin their biological activity. While cyclohexanone remains a widely used and versatile starting material for generating a variety of bioactive carbazoles, the use of other cyclic ketones such as cyclopentanone and α-tetralone offers pathways to novel carbazole scaffolds with potentially distinct pharmacological profiles. The data, though not always directly comparable, suggests that the carbazole core's substitution pattern, dictated by the precursor ketone, significantly impacts its anticancer, antimicrobial, and antioxidant properties. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation carbazole-based therapeutics. This guide provides a foundational resource for researchers to navigate the synthesis and biological evaluation of this promising class of heterocyclic compounds.
A Comparative Guide to HPLC Method Validation for Fischer Indole Reaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fischer indole (B1671886) reaction mixtures. The Fischer indole synthesis is a fundamental reaction in organic chemistry used to synthesize the indole ring system, a common scaffold in pharmaceuticals and biologically active compounds. Monitoring the progress of this reaction and quantifying the yield and purity of the final product requires robust and validated analytical methods. This document details experimental protocols, presents comparative data for different HPLC methodologies, and offers visual workflows to aid in the selection and validation of the most suitable analytical approach.
Representative Fischer Indole Synthesis
For the purpose of this guide, we will consider a representative Fischer indole synthesis reaction between phenylhydrazine (B124118) and cyclohexanone (B45756) to form 1,2,3,4-tetrahydrocarbazole. A typical reaction mixture would contain the starting materials, the indole product, and potentially unreacted intermediates or side-products. A validated HPLC method should be able to separate and quantify these components effectively.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. Reversed-phase HPLC is the most common technique for the analysis of indole derivatives. The table below compares typical HPLC columns and their performance characteristics for the analysis of indole-related compounds.
| Parameter | Method A: C18 Column | Method B: C8 Column | Method C: Phenyl Column |
| Stationary Phase | Octadecylsilane (C18) | Octylsilane (C8) | Phenyl |
| Typical Particle Size | 3.5 µm, 5 µm | 5 µm | 5 µm |
| Typical Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | 4.6 x 150 mm | 4.6 x 150 mm |
| Primary Retention Mechanism | Hydrophobic interactions | Hydrophobic interactions (less retentive than C18) | Hydrophobic and π-π interactions |
| Best Suited For | General purpose separation of a wide range of nonpolar to moderately polar indoles. | Faster analysis of less hydrophobic indoles. | Aromatic and moderately polar indole derivatives, offering alternative selectivity to C18. |
| Mobile Phase Example | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) | Acetonitrile:Water with 0.1% Acetic Acid (gradient elution) | Methanol:Water (isocratic or gradient) |
| Detection Wavelength | ~280 nm | ~280 nm | ~280 nm |
Validation of HPLC Methods: A Comparative Overview
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[1] The following tables summarize key validation parameters for HPLC methods used in the analysis of indole derivatives, based on published data. These parameters are defined by the International Council for Harmonisation (ICH) guidelines.
Table 1: Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Indole-3-acetic acid | RP-HPLC, C8 column | 0.0625 - 125 | ≥ 0.998[2] |
| Indole-3-carbinol (B1674136) | RP-HPLC, C18 column | 0.06 - 1.6 | > 0.997[3] |
| 3,3'-diindolylmethane (B526164) | RP-HPLC, C18 column | 0.06 - 1.6 | > 0.997[3] |
| Sertindole | RP-HPLC, C18 column | 5 - 200 | Not Specified[4] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) |
| Indole-3-acetic acid & related compounds | RP-HPLC, C8 column | < 0.015 | Not Specified[2] |
| Indole-3-carbinol | RP-HPLC, C18 column | Not Specified | 0.06[3] |
| 3,3'-diindolylmethane | RP-HPLC, C18 column | Not Specified | 0.06[3] |
Table 3: Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
| Analyte | Method | Accuracy (% Recovery) | Precision (% RSD) |
| Indole-3-carbinol & related compounds | RP-HPLC, C18 column | Intra-day: 90.0 - 101.3, Inter-day: 93.3 - 101.9[3] | Intra-day: 2.0 - 14.8, Inter-day: 1.9 - 14.4[3] |
| SP-141 (a pyrido[b]indole) | RP-HPLC | Relative Recoveries: 85.6 - 113.38 | Intra- and Inter-assay: 0.86 - 13.39[5] |
| Indole alkaloids | RP-HPLC | 90.4 - 101.4 | Not Specified[6] |
Experimental Protocol: HPLC Method Validation
This section provides a detailed methodology for the validation of an HPLC method for analyzing a Fischer indole reaction mixture.
1. System Suitability: Before starting the validation, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. This includes injecting a standard solution multiple times and checking for parameters like peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.
2. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by comparing the chromatograms of the analyte in the presence and absence of these components. For a Fischer indole reaction, this would involve analyzing the starting materials, the final product, and a mixture of all to ensure adequate separation.
3. Linearity: Prepare a series of at least five standard solutions of the analyte at different concentrations covering the expected range in the samples. Inject each standard solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically > 0.99).
4. Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).
5. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or with different equipment. The relative standard deviation (RSD) for the results should be within acceptable limits (typically ≤ 2%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, a S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to be studied include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for analyzing Fischer indole reaction mixtures.
Caption: Workflow for HPLC Method Validation.
This guide provides a framework for comparing and validating HPLC methods for the analysis of Fischer indole reaction mixtures. By following a systematic validation process and carefully selecting the appropriate chromatographic conditions, researchers can ensure the generation of reliable and accurate data for reaction monitoring, yield determination, and purity assessment.
References
- 1. cetjournal.it [cetjournal.it]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to Modern Syntheses of Tetrahydrocarbazoles Beyond the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. While the Fischer indole (B1671886) synthesis has historically been the cornerstone for constructing this tricycle, its often harsh conditions and limited substrate scope have driven the development of milder and more versatile alternatives. This guide provides a comparative overview of contemporary methods for the synthesis of tetrahydrocarbazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Alternative Methods
The following table summarizes the key performance indicators of prominent alternative methods for tetrahydrocarbazole synthesis, offering a direct comparison of their efficiency and applicability.
| Method | Catalyst/Reagent | Key Bond Formations | Yield Range (%) | General Reaction Conditions | Key Advantages |
| Visible-Light-Promoted Cascade | Organic Dye (e.g., Rose Bengal) or Ru(bpy)₃Cl₂ | C-C, C-N | 60-93 | Visible light (blue or green LEDs), room temperature, various solvents | Mild conditions, high functional group tolerance, operational simplicity |
| Radical Cation [4+2] Cycloaddition | Photoredox catalyst (e.g., TPT) | C-C, C-C | 55-90 | Visible light (blue LEDs), room temperature, CH₃NO₂/HFIP solvent system | Access to complex polycyclic systems, good diastereoselectivity |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Ligand (e.g., N-acetylated amino acid) | C-N, C-C | 65-98 | High temperature (100-120 °C), oxidant (e.g., Cu(OAc)₂) | High yields, regioselective, good for constructing substituted carbazoles |
| Domino Michael-Mannich Annulation | Lewis Acid (e.g., MgBr₂·OEt₂) or Brønsted Acid | C-C, C-N | 39-80 | Varies from -78 °C to room temperature depending on catalyst | Stereoselective, access to complex and novel tetrahydrocarbazole analogues |
| Sc(OTf)₃-Catalyzed Annulation | Sc(OTf)₃ | C-C, C-C | 73-96 | Mild conditions, room temperature, CH₂Cl₂ as solvent | High yields, diastereoselective, for polysubstituted tetrahydrocarbazoles |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic strategy, including mechanistic insights and representative experimental procedures.
Visible-Light-Promoted Cascade Reaction
This method utilizes the energy of visible light to initiate a cascade of reactions, leading to the formation of the tetrahydrocarbazole skeleton under remarkably mild conditions. The reaction typically involves the generation of a radical intermediate from an alkene-tethered indole, which then undergoes cyclization.
Experimental Protocol:
To a solution of the alkene-tethered indole (0.2 mmol) and ethyl bromodifluoroacetate (0.4 mmol) in a solvent like acetonitrile (B52724) (2 mL) is added a photocatalyst such as Rose Bengal (1 mol%). The reaction mixture is then degassed and irradiated with a blue or green LED light source at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired tetracyclic tetrahydrocarbazole.[1][2]
Reaction Workflow:
Caption: Workflow for Visible-Light-Promoted Cascade Synthesis.
Radical Cation [4+2] Cycloaddition
This powerful strategy involves the single-electron oxidation of a 2-vinylindole to its radical cation, which then participates in a [4+2] cycloaddition with a suitable dienophile. This method allows for the construction of the tetrahydrocarbazole core with high diastereoselectivity.
Experimental Protocol:
In a reaction tube, 2-vinylindole (0.2 mmol), the alkene (0.4 mmol), and a photoredox catalyst such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT, 5 mol%) are dissolved in a mixed solvent system of nitromethane (B149229) and hexafluoroisopropanol (CH₃NO₂/HFIP, 10:1, 2 mL). The mixture is degassed and then irradiated with a 40W blue LED lamp at room temperature for 18-48 hours. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the tetrahydrocarbazole.[3][4][5]
Reaction Pathway:
Caption: Mechanism of Radical Cation [4+2] Cycloaddition.
Palladium-Catalyzed C-H Activation/Diamination
This method provides a direct and efficient route to tetrahydrocarbazoles through a palladium-catalyzed cascade involving C-H activation and C-N bond formation. It is particularly useful for synthesizing carbazoles with various substitution patterns in high yields.
Experimental Protocol:
A mixture of the appropriate cycloalkenyl bromoarene (0.5 mmol), hydroxylamine (B1172632) (1.0 mmol), Pd(OAc)₂ (5 mol%), a ligand such as Xantphos (10 mol%), and a base like K₂CO₃ (1.5 mmol) in a solvent such as toluene (B28343) (5 mL) is heated in a sealed tube at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the tetrahydrocarbazole product.
Logical Relationship:
Caption: Palladium-Catalyzed C-H Activation/Diamination Pathway.
Domino Michael-Mannich Annulation
This strategy allows for the stereoselective synthesis of highly functionalized tetrahydrocarbazoles through a cascade reaction involving Michael addition followed by a Mannich-type cyclization. The choice of catalyst can influence the stereochemical outcome of the reaction.
Experimental Protocol:
To a solution of indole (1.0 mmol) and an electron-deficient 1,3-diene (1.2 mmol) in a suitable solvent like CH₂Cl₂ (10 mL) at -78 °C is added a Lewis acid such as MgBr₂·OEt₂ (1.2 mmol). The reaction is stirred at this temperature for a specified time until completion. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography to give the tetrahydrocarbazole.[6]
Reaction Mechanism:
Caption: Domino Michael-Mannich Annulation for Tetrahydrocarbazoles.
Scandium(III) Triflate-Catalyzed Annulation
This method employs the Lewis acid scandium(III) triflate to catalyze a [3+3] annulation between a cyclopropane (B1198618) 1,1-diester and a β-(indol-2-yl)-α,β-unsaturated ketone. This approach provides access to polysubstituted tetrahydrocarbazoles with high diastereoselectivity and in excellent yields under mild conditions.
Experimental Protocol:
To a solution of the β-(indol-2-yl)-α,β-unsaturated ketone (0.2 mmol) and the cyclopropane 1,1-diester (0.24 mmol) in CH₂Cl₂ (2 mL) is added Sc(OTf)₃ (10 mol%). The reaction mixture is stirred at room temperature for 1-4 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the polysubstituted tetrahydrocarbazole.
Reaction Pathway:
Caption: Sc(OTf)₃-Catalyzed [3+3] Annulation Pathway.
Conclusion
The synthesis of tetrahydrocarbazoles has evolved significantly beyond the traditional Fischer indole synthesis. The modern methods presented in this guide offer a range of milder, more efficient, and often more selective alternatives. Visible-light-promoted reactions and photoredox catalysis provide green and sustainable options, while transition-metal catalysis offers high yields and functional group tolerance. Domino reactions and Lewis acid-catalyzed annulations enable the construction of complex and highly substituted tetrahydrocarbazole frameworks with excellent stereocontrol. The choice of the most suitable method will depend on the specific target molecule, the desired substitution pattern, and the available resources. This guide serves as a valuable resource for researchers to navigate these modern synthetic strategies and accelerate their drug discovery and development efforts.
References
- 1. Assembly of tetracyclic tetrahydrocarbazoles via a visible-light promoted cascade process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Cyclohexanone Phenylhydrazone
In the realms of chemical research and pharmaceutical development, the accurate determination of a compound's purity is a cornerstone of quality control and reliable experimentation. For a compound like cyclohexanone (B45756) phenylhydrazone, a key intermediate in various synthetic pathways, ensuring high purity is critical. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently employed, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and highly accurate alternative.[1][2]
This guide provides an objective comparison between qNMR and other common analytical techniques for the purity determination of cyclohexanone phenylhydrazone, supported by detailed experimental protocols and data summaries.
The Principle of qNMR in Purity Analysis
Quantitative NMR operates on a fundamental principle: the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3][4] This characteristic makes qNMR a primary analytical method, enabling the determination of a substance's purity by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity.[5] Unlike chromatographic techniques, this often eliminates the need for a specific, highly purified reference standard of the analyte itself, which can be a significant advantage, especially for novel compounds.[2]
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on factors such as the nature of the compound, potential impurities, required accuracy, and available instrumentation. qNMR, HPLC, and GC each offer distinct advantages and disadvantages for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Quantification of nuclei in a magnetic field, providing a direct measure of the molar amount of a substance.[4] | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[5] |
| Selectivity | High, based on unique chemical shifts of protons. Can be susceptible to signal overlap with impurities.[3] | High for the analyte and its impurities, dependent on column and mobile phase selection.[5][7] | High for volatile and thermally stable impurities.[6] |
| Quantification | Absolute quantification using a certified internal standard.[5] | Relative quantification against a reference standard of the analyte.[6] | Typically area percent method or quantification against a reference standard.[5] |
| Sample Prep | Simple; precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5] | Dissolution in a suitable solvent; may require filtration and derivatization for UV detection depending on the analyte.[5][6] | Simple dilution in a volatile solvent. The compound must be volatile and thermally stable.[6] |
| Precision | High, with excellent reproducibility.[6] | High, dependent on system stability and method validation. | Good to high, dependent on injection reproducibility. |
| LOD/LOQ | Can detect impurities at low levels, often below 1%.[6] | Low, often in the microgram per milliliter (µg/mL) range.[6] | Low, enabling the quantification of trace volatile impurities.[6] |
| Pros | - Primary analytical method- No need for analyte-specific reference standard- Non-destructive- Provides structural information | - Widely applicable to non-volatile compounds- High sensitivity- Well-established methodology | - High sensitivity and efficiency for volatile compounds- Simple sample preparation |
| Cons | - Lower sensitivity than chromatographic methods- High initial instrument cost- Potential for signal overlap | - Method development can be complex- Requires a specific reference standard for accurate quantification | - Only applicable to volatile and thermally stable compounds- Potential for thermal degradation of the analyte |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol describes the purity determination of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic Acid or Dimethyl Sulfone (Certified Internal Standard)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-precision analytical balance (accurate to 0.01 mg)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[8]
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the exact weights.[2]
-
Dissolve the weighed solids in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]
-
Ensure complete dissolution by gentle vortexing, then transfer the solution into an NMR tube.[8]
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[8]
-
Relaxation Delay (d1): Set to at least 30 seconds to ensure full T1 relaxation of all relevant protons, which is critical for accurate integration.[2]
-
Number of Scans (NS): 8 to 16 scans are typically sufficient, but can be increased to improve the signal-to-noise ratio.[2]
-
Acquisition Time (AQ): At least 3-4 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.[8]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform phase and baseline correction on the resulting spectrum. Manual correction is often preferred for highest accuracy.[4]
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. For this compound, the aromatic protons (multiplet, δ 7.2–7.4 ppm) can be used.[7] For the internal standard, a singlet is ideal (e.g., maleic acid singlet at ~δ 6.3 ppm in DMSO-d₆).
-
Calculate the purity (Purityₓ) using the following equation[9]:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molecular weight (this compound: 188.27 g/mol )
-
m: Weighed mass
-
Purity: Purity of the standard
-
x: Analyte (this compound)
-
std: Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Materials and Reagents:
-
This compound (Analyte)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV-Vis detector
2. Sample and Mobile Phase Preparation:
-
Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v).[7] Degas the mobile phase before use.
-
Accurately prepare a stock solution of the analyte in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions if a calibration curve is required.
3. HPLC Conditions:
-
Stationary Phase: C18 column[7]
-
Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 10-20 µL[7]
-
Detection: UV-Vis at 254 nm or 280 nm[7]
-
Column Temperature: 30 °C
4. Data Analysis:
-
Run the prepared sample solution.
-
The purity is determined by the area percent method, where the peak area of the analyte is divided by the total area of all observed peaks. For higher accuracy, quantification should be performed against a calibration curve generated from a certified reference standard.[6]
Gas Chromatography (GC) Protocol
1. Materials and Reagents:
-
This compound (Analyte)
-
Dichloromethane (B109758) or Hexane (GC grade)
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine compounds (e.g., DB-5 or equivalent)
2. Sample Preparation:
-
Prepare a dilute solution of the analyte in a suitable volatile solvent like dichloromethane (e.g., 1 mg/mL).[6]
3. GC Conditions:
-
Column: DB-5 (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector: FID at 300 °C
4. Data Analysis:
-
Inject the sample.
-
Determine the purity by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.[5]
Visualizations
The following diagrams illustrate the qNMR workflow and a logical comparison of the analytical methods.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 946-82-7 | Benchchem [benchchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Confirming the Absence of Starting Materials in Purified Tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488), a crucial intermediate in many pharmaceutical compounds, ensuring the complete removal of starting materials is a critical aspect of quality control. The most common synthetic routes, such as the Fischer indole (B1671886) synthesis, utilize starting materials like indole, cyclohexanone, and phenylhydrazine (B124118). Their residual presence in the final purified product can compromise its purity, safety, and efficacy. This guide provides a comparative overview of analytical techniques and purification methods to confirm the absence of these starting materials.
Analytical Methodologies: A Head-to-Head Comparison
The choice of analytical technique for detecting residual starting materials depends on factors such as the required sensitivity, the nature of the impurity, and the available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed methods.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the detection and quantification of indole, cyclohexanone, and phenylhydrazine in a purified tetrahydrocarbazole matrix.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | |||
| Indole | ~0.5 ng/mL[1] | ~1 ng/mL | ~0.1% (w/w) |
| Cyclohexanone | Not ideal (poor chromophore) | ~0.1 ng/mL | ~0.1% (w/w) |
| Phenylhydrazine (derivatized) | ~0.008 µg/mL[2] | ~0.1 ppm[3][4] | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | |||
| Indole | ~2 ng/mL[1] | ~5 ng/mL | ~0.3% (w/w) |
| Cyclohexanone | Not ideal | ~0.5 ng/mL | ~0.3% (w/w) |
| Phenylhydrazine (derivatized) | ~0.02 µg/mL[2] | ~0.5 ppm[3][4] | ~0.3% (w/w) |
| Linearity (R²) (Typical Range) | >0.999[1] | >0.999[3] | >0.99[5] |
| Precision (%RSD) | <3%[1] | <10% | <5% |
| Specificity | Good with appropriate column and mobile phase | Excellent (mass fragmentation) | Excellent (unique chemical shifts) |
| Throughput | High | Medium | Low to Medium |
Experimental Workflows
The selection and implementation of an analytical method follow a structured workflow, from sample preparation to data analysis.
Decision Pathway for Method Selection
Choosing the most suitable analytical technique involves considering the specific requirements of the analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm for indole and 230 nm for phenylhydrazine.
-
Sample Preparation: Accurately weigh approximately 10 mg of purified tetrahydrocarbazole and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[6][7][8][9][10]
-
Derivatization for Phenylhydrazine: For enhanced sensitivity and specificity, pre-column derivatization of phenylhydrazine with an appropriate reagent like 4-nitrobenzaldehyde (B150856) can be performed.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C.
-
MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM) for target analytes.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified tetrahydrocarbazole in a suitable volatile solvent like dichloromethane (B109758) or methanol.[11][12]
-
Derivatization of Phenylhydrazine: Phenylhydrazine is not sufficiently volatile for direct GC analysis and requires derivatization. A common method is to react it with a ketone, such as acetone, to form the more volatile phenylhydrazone derivative.[13][14][15]
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[16][17][18][19]
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification.[16]
-
Sample Preparation: Accurately weigh the purified tetrahydrocarbazole and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.[16][17]
-
Data Processing: The purity is calculated by comparing the integral of a characteristic, well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and weights of both substances.[5][20][21]
Purification Methodologies to Remove Starting Materials
Should the analytical testing reveal the presence of starting materials, further purification is necessary.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
-
Protocol:
-
Dissolve the impure tetrahydrocarbazole in a minimum amount of a suitable hot solvent. Methanol is a commonly used solvent for the recrystallization of tetrahydrocarbazole.[22][23]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
A two-solvent system can also be employed, where the compound is dissolved in a good solvent and a poor solvent is added to induce precipitation.[24]
Column Chromatography
For more challenging separations, column chromatography over silica (B1680970) gel is a powerful technique.[25][26][27]
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude tetrahydrocarbazole in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane (B92381) and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (a gradient of hexane and ethyl acetate (B1210297) is common).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure tetrahydrocarbazole.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
By employing these robust analytical and purification techniques, researchers and drug development professionals can confidently ensure the purity of their tetrahydrocarbazole and the integrity of their subsequent research and development activities.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Comprehensive Guide to HPLC Sample Pretreatment – Filtration, Extraction, and Derivatization [hplcvials.com]
- 9. sartorius.com [sartorius.com]
- 10. nacalai.com [nacalai.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sciencemadness Discussion Board - 1,2,3,4-tetrahydrocarbazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. ocw.mit.edu [ocw.mit.edu]
- 25. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 26. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for Synthesized Carbazoles: A Comparative Guide
In the synthesis of novel carbazole (B46965) derivatives for pharmaceutical research and drug development, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the compounds. Cross-validation of data from multiple orthogonal analytical techniques provides a high degree of confidence in the final results. This guide offers a comparative overview of common analytical methods for the characterization of synthesized carbazoles, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical and often depends on the specific properties of the carbazole derivative and the information required. A combination of chromatographic and spectroscopic methods is typically employed for comprehensive characterization.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Primary Use | Purity assessment, quantification, separation of non-volatile compounds | Purity assessment, separation of volatile compounds | Molecular weight determination, structural elucidation | Definitive structural elucidation, connectivity of atoms | Identification of functional groups |
| Selectivity | High, especially for non-volatile and polar compounds; excellent for isomer separation.[1] | Very high, particularly when coupled with a mass spectrometer (GC-MS); excellent for volatile impurities.[1][2] | High to very high, provides molecular weight and fragmentation patterns.[3][4] | Very high, provides detailed information on the chemical environment of individual atoms.[5] | Moderate, provides information on the presence of specific chemical bonds.[5] |
| Sensitivity | High (ng to pg range).[1] | Very high (pg to fg range).[1] | High, especially with techniques like electrospray ionization (ESI).[3] | Lower than MS, requires more sample (mg range).[6] | Moderate, typically requires µg to mg of sample. |
| Analysis Time | Moderate (typically 10-30 minutes per sample).[1] | Moderate to long (typically 20-60 minutes per sample).[1] | Rapid, especially for direct infusion techniques. | Can be time-consuming, depending on the complexity of the molecule and the experiments required. | Rapid, typically a few minutes per sample. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. The following are representative protocols for the analysis of synthesized carbazoles.
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a cornerstone for assessing the purity of non-volatile carbazole derivatives.[1]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water is commonly used, for instance, in an 80:20 v/v ratio for isocratic elution.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV detection at a wavelength where the carbazole derivative has maximum absorbance, for example, 254 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Column Temperature : 25°C.[1]
-
Sample Preparation : Dissolve a known amount of the synthesized carbazole in the mobile phase to a final concentration of approximately 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable carbazole derivatives, providing both separation and structural information.[2]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[4]
-
Injector Temperature : 280 °C.[4]
-
Injection Volume : 1 µL in splitless mode.[4]
-
Oven Temperature Program : Initial temperature of 80 °C held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C.[4]
-
Mass Spectrometer : Operated in electron ionization (EI) mode.
-
Sample Preparation : The sample is dissolved in a suitable solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of about 10 µg/mL.[4]
3. Mass Spectrometry (MS)
MS is essential for determining the molecular weight and elucidating the structure of carbazole derivatives through fragmentation analysis.[3][4]
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).[3] For direct analysis, a high-resolution mass spectrometer (HRMS) like an Orbitrap can be used with electrospray ionization (ESI).[6]
-
Ionization Source : ESI is common for many carbazole derivatives.[5][6]
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.[6] For LC-MS, the sample is dissolved in the mobile phase.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure and connectivity of atoms in a molecule.[5]
-
Instrumentation : An NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[5][6]
-
Sample Preparation : For ¹H NMR, 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample of 20-50 mg may be needed.[6] The solution is then placed in a 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used.[5]
5. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the synthesized carbazole derivatives.[5]
-
Instrumentation : An FT-IR spectrometer.[6]
-
Sample Preparation : The sample can be analyzed as a solid using KBr pellets or as a thin film.[5]
-
Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[6]
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical data for a newly synthesized carbazole derivative.
References
A Comparative Guide to the Synthesis of Tetrahydrocarbazoles: Reported Yields and Methodologies
The tetrahydrocarbazole framework is a vital heterocyclic motif present in numerous biologically active natural products and pharmaceutical agents. Consequently, the development of efficient synthetic routes to this scaffold is of significant interest to researchers in organic synthesis and drug discovery. This guide provides a comparative overview of commonly employed methods for the synthesis of tetrahydrocarbazoles, with a focus on reported yields and detailed experimental protocols.
Performance Comparison of Synthetic Methods
The synthesis of tetrahydrocarbazoles can be broadly categorized into classical methods, such as the Fischer indole (B1671886) synthesis, and more modern approaches that utilize microwave irradiation or various catalytic systems to improve efficiency and yields. The choice of method often depends on the desired substitution pattern, scale of the reaction, and available resources. Below is a summary of reported yields for the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) and its derivatives using different methodologies.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine (B124118), Cyclohexanone (B45756) | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 1 hr | 77 | [1] |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 1 hr | 76-85 | [2] |
| Fischer Indole Synthesis | Phenylhydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 1 hr | 77 | [1] |
| Microwave-Assisted | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Microwave, 500W, 4 min | 71 | [3] |
| Microwave-Assisted | Phenylhydrazine, Cyclohexanone | K-10 Montmorillonite clay | Methanol | Microwave, 600W, 3 min | 96 | [4] |
| Zeolite Catalysis | Phenylhydrazine, Cyclohexanone | H-ZSM-5 Zeolite | Acetic Acid | Not specified | 35-69 | [4] |
| Lewis Acid Catalysis | 2-alkynylindoles, donor–acceptor cyclopropanes | Cu(OTf)₂ / Chiral Ligand | 1,2-dichloroethane | 35 °C, 50 min | 91 | |
| Palladium Catalysis | o-iodoaniline, cyclohexanone | Pd(OAc)₂ / DABCO | DMF | 105 °C, 3 hr | 65 |
Reaction Pathways and Experimental Workflows
The Fischer indole synthesis remains one of the most common and direct methods for the preparation of the tetrahydrocarbazole core. The general pathway involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexanone Phenylhydrazone: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cyclohexanone (B45756) phenylhydrazone. In the absence of a specific Safety Data Sheet (SDS) for cyclohexanone phenylhydrazone, the following protocols are based on established best practices for structurally related compounds and general principles of chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This compound should be handled with care, assuming it may present hazards similar to its parent compounds, cyclohexanone and phenylhydrazine.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If the generation of dust or aerosols is possible, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container. Glass or polyethylene (B3416737) containers are generally suitable.[1]
-
For solid waste (e.g., contaminated filter paper, weighing boats), double-bag the materials before placing them in the designated solid waste container.[1]
-
For liquid waste (e.g., solutions containing the compound), use a sealable liquid waste container.[1]
-
-
Spill Management:
-
For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
For larger spills, or if you are not trained to handle them, contact your institution's EHS or emergency response team immediately.[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.[1]
-
-
Final Disposal:
Quantitative Data for a Related Compound
Due to the lack of a specific SDS for this compound, the following quantitative data for the related compound, cyclohexanone, is provided for reference. These values should be used as a conservative estimate of potential hazards.
| Property | Value |
| Flash Point | 44 °C |
| Ignition Temperature | 420 °C |
| Oral LD50 (Rat) | 1,535 mg/kg |
| Dermal LD50 (Rabbit) | 948 mg/kg |
| Inhalation LC50 (Rat) | 8,000 mg/l (4 h) |
| Density | 0.95 g/cm³ at 20 °C |
Source: Safety data sheet for Cyclohexanone[2]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cyclohexanone phenylhydrazone
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of Cyclohexanone (B45756) phenylhydrazone, ensuring a secure laboratory environment.
Pre-Operational Safety Checklist
Before handling Cyclohexanone phenylhydrazone, ensure the following engineering controls and personal protective equipment (PPE) are in place.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash Station: Ensure an operational eye wash station is readily accessible.
-
Safety Shower: A safety shower should be in close proximity and unobstructed.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on the hazards of its parent compounds, cyclohexanone and phenylhydrazine.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential irritants. |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Polyvinyl Alcohol, or SilverShield®/4H® are recommended for extended contact with cyclohexanone).[1] | Prevents skin contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[2] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental spills. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
| Respiratory | Generally not required if work is conducted in a properly functioning chemical fume hood. For spill cleanup, a NIOSH-approved respirator may be necessary. | Prevents inhalation of any potential aerosols or vapors. |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and accidents.
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure all necessary equipment (spatulas, weighing paper, glassware) is clean and readily available.
-
Have spill cleanup materials accessible.
-
-
Dispensing:
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use a clean spatula to dispense the required amount of the solid compound onto weighing paper or into a suitable container.
-
Promptly and securely close the main container after dispensing.
-
-
In-Use:
-
Keep the container of this compound closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste contaminated with this compound (e.g., used weighing paper, gloves, paper towels from minor spills) in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
The container should be made of a compatible material (e.g., polyethylene).
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, labeled, and sealed hazardous liquid waste container.[3]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
Disposal Workflow:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's EHS department.[4] |
Emergency Contact Information:
| Contact | Number |
| Poison Control Center | 1-800-222-1222 |
| CHEMTREC | 1-800-424-9300 |
| Institutional EHS | [Insert Number] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
